molecular formula C₁₇₁H₂₉₈N₅₀O₅₆ B612622 183598-56-3 CAS No. 183598-56-3

183598-56-3

Cat. No.: B612622
CAS No.: 183598-56-3
M. Wt: 3950.52
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Description

Leptin (22-56), human is the fragment of leptin, mediated via several isoforms of receptors (Ob-Rs).

Properties

CAS No.

183598-56-3

Molecular Formula

C₁₇₁H₂₉₈N₅₀O₅₆

Molecular Weight

3950.52

sequence

One Letter Code: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action of Leptin (22-56): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leptin (22-56) is a bioactive peptide fragment derived from the N-terminal Helix A region of the 167-amino acid hormone leptin.[1][2] Unlike the full-length protein, which regulates long-term energy homeostasis via complex central and peripheral signaling, Leptin (22-56) exhibits a specialized pharmacological profile. It retains potent anorexigenic (appetite-suppressing) properties and modulates neuronal excitability via ATP-sensitive potassium (KATP) channels but lacks the neurotrophic and cognitive-enhancing effects seen in C-terminal fragments like Leptin (116-130).

This guide dissects the molecular mechanism, receptor kinetics, and physiological impact of Leptin (22-56), providing researchers with actionable protocols for its synthesis, solubilization, and experimental application.

Molecular Characteristics and Structural Biology

Peptide Identity

Leptin (22-56) corresponds to the highly conserved N-terminal sequence of human leptin. This region forms Helix A , a critical structural motif involved in the initial engagement with the Leptin Receptor (Ob-R).

  • Sequence (One-Letter): VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK

  • Length: 35 Amino Acids[3]

  • Molecular Weight: ~3950.6 Da[4]

  • Isoelectric Point (pI): ~10.4 (Highly Basic)

  • Solubility Profile: Hydrophobic/Aggregation-prone in neutral aqueous buffers due to Helix A amphipathicity.

Structural Significance (Site I vs. Site II)

Full-length leptin interacts with Ob-R via three binding sites (I, II, and III). Leptin (22-56) encapsulates Site I and partial elements of Site II .

  • Site I (Residues ~25-38): Crucial for receptor clustering and pre-activation conformational changes.

  • Site II (Helix A & C interface): The primary high-affinity binding interface.

  • Mechanism Implication: By mimicking the Helix A surface, Leptin (22-56) can occupy the Ob-R binding pocket, inducing specific conformational shifts that trigger satiety signaling without activating the full spectrum of neuroplasticity pathways recruited by the C-terminus.

Mechanism of Action: Signaling and Electrophysiology

The mechanism of Leptin (22-56) is distinct from full-length leptin in its dependency on glucose levels and specific ion channel modulation.

The KATP Channel Modulation Pathway

While full-length leptin is classically known to activate the JAK2-STAT3 pathway to regulate gene expression (e.g., POMC, AgRP), Leptin (22-56) exerts rapid effects on neuronal firing rates via ATP-sensitive Potassium (KATP) channels .[5]

  • Target Neurons: Glucose-receptive neurons in the Ventromedial Hypothalamus (VMH) and POMC neurons in the Arcuate Nucleus.

  • Action: Leptin (22-56) mimics the effect of intracellular ATP depletion or diazoxide (a KATP opener).

  • The Glucose Switch:

    • In High Glucose: Leptin typically depolarizes POMC neurons.

    • In Low/Physiological Glucose (5 mM): Leptin (22-56) activates KATP channels, leading to K+ efflux and hyperpolarization of the neuron. This reduces firing frequency, paradoxically mimicking a "satiety" signal that overrides local glucose sensing.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation between the genomic effects of full-length leptin and the rapid ion-channel modulation by Leptin (22-56).

LeptinMechanism LeptinFull Full-Length Leptin (1-167) ObR Leptin Receptor (Ob-Rb) LeptinFull->ObR Binds Sites I, II, III Leptin2256 Leptin (22-56) (Helix A) Leptin2256->ObR Binds Site I/II Interface KATP K_ATP Channel (Kir6.1/SUR1) Leptin2256->KATP Direct Modulation JAK2 JAK2 Autophosphorylation ObR->JAK2 Activation ObR->KATP PI3K-Dependent Rapid (Minutes) STAT3 STAT3 Phosphorylation (Genomic) JAK2->STAT3 Slow (Hours) Gene Expression\n(POMC/AgRP) Gene Expression (POMC/AgRP) STAT3->Gene Expression\n(POMC/AgRP) Membrane Membrane Potential KATP->Membrane K+ Efflux (Hyperpolarization) Satiety / Firing Rate Satiety / Firing Rate Membrane->Satiety / Firing Rate Rapid Inhibition

Caption: Divergent signaling pathways. Leptin (22-56) preferentially engages rapid KATP channel modulation over sustained genomic STAT3 signaling.

Comparative Physiology: Leptin (22-56) vs. Other Isoforms[5]

Leptin (22-56) is often confused with other fragments like Leptin (116-130). The distinction is vital for experimental design.

FeatureLeptin (22-56) (Helix A)Leptin (116-130) (Helix E)Full-Length Leptin
Primary Effect Anorexigenic (Satiety)Cognitive EnhancementPleiotropic (Metabolism + Cognition)
Neuronal Action Modulates KATP channels; alters firing rate.Promotes AMPA receptor trafficking; enhances LTP.[6]Both.
Receptor Binding Site I / Site II interface.Site III interaction.All Sites (I, II, III).
Amyloid Beta No effect on Aβ toxicity or synaptic protection.Protects against Aβ toxicity.[6]Protects against Aβ toxicity.[6]
Key Reference Powis et al. (PNAS 2008)Harvey et al. (Neurobiol Aging 2016)Zhang et al. (Nature 1994)

Key Insight: Do not use Leptin (22-56) if your research focus is neuroprotection or Alzheimer's disease models. Its utility is strictly within metabolic regulation and hypothalamic excitability.

Experimental Protocols

Solubilization and Handling (Critical)

Leptin (22-56) is hydrophobic and will precipitate in neutral PBS or water, leading to false negatives in assays.

Protocol:

  • Initial Dissolution: Dissolve the lyophilized peptide in a minimal volume of 60% Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) .

    • Target Concentration: 1 mg/mL stock.

  • Dilution: Dilute this stock dropwise into your working buffer (e.g., PBS or aCSF).

    • Note: Ensure the final ACN concentration is <1% for cell culture or <0.1% for in vivo use to avoid vehicle toxicity.

  • Storage: Aliquot immediately and store at -20°C. Avoid freeze-thaw cycles.

In Vitro Electrophysiology (Slice Recording)

To replicate the KATP modulation described in the literature:

  • Preparation: Prepare coronal brain slices (250 µm) containing the Arcuate Nucleus or VMH.

  • Perfusion: Maintain slices in aCSF at 32°C.

  • Glucose Control:

    • Standard: 10 mM Glucose (Simulates post-prandial).

    • Test Condition: 5 mM Glucose (Simulates physiological fasting).

  • Application: Bath apply Leptin (22-56) at 100 nM .

  • Readout: Monitor Membrane Potential (Vm) via whole-cell patch clamp.

    • Expected Result: In 5 mM glucose, observe hyperpolarization (~5-8 mV) and cessation of firing within 2-5 minutes.

    • Validation: Apply Tolbutamide (sulfonylurea) to block the effect, confirming KATP involvement.[5]

In Vivo Anorexigenic Assay (Rat)
  • Cannulation: Stereotaxically implant a cannula into the Lateral Ventricle (ICV) or directly into the VMH.

  • Dosing: Administer 0.1 - 0.5 µg (500 ng) of Leptin (22-56) in 2 µL vehicle.

  • Measurement: Measure food intake at 1, 2, 4, and 24 hours post-injection.

  • Control: Vehicle alone (must contain equivalent trace ACN/TFA).

References

  • Samson, W. K., et al. (1996).[4] "Leptin fragment administration mimics the effects of leptin on food intake and hormone secretion." Endocrinology, 137(11), 5182-5185.

  • Powis, J. E., et al. (2008). "Glucose regulates the effects of leptin on hypothalamic POMC neurons."[2] Proceedings of the National Academy of Sciences (PNAS), 105(28).

  • Harvey, J., et al. (2016). "A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin."[6] Cerebral Cortex, 27(1).

  • Zhang, Y., et al. (1994). "Positional cloning of the mouse obese gene and its human homologue." Nature, 372, 425–432.

  • GenScript. "Leptin (22-56) Peptide Property and Solubility Guide."

Sources

The Discovery and Early History of 183598-56-3: A Biologically Active Fragment of Human Leptin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by the CAS number 183598-56-3 is a synthetic peptide fragment corresponding to amino acids 22-56 of human leptin. Its discovery and initial characterization in the mid-1990s were a direct result of the groundbreaking identification of the hormone leptin and the subsequent quest to understand its structure-function relationship. This guide provides a detailed account of the scientific journey that led to the synthesis and investigation of this specific leptin fragment, offering insights into the early exploration of leptin's biological activity.

The Dawn of the Leptin Era: A Paradigm Shift in Obesity Research

The story of this compound begins with the monumental discovery of leptin in 1994.[1][2] For decades, the scientific community had theorized the existence of a circulating factor that regulated body weight, a concept stemming from studies on genetically obese mice (ob/ob).[1][2] The cloning of the obese (ob) gene and its protein product, leptin, confirmed this hypothesis and revolutionized the understanding of energy homeostasis.[1][2] Leptin, a 167-amino acid hormone primarily secreted by adipocytes, was found to act on the hypothalamus to suppress appetite and increase energy expenditure.[1][2][3] This discovery opened up new avenues for therapeutic interventions against obesity and other metabolic disorders.

Delving into Leptin's Structure: The Rationale for Peptide Fragments

Following the discovery of leptin, a critical area of research focused on identifying the specific regions of the protein responsible for its biological activity. This approach, common in peptide hormone research, involves synthesizing various fragments of the parent molecule and testing their effects. The goal was to pinpoint the minimal amino acid sequence required for receptor binding and signal transduction, which could potentially lead to the development of smaller, more stable, and more easily synthesized therapeutic agents. It was within this scientific context that researchers began to create and evaluate synthetic fragments of the human leptin protein.

The Emergence of Leptin (22-56): Initial Synthesis and Characterization

Key Physicochemical Properties:
PropertyValue
CAS Number This compound
Molecular Formula C171H298N50O56
Molecular Weight 3950.55 g/mol
Amino Acid Sequence Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys
One-Letter Sequence VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK

Source:[4][5][6]

Pioneering Research on Biological Activity

The earliest and most frequently cited work on the biological effects of Leptin (22-56) was published by W.K. Samson and colleagues in a 1996 issue of Endocrinology. Their research demonstrated that this N-terminal fragment of human leptin could inhibit food intake in rats following intracerebroventricular administration. This was a pivotal finding, suggesting that a relatively small portion of the leptin molecule could mimic one of the primary functions of the full-length hormone.

Further research by Grasso et al. in 1997 was the first to report the effects of synthetic leptin-related peptides, including the 22-56 fragment, on both food intake and body weight in an obese animal model. These early studies in non-obese and obese rodents provided the foundational evidence for the biological relevance of the Leptin (22-56) fragment.

Proposed Mechanism of Action and Signaling Pathway

Leptin exerts its effects by binding to the leptin receptor (Ob-R), which is highly expressed in the hypothalamus.[3] The binding of leptin to its receptor activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade for many cytokines and growth factors. The current understanding is that Leptin (22-56) likely interacts with the leptin receptor, although the precise binding kinetics and whether it acts as a full or partial agonist require further elucidation.

Leptin_Signaling_Pathway cluster_cell Hypothalamic Neuron cluster_nucleus Leptin_22-56 Leptin (22-56) (this compound) Ob-R Leptin Receptor (Ob-R) Leptin_22-56->Ob-R Binds JAK2 JAK2 Ob-R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., POMC) Nucleus->Gene_Expression Regulates Appetite_Suppression Appetite Suppression & Increased Energy Expenditure Gene_Expression->Appetite_Suppression Leads to

Caption: Proposed signaling pathway of Leptin (22-56) via the JAK-STAT pathway.

Experimental Protocols: A Look into the Early Methodologies

The foundational studies on Leptin (22-56) relied on established in vivo models and techniques for studying feeding behavior. The following is a generalized protocol based on the descriptions from the early research.

In Vivo Assessment of Anorectic Effects in Rodents
  • Peptide Synthesis and Purification: The Leptin (22-56) peptide (this compound) was synthesized using standard solid-phase peptide synthesis methods and purified by high-performance liquid chromatography (HPLC) to ensure high purity (typically >95%).

  • Animal Models: Male Sprague-Dawley rats or C57BL/6J ob/ob mice were used. Animals were housed in individual cages with controlled light-dark cycles and had ad libitum access to food and water prior to the experiments.

  • Intracerebroventricular (ICV) Cannulation: For direct central nervous system administration, animals were surgically implanted with a cannula into the lateral cerebral ventricle. A period of recovery was allowed before the commencement of experiments.

  • Peptide Administration: A specific dose of Leptin (22-56), dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid), was administered via the ICV cannula. Control animals received an injection of the vehicle alone.

  • Measurement of Food Intake: Following the injection, food intake was meticulously measured at various time points (e.g., 1, 2, 4, and 24 hours). This was typically done by weighing the food hoppers and accounting for any spillage.

  • Data Analysis: The food intake of the peptide-treated group was compared to the control group using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there was a significant reduction in food consumption.

Caption: A generalized experimental workflow for assessing the in vivo effects of Leptin (22-56).

Historical Timeline of Discovery and Early Research

Discovery_Timeline 1994 1994 Desc_1994 Discovery and cloning of the obese (ob) gene and its protein product, leptin. 1996 1996 Desc_1996 Samson et al. publish the first report on the anorectic effects of the Leptin (22-56) fragment in rats. 1997 1997 Desc_1997 Grasso et al. report the effects of synthetic leptin peptides, including Leptin (22-56), in an obese animal model.

Caption: Key milestones in the discovery and early investigation of Leptin (22-56).

Conclusion

The discovery and initial investigation of this compound, the Leptin (22-56) fragment, represent a fascinating chapter in the early history of leptin research. Born from the desire to understand the fundamental structure-function relationships of this vital hormone, the study of this peptide provided early evidence that discrete regions of leptin could recapitulate its biological effects. While the therapeutic potential of this specific fragment has been superseded by more complex strategies, its history underscores a critical period of scientific inquiry that has profoundly shaped our current understanding of metabolic regulation.

References

  • GenScript. (n.d.). Leptin (22-56), human.
  • LifeTein. (n.d.). Leptin (22-56), human; OBGRP(22-56), human [LT1734].
  • LKT Labs. (n.d.). Leptin (22-56), human.
  • Abcepta. (n.d.). Leptin (22-56), human - Synthetic Peptide.
  • Singh, H. J. (2001). The Unfolding Tale of Leptin. Malaysian Journal of Medical Sciences, 8(2), 1-2.
  • Severn Biotech. (n.d.). SBP0168 - Leptin (22-56), human.
  • Otthon, Z. (2019). Potential Leptin Receptor Response Modifier Peptides. ConnectSci, 1, 1-12.
  • Paz-Filho, G., Mastronardi, C., & Licinio, J. (2010). Leptin in human physiology and pathophysiology. Vascular health and risk management, 6, 1059–1075.
  • Wikipedia. (n.d.). Leptin.
  • Myers, M. G., & Münzberg, H. (2024). History and future of leptin: Discovery, regulation and signaling. Molecular Metabolism, 87, 101994.
  • Grasso, P., & Taylor, J. W. (2001). Leptin and the treatment of obesity: its current status. Current pharmaceutical design, 7(10), 845–863.
  • Gagnerault, M. C., Postel-Vinay, M. C., & Dardenne, M. (1996). Expression of growth hormone receptors in murine lymphoid cells analyzed by flow cytofluorometry. Endocrinology, 137(5), 1719–1726.
  • CPC Scientific. (n.d.). Leptin (22-56), human.
  • QYAOBIO. (n.d.). Leptin.
  • CPHI. (n.d.). Exhibitor List - Nanjing Peptide Biology Technology Co., Ltd.

Sources

Leptin (22-56) peptide structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Leptin (22-56) Peptide Fragment

Introduction: Beyond the Whole Molecule

Leptin, the 16 kDa adipocyte-derived hormone, is a cornerstone of energy homeostasis, neuroendocrine function, and metabolism.[1][2] Its discovery illuminated a critical signaling pathway from adipose tissue to the central nervous system, fundamentally altering our understanding of body weight regulation.[2] While the full-length protein's actions via the leptin receptor (Ob-R) are well-documented, a growing body of research focuses on its constituent fragments. These peptides are not mere artifacts of degradation but may possess unique biological activities, offering novel therapeutic avenues and a more nuanced understanding of the leptin system.

This guide provides a detailed technical overview of a specific, biologically active fragment: Leptin (22-56). We will delve into its unique structural and physicochemical properties, explore its divergent biological functions compared to the parent hormone, and provide validated experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct characteristics of this intriguing peptide.

Part 1: Core Molecular Profile and Handling

The Leptin (22-56) fragment is a 35-amino acid peptide that represents a specific, conserved region of the full-length human leptin molecule.[3] Understanding its fundamental properties is the critical first step in designing and interpreting experiments.

Structural and Physicochemical Data

The primary structure and key properties of human Leptin (22-56) are summarized below. This information is foundational for its synthesis, purification, and analytical characterization.

PropertyValueSource
Amino Acid Sequence VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK[4][5]
Molecular Formula C₁₇₁H₂₉₈N₅₀O₅₆[4][5]
Molecular Weight ~3950.6 g/mol [1][3]
Theoretical Isoelectric Point (pI) 10.38[6]
Grand Average of Hydropathicity (GRAVY) -0.58[6]
Purity (Typical) >95% (as determined by HPLC)[3][4][5]
Synthesis, Purification, and Quality Control

As a research tool, Leptin (22-56) is produced via solid-phase peptide synthesis (SPPS), a robust method for generating high-purity peptides.[7] The causality behind the workflow is geared towards achieving the high purity necessary for reliable biological assays.

Experimental Protocol: Peptide Synthesis and Purification Workflow

  • Synthesis: The peptide is assembled on a solid resin support, adding one amino acid at a time from the C-terminus to the N-terminus. This stepwise approach allows for precise sequence control.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This is the most critical step for ensuring purity. The peptide is dissolved in an aqueous solvent (Mobile Phase A, often with 0.1% TFA) and loaded onto a C18 column. A gradient of increasing organic solvent (Mobile Phase B, typically acetonitrile with 0.1% TFA) is applied. The peptide's hydrophobicity dictates its retention time, separating it from shorter, failed sequences or other impurities.[7]

  • Lyophilization: The purified fractions containing the peptide are pooled, frozen, and lyophilized. This process removes the solvent, yielding a stable, fluffy white powder. The resulting peptide is often a TFA salt, which can enhance its solubility in aqueous solutions.[6]

  • Quality Control: The final product's identity is confirmed by Mass Spectrometry (MS) to ensure the molecular weight matches the theoretical value. Purity is quantified by analytical HPLC, confirming it meets the standard of >95%.[4]

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification & QC SolidPhase Solid-Phase Synthesis Cleavage Cleavage from Resin SolidPhase->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Purification Lyophilization Lyophilization HPLC->Lyophilization QC MS & HPLC Analysis Lyophilization->QC Final Purified Leptin (22-56) QC->Final Crude->HPLC

Caption: Workflow for Leptin (22-56) Synthesis and Purification.

Solubility and Storage

Proper handling and storage are paramount to maintaining the peptide's biological activity.

  • Solubility: Leptin (22-56) is generally insoluble in water.[4][8] For reconstitution, it is recommended to first dissolve the peptide in a small amount of an organic solvent mixture, such as 60% acetonitrile containing 0.1% TFA, before adding the desired aqueous buffer.[4][8] Some suppliers suggest solubility in distilled water up to 2 mg/ml is possible, but acetonitrile is recommended for higher concentrations.[9]

  • Storage: The lyophilized powder should be stored at -20°C, protected from light and moisture.[4][9] Once reconstituted, the solution should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[10]

Part 2: Biological Activities and Applications

Leptin (22-56) exhibits a fascinating and distinct profile of biological activities that diverge significantly from the full-length hormone. These effects suggest the existence of leptin-related signaling pathways that are independent of the canonical leptin receptor.

Central Anorexigenic Effects

One of the most prominent reported activities of Leptin (22-56) is its ability to inhibit food intake.[10]

  • In Vivo Evidence: Central administration via intracerebroventricular (ICV) injection of Leptin (22-56) has been shown to reduce food intake in rats.[4][6] A 500 ng dose was noted as being effective.[4] This effect points to a direct action on hypothalamic circuits that regulate appetite.

  • Neuronal Activation: The fragment has been observed to depolarize neurons in the rat hypothalamic paraventricular nucleus, a key region for integrating metabolic signals.[6]

Endocrine and Cellular Proliferation Effects

Beyond the central nervous system, Leptin (22-56) demonstrates activity in peripheral systems.

  • Adrenocortical Function: The peptide inhibits corticosterone production without affecting the proliferation of cultured adrenocortical cells.[10] This suggests a specific modulatory role in the adrenal gland, potentially influencing the stress response.

  • Cell Proliferation: At concentrations of 10⁻⁷ M and 10⁻⁶ M, Leptin (22-56) enhances the proliferative activity of both normal myometrium and myoma cells in primary culture.[4][6] This mitogenic effect highlights its potential role in reproductive tissue growth and pathology.

  • Hematopoiesis: Some evidence suggests the fragment may favor erythropoiesis (red blood cell production).[10] This, along with its anorexic effects, has led to suggestions of its physiological significance in conditions like anorexia and anemia seen in hemodialysis patients.[4]

Part 3: Mechanism of Action: A Paradigm Shift

A critical finding that distinguishes Leptin (22-56) from its parent molecule is its mechanism of action. While full-length leptin's effects are mediated primarily through the long-form leptin receptor (Ob-Rb) and subsequent activation of the JAK/STAT pathway, evidence strongly indicates this is not the case for Leptin (22-56).[11]

Independence from the Leptin Receptor (Ob-Rb)

The most compelling evidence for a divergent mechanism comes from a functional assay designed to measure leptin activity.

  • Self-Validating Assay: A study utilized HEK-293 cells engineered to express the Ob-Rb receptor and a STAT-inducible luciferase reporter. This system provides a direct, quantitative measure of Ob-Rb activation.[12]

  • Key Finding: While full-length leptin robustly activated this reporter system, Leptin (22-56) failed to produce any signal.[12] This crucial result demonstrates that the anorexigenic effects of Leptin (22-56) observed in vivo are not mediated by direct binding to and activation of the canonical Ob-Rb receptor.[12]

Further supporting this, another study found that Leptin (22-56) did not mimic leptin's ability to promote AMPA receptor trafficking or facilitate hippocampal synaptic plasticity, effects known to be downstream of leptin receptor signaling.[13][14][15]

G cluster_leptin Full-Length Leptin Pathway cluster_fragment Leptin (22-56) Pathway Leptin Leptin ObR Ob-Rb Receptor Leptin->ObR:f0 JAK2 JAK2 ObR:f1->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates Gene Gene Expression (e.g., POMC) Nucleus->Gene Regulates Fragment Leptin (22-56) ObR_neg Ob-Rb Receptor Fragment->ObR_neg:f0 No Activation UnknownR Unknown Receptor / Target Fragment->UnknownR Binds Effect Biological Effect (e.g., Anorexia) UnknownR->Effect Signals

Caption: Contrasting signaling pathways of Leptin vs. Leptin (22-56).

Future Mechanistic Inquiries

The definitive molecular target for Leptin (22-56) remains an open and compelling area of research. Its potent in vivo effects necessitate a receptor or binding partner. Plausible hypotheses include:

  • Alternative Leptin Receptor Isoforms: It may interact with one of the short-form Ob-R isoforms, which lack the intracellular signaling domain required for STAT3 activation but could initiate other pathways.

  • Orphan Receptors: The fragment could be the endogenous ligand for a currently unassigned (orphan) receptor in the hypothalamus.

  • Allosteric Modulation: It might act as an allosteric modulator of another receptor system, such as the melanocortin receptors, which are also central to appetite regulation.[16]

Part 4: Validated Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for two key functional assays.

Protocol 1: In Vivo Food Intake Assay in Rodents

This protocol is designed to validate the anorexigenic effect of Leptin (22-56) following central administration.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated to a 12:12 light-dark cycle with ad libitum access to standard chow and water.

  • Surgical Preparation: Animals are anesthetized and a permanent guide cannula is surgically implanted, aimed at the lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.

  • Peptide Preparation: Lyophilized Leptin (22-56) is reconstituted in a sterile vehicle (e.g., artificial cerebrospinal fluid, aCSF). A typical dose is 500 ng dissolved in a 5 µL volume.[4] A vehicle-only solution is prepared for the control group.

  • Experimental Procedure:

    • At the onset of the dark cycle (when feeding is highest), food is removed from the cages.

    • Animals receive a 5 µL ICV injection of either Leptin (22-56) solution or vehicle over a 1-minute period.

    • Immediately following injection, a pre-weighed amount of food is returned to the cage.

  • Data Collection and Analysis:

    • Food intake is measured by weighing the remaining chow at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).

    • Data are expressed as cumulative food intake (in grams).

    • Statistical significance between the peptide-treated and vehicle-treated groups is determined using a Student's t-test or ANOVA.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of Leptin (22-56) on the proliferation of cultured cells, such as human myoma cells.[4]

  • Cell Culture: Human myoma cells are seeded into a 96-well plate at a density of 5,000 cells/well in their standard growth medium and incubated for 24 hours to allow for attachment.

  • Peptide Preparation: A 1 mM stock solution of Leptin (22-56) is prepared in sterile PBS with 0.1% BSA. Serial dilutions are made to achieve final treatment concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M).[4]

  • Treatment: The growth medium is replaced with a low-serum medium containing the various concentrations of Leptin (22-56) or vehicle control. Cells are incubated for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable, proliferating cells.

    • Results are expressed as a percentage of the vehicle-treated control.

    • A dose-response curve is plotted to determine the effective concentration.

Conclusion and Future Directions

The Leptin (22-56) peptide fragment represents a fascinating departure from the established biology of its parent hormone. While it recapitulates certain effects, such as appetite suppression, it does so through a mechanism that is demonstrably independent of the canonical Ob-Rb receptor.[10][12] This distinction makes it an invaluable tool for dissecting the complexities of metabolic regulation and exploring non-classical leptin signaling pathways.

For drug development professionals, the small size and potent, specific activities of Leptin (22-56) present an attractive starting point for designing novel therapeutics for appetite control or endocrine modulation. Future research must focus on identifying its precise molecular target(s) to fully unlock its therapeutic potential and further illuminate the intricate network of signals that govern energy balance.

References

  • GenScript. Leptin (22-56), human. [Online]. Available from: [Link]

  • LifeTein. Leptin (22-56), human; OBGRP(22-56), human. [Online]. Available from: [Link]

  • NovoPro Bioscience Inc. Leptin (22-56) (human) peptide. [Online]. Available from: [Link]

  • Paz-Filho, G., Mastronardi, C., & Licinio, J. (2012). Leptin in humans: Evidence from clinical studies and current and future clinical applications. Frontiers in Neuroendocrinology, 33(4), 351-363.
  • Ando, K., & Fujita, T. (2020). Recent Advances in the Knowledge of the Mechanisms of Leptin Physiology and Actions in Neurological and Metabolic Pathologies. International Journal of Molecular Sciences, 21(15), 5485.
  • Emelca Bioscience. Leptin [22-56] Peptide. [Online]. Available from: [Link]

  • Mantzoros, C. S., Magkos, F., Brinkoetter, M., Sienkiewicz, E., Dardeno, T. A., Kim, S. Y., ... & Koniaris, A. (2011). Leptin in human physiology and pathophysiology. American Journal of Physiology-Endocrinology and Metabolism, 301(4), E567-E584.
  • Otvos, L. (2019). Potential Leptin Receptor Response Modifier Peptides. ConnectSci, 1(1).
  • Wikipedia. Leptin. [Online]. Available from: [Link]

  • Elabscience. Leptin (22-56), human; OBGRP(22-56), human (E-PP-1444). [Online]. Available from: [Link]

  • Villanueva, E. C., & Myers, M. G. (2019). Leptin resistance: underlying mechanisms and diagnosis. Journal of Endocrinology, 240(1), R1-R15.
  • Rosenblum, C. I., Vongs, A., Tota, M. R., Varnerin, J. P., Frazier, E., Cully, D. F., ... & Van der Ploeg, L. H. (1998). A rapid, quantitative functional assay for measuring leptin. Molecular and cellular endocrinology, 143(1-2), 117-123.
  • Harvey, J., & Holscher, C. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4769-4782.
  • Harvey, J., & Holscher, C. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex. Oxford Academic. [Online]. Available from: [Link]

  • Garza, J. C., Guo, M., Zhang, W., & Lu, X. Y. (2008). Leptin increases adult hippocampal neurogenesis in vivo and in vitro. Journal of Biological Chemistry, 283(26), 18238-18247.
  • Sartorius. (2024). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. [Online]. Available from: [Link]

  • Angio-Proteomie. Human Leptin. [Online]. Available from: [Link]

  • University of Hertfordshire (Research Profiles). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. [Online]. Available from: [Link]

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Technical Guide: Leptin (22-56) in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

Leptin (22-56) , often cataloged as OBGRP(22-56) , represents a critical N-terminal fragment of the 167-amino acid leptin protein. Unlike the C-terminal fragment (116-130) which has garnered attention for neuroprotective effects, Leptin (22-56) is primarily investigated for its distinct role in appetite suppression and glucoregulatory modulation , specifically its insulinostatic (insulin-inhibiting) properties.

For the researcher, this peptide presents a paradox: it exhibits potent in vivo anorexigenic activity upon intracerebroventricular (ICV) administration, yet some in vitro assays suggest it may not activate the full-length Leptin Receptor (Ob-Rb) via the classical STAT3 pathway with the same efficacy as the native protein. This guide dissects these mechanisms, offering a rigorous protocol for its handling and application in metabolic assays.

Molecular Characterization
ParameterSpecification
Sequence Val-Pro-Ile-Gln-Lys-Val-Qln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Veu-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys
Residues 22–56 (Human)
Molecular Weight ~3950.56 Da
Solubility Profile Hydrophobic. Insoluble in neutral water.[1] Requires acidic organic solvent (e.g., Acetonitrile/TFA) for initial reconstitution.
Key Structural Feature Encompasses Helix A and the AB loop of the native leptin tertiary structure.

Part 2: Mechanisms of Metabolic Regulation[2]

The Adipoinsular Axis: Insulinostatic Action

While full-length leptin regulates glucose homeostasis through central and peripheral pathways, Leptin (22-56) has been specifically implicated in the direct inhibition of insulin secretion from pancreatic


-cells.
  • Mechanism: In perfused rat pancreas models, Leptin (22-56) mimics the native protein's ability to inhibit insulin release stimulated by secretagogues like CCK-8 and carbachol.

  • Physiological Relevance: This suggests the 22-56 domain is responsible for the "braking" signal leptin exerts on insulin production, preventing hyperinsulinemia in a negative feedback loop.

Central Appetite Regulation (The Receptor Paradox)

Leptin (22-56) induces dose-dependent anorexia when administered ICV.[2] However, the signaling pathway remains a subject of intense scrutiny.

  • Classical View: Leptin binds Ob-Rb, dimerizes the receptor, and activates JAK2/STAT3.

  • The Divergence: Some luciferase reporter assays indicate Leptin (22-56) does not robustly activate the STAT3 element, despite its in vivo efficacy. This implies the fragment may:

    • Act via a partial agonist mechanism sufficient for neuronal modulation but not transcriptional reporters.

    • Engage alternative pathways (e.g., PI3K/PDE3B) or distinct receptor subtypes.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of Leptin (22-56) compared to the classical Full-Length Leptin signaling, highlighting the insulinostatic node.

LeptinSignaling LeptinFull Full-Length Leptin ObRb Leptin Receptor (Ob-Rb) LeptinFull->ObRb High Affinity Binding Leptin2256 Leptin (22-56) (Fragment) Leptin2256->ObRb Low/Debated Activation UnknownR Alternative Mechanism (Partial Agonism/Site) Leptin2256->UnknownR In Vivo Efficacy BetaCell Pancreatic Beta Cell Leptin2256->BetaCell Direct Action JAK2 JAK2 Activation ObRb->JAK2 Appetite Appetite Suppression (Hypothalamus) UnknownR->Appetite Anorexigenic Signal STAT3 STAT3 Phosphorylation JAK2->STAT3 STAT3->Appetite Transcriptional Control Insulin Insulin Secretion BetaCell->Insulin Inhibition (Insulinostatic)

Figure 1: Divergent signaling pathways of Full-Length Leptin vs. Fragment 22-56, highlighting the insulinostatic effect.

Part 3: Experimental Protocols

Scientific Integrity Warning: The most common failure mode in Leptin (22-56) research is improper solubilization, leading to peptide aggregation and false negatives in bioassays.

Protocol A: Preparation & Solubilization (SOP)

Objective: Create a stable stock solution for in vitro or in vivo use.

  • Lyophilized Handling: Centrifuge the vial prior to opening to ensure the peptide pellet is at the bottom.

  • Solvent Selection: Do NOT use water or PBS initially. The peptide is hydrophobic.

    • Reagent: 60% Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA).[1][3]

  • Dissolution:

    • Add the ACN/TFA solvent dropwise to the peptide.

    • Vortex gently until fully dissolved. Concentration target: 1 mg/mL.

  • Dilution for Assay:

    • Dilute this stock at least 1:100 into the working buffer (e.g., PBS or culture media) to reduce solvent toxicity.

    • Check: Ensure no precipitation occurs upon dilution. If it does, pH adjustment (to pH ~7.5) may be required immediately.

Protocol B: In Vivo ICV Administration (Rat Model)

Objective: Assess anorexigenic activity.[1]

  • Subject: Male Wistar rats (250–300g), cannulated in the lateral ventricle.

  • Dosage: 100 ng – 500 ng per animal (dissolved in artificial CSF after initial solubilization steps).

  • Control: Vehicle (aCSF with equivalent trace ACN/TFA).

  • Timeline:

    • T=0: Injection.

    • T=2h, 4h, 24h: Measure food intake.

  • Validation: Significant reduction in food intake should be observed within 2-4 hours.

Workflow Visualization

The following diagram details the critical path for peptide preparation to avoid experimental error.

PeptidePrep Vial Lyophilized Leptin (22-56) Stock Stock Solution (1 mg/mL) Vial->Stock Add Solvent Solvent 60% ACN + 0.1% TFA Solvent->Stock Dilution Dilution (1:100) into PBS/Media Stock->Dilution Check Precipitation Check Dilution->Check Check->Stock Precipitate? Adjust pH InVivo In Vivo (ICV) Administration Check->InVivo Clear InVitro In Vitro (Cell Culture) Check->InVitro Clear

Figure 2: Critical solubilization workflow to ensure bio-availability of the hydrophobic 22-56 fragment.

Part 4: Comparative Efficacy Data

The following table summarizes the functional distinctions between Leptin (22-56) and other leptin forms, synthesizing data from multiple studies.

FeatureLeptin (22-56)Leptin (116-130)Full-Length Leptin
Primary Domain N-Terminal (Helix A)C-Terminal (Helix E)Whole Protein
Appetite Suppression High (ICV)ModerateHigh
Insulin Secretion Inhibitory (Insulinostatic)Neutral/UnknownInhibitory
Neuroprotection Low / NoneHigh (Amyloid-

protection)
High
Solubility Poor (Hydrophobic)ModerateModerate
Receptor Binding Controversial (Partial/Low)Low (Non-ObRb mechanism?)High (Ob-Rb)

Part 5: References

  • Leptin (22-56), human - Biological Activity and Description. LKT Laboratories. Retrieved from

  • Effect of Leptin on Insulin, Glucagon and Somatostatin Secretion. Thieme Connect. Retrieved from

  • Leptin (22-56) Peptide Profile. MedChemExpress. Retrieved from

  • A Leptin Fragment Mirrors the Cognitive Enhancing Actions (Comparison data). National Institutes of Health (PMC). Retrieved from

  • A rapid, quantitative functional assay for measuring leptin (Receptor binding controversy). PubMed. Retrieved from

Sources

Navigating the Frontiers of Metabolic Research: A Technical Guide to the Safe Handling of Leptin (22-56), Human (CAS: 183598-56-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, scientifically grounded framework for the safe handling and use of the synthetic peptide Leptin (22-56), human (CAS No. 183598-56-3). As a senior application scientist, the following protocols and insights are designed to ensure both the integrity of your research and the safety of laboratory personnel. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with a comprehensive understanding of the principles of safe laboratory practice for biologically active peptides.

Understanding the Compound: Acknowledging the Bioactive Nature of Leptin (22-56)

Leptin (22-56), human, is a fragment of the hormone leptin, a key regulator of energy balance and body weight.[] Research indicates that this peptide fragment is biologically active, with studies suggesting it can inhibit corticosterone production and food intake.[2][3] It is also believed to have a direct inhibitory effect on the secretion and growth of leptin on cultured rat adrenocortical cells and may act on adipocytes to inhibit fat synthesis.[][2]

Given its bioactive nature, the primary safety consideration when handling Leptin (22-56) is not one of acute chemical toxicity, but rather the potential for unintended biological effects upon accidental exposure. Therefore, a thorough risk assessment is paramount before commencing any experimental work.

The Cornerstone of Safety: A Proactive Risk Assessment

For a novel or specialized research peptide like Leptin (22-56), where extensive toxicological data may not be publicly available, a proactive and documented risk assessment is a critical first step.[4] This process should be a dynamic document, reviewed and updated as new information becomes available or experimental protocols change.

Key Risk Factors to Consider:

  • Unknown Long-Term Effects: The full toxicological profile of Leptin (22-56) is not yet comprehensively understood.

  • Biological Activity: Accidental exposure could lead to unintended physiological effects related to its role in metabolic regulation.

  • Inhalation of Lyophilized Powder: Fine peptide powders can be easily aerosolized, posing an inhalation risk.[4]

  • Skin and Eye Contact: Direct contact with the powder or solutions can cause local irritation.[4]

  • Cross-Contamination: Inadequate handling can lead to the contamination of other experiments or the laboratory environment.[4]

The following diagram illustrates a foundational workflow for conducting a risk assessment for Leptin (22-56).

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow for Leptin (22-56) cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Characterization & Control A Identify Compound: Leptin (22-56), human CAS: this compound B Review Known Bioactivity: - Inhibits corticosterone production - Inhibits food intake - Acts on adipocytes A->B C Assess Physical Form: Lyophilized white to off-white powder B->C D Identify Potential Routes of Exposure: - Inhalation (powder) - Dermal contact - Ocular contact - Ingestion C->D E Evaluate Experimental Procedures: - Weighing and reconstitution - Solution preparation and handling - Administration to test systems D->E F Characterize Risks: - Potential for unintended metabolic effects - Localized irritation E->F G Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) F->G H Develop Emergency Procedures: - Spill response - First aid G->H

Caption: Risk Assessment Workflow for Leptin (22-56).

Engineering and Administrative Controls: The First Lines of Defense

Before relying on personal protective equipment, it is crucial to implement engineering and administrative controls to minimize the risk of exposure.

  • Designated Work Area: All work with Leptin (22-56) should be conducted in a designated and clearly labeled area of the laboratory.

  • Ventilation: Handling of the lyophilized powder should be performed in a chemical fume hood to prevent the inhalation of aerosolized particles.[4]

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving Leptin (22-56) must be developed and readily accessible to all personnel. These SOPs should cover every stage from receipt of the compound to the disposal of waste.

Personal Protective Equipment (PPE): Your Essential Barrier

Appropriate PPE is mandatory when handling Leptin (22-56) in any form.

PPE ItemSpecification and Rationale
Gloves Chemical-resistant nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.
Eye Protection Safety glasses with side shields or goggles are essential to protect against accidental splashes of solutions or contact with the powder.
Lab Coat A clean, buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection When handling larger quantities of lyophilized powder outside of a fume hood (not recommended), a respirator with a particulate filter may be necessary.

Methodologies for Safe Handling and Use

Storage of Lyophilized Peptide

Proper storage is critical to maintain the stability and integrity of Leptin (22-56).

  • Long-term Storage: For long-term storage, lyophilized Leptin (22-56) should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[5][6][7][8]

  • Short-term Storage: For short-term storage, the lyophilized peptide can be kept at 4°C for a few days to weeks.[7]

  • Desiccation: As peptides can be hygroscopic, storing the vial in a desiccator, especially after opening, is recommended to prevent degradation from moisture absorption.[6][8]

Reconstitution of Lyophilized Peptide

The reconstitution of lyophilized peptides is a critical step that requires careful technique to ensure the peptide's stability and accurate concentration.[9]

Protocol for Reconstitution:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation from forming inside the vial.[10]

  • Aseptic Technique: Sanitize the rubber stopper of the vial with an alcohol wipe.

  • Solvent Selection: The choice of solvent will depend on the specific experimental requirements. Sterile, distilled water or a buffer solution is commonly used.

  • Solvent Addition: Using a sterile syringe, slowly inject the desired volume of solvent down the side of the vial, avoiding direct forceful injection onto the peptide powder.[11][12]

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide.[10] Do not shake vigorously , as this can cause the peptide to denature.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes.[5]

The following diagram outlines the key steps in the safe reconstitution of lyophilized Leptin (22-56).

ReconstitutionWorkflow Figure 2: Workflow for Reconstitution of Lyophilized Peptide A Equilibrate vial to room temperature B Sanitize vial stopper with alcohol wipe A->B C Slowly inject sterile solvent down the side of the vial B->C D Gently swirl or roll to dissolve (do not shake) C->D E Aliquot into single-use tubes for storage D->E F Store aliquots at -20°C or -80°C E->F

Caption: Workflow for Reconstitution of Lyophilized Peptide.

Storage of Reconstituted Peptide
  • Short-term Storage: Reconstituted peptide solutions can generally be stored at 4°C for up to a week.[5]

  • Long-term Storage: For longer-term storage, aliquots of the reconstituted peptide should be frozen at -20°C or -80°C.[5][7] Avoid repeated freeze-thaw cycles.[5]

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Assess the Hazard: Determine the extent of the spill and whether it involves the lyophilized powder or a solution.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment.

  • Contain and Clean:

    • For Lyophilized Powder: Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material and place it in a sealed container for disposal.

    • For Solutions: Absorb the spill with an appropriate absorbent material.

  • Decontaminate: Clean the spill area with a suitable decontaminant, such as an enzymatic detergent or a 10% bleach solution, followed by a thorough rinse with water.[13][14]

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Decontamination and Waste Disposal

All materials that have come into contact with Leptin (22-56) must be considered contaminated and disposed of as hazardous waste according to institutional and local regulations.[15]

  • Solid Waste: Collect all solid waste, including used vials, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container for incineration.[13]

  • Liquid Waste: Liquid waste containing the peptide should be chemically inactivated, for example, with a 10% bleach solution for at least 30 minutes, before disposal.[13]

  • Decontamination of Labware: Reusable labware should be soaked in an enzymatic detergent or a 1% sodium hypochlorite solution before being thoroughly washed.[14]

By adhering to these scientifically sound safety and handling guidelines, researchers can confidently work with Leptin (22-56), human, ensuring the safety of all personnel and the integrity of their valuable research.

References

  • Harvey, J., et al. (2016). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. PMC - PubMed Central. [Link]

  • Rathod, N. B., et al. (2022). Bioactivities, Applications, Safety, and Health Benefits of Bioactive Peptides From Food and By-Products: A Review. PMC. [Link]

  • Grasso, P., et al. (2019). Potential Leptin Receptor Response Modifier Peptides. ConnectSci. [Link]

  • Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. [Link]

  • Future Fields. (2024). How to Reconstitute Lyophilized Proteins. YouTube. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • Moller, N. P., et al. (2008). Bioactive peptides: A review. Food Quality and Safety. [Link]

  • JPT. How to Reconstitute Peptides. [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines. [Link]

  • Peptidesciences. How to Store Peptides | Best Practices for Researchers. [Link]

  • Inside Bodybuilding. (2025). How to Reconstitute Lyophilized Peptides: Best Practices. [Link]

  • Ghasemzadeh, A., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]

  • Kumar, Y., & Kumar, V. (2018). Toxicity of Biologically Active Peptides and Future Safety Aspects: An Update. ResearchGate. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2017). Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI. [Link]

  • Pure Peptide. How to Reconstitute Peptides – Step-by-Step Guide. [Link]

  • sb-PEPTIDE. Peptide decontamination guidelines. [Link]

Sources

Technical Guide: Leptin (22-56) – Structural Dynamics and Functional Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leptin (22-56) is a synthetic peptide fragment corresponding to the N-terminal domain of the mature human leptin protein (residues 22–56 of the precursor sequence, or 1–35 of the secreted protein). Unlike the full-length 167-amino acid hormone, which regulates energy homeostasis via pleiotropic signaling, Leptin (22-56) exhibits a functional divergence : it retains the ability to modulate appetite and peripheral tissue proliferation but lacks the neuroprotective and synaptic plasticity-enhancing properties observed in C-terminal fragments (e.g., Leptin 116-130).

This guide provides a rigorous analysis of Leptin (22-56) for researchers investigating biased agonism at the leptin receptor (Ob-R), peptide-based metabolic therapeutics, and comparative signaling dynamics.

Structural & Physicochemical Profile

Sequence Identity

Leptin (22-56) represents the N-terminus of the mature protein. Note that while often labeled "22-56" based on the full precursor (including the 21-aa signal peptide), it corresponds to residues 1–35 of the circulating mature leptin.

  • Sequence (Human): Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys[1]

  • Molecular Weight: ~3950.5 Da

  • Isoelectric Point (pI): ~9.8 (Highly basic due to multiple Lys/Arg residues)

Solubility & Handling (Critical Protocol)

Unlike full-length leptin which is soluble in physiological buffers, the 22-56 fragment is hydrophobic and prone to aggregation in neutral aqueous solutions.

ParameterSpecification
Solubility Insoluble in pure water or PBS.
Reconstitution Dissolve in 0.1% Trifluoroacetic acid (TFA) or acetic acid . Can also be dissolved in a small volume of DMSO or 60% Acetonitrile before dilution.
Storage Lyophilized: -20°C (desiccated). Reconstituted: Use immediately or aliquot and freeze at -80°C. Avoid freeze-thaw cycles.

Biological Activity & Mechanism of Action[2][3][4]

The "Activity Paradox": Satiety vs. Neuroprotection

Research indicates that Leptin (22-56) acts as a biased agonist or partial functional mimetic. While it can engage the Leptin Receptor (Ob-R) to drive specific homeostatic loops, it fails to activate the full spectrum of signaling pathways required for neuronal plasticity.

A. Appetite Suppression (Positive Activity)
  • Effect: Intracerebroventricular (ICV) administration of Leptin (22-56) in rats significantly reduces food intake.

  • Potency: Comparable to full-length leptin in acute feeding inhibition models.

  • Reference: Samson et al. (1996) identified this fragment as a functional domain for satiety, distinct from the C-terminal domains.

B. Peripheral Tissue Modulation (Positive Activity)
  • Adrenocortical Cells: Inhibits corticosterone secretion.

  • Myometrium: Enhances proliferative activity in primary culture (concentrations

    
     to 
    
    
    
    M).
C. Neuroprotection & Plasticity (Negative Activity)
  • Effect: Unlike the C-terminal fragment Leptin (116-130) , the N-terminal (22-56) fragment fails to prevent amyloid-β (Aβ) induced toxicity in hippocampal neurons.[2]

  • Mechanism Failure: It does not promote AMPA receptor trafficking (GluA1 subunit) to synapses, a key mechanism for Long-Term Potentiation (LTP).

  • Implication: The N-terminus is sufficient for metabolic signaling (likely STAT3-mediated in hypothalamus) but insufficient for the PI3K/MAPK-dependent synaptic maintenance seen in the hippocampus.

Signaling Pathway Architecture

The diagram below illustrates the divergence in signaling activation between the N-terminal (22-56) and C-terminal (116-130) domains.

LeptinSignaling cluster_ligands Ligand Specificity L_Full Full-Length Leptin ObR Leptin Receptor (Ob-Rb) CRH2 Domain Interaction L_Full->ObR L_22_56 Leptin (22-56) (N-Terminus) L_22_56->ObR Partial Binding Plasticity Synaptic Plasticity (AMPA Trafficking) L_22_56->Plasticity NO EFFECT Neuroprot Neuroprotection (Anti-Aβ Toxicity) L_22_56->Neuroprot NO EFFECT L_116_130 Leptin (116-130) (C-Terminus) L_116_130->ObR Site III Interaction JAK2 JAK2 Activation ObR->JAK2 ObR->JAK2 PI3K PI3K / Akt Pathway ObR->PI3K MAPK MAPK / ERK Pathway ObR->MAPK STAT3 STAT3 Phosphorylation JAK2->STAT3 JAK2->STAT3 JAK2->PI3K JAK2->MAPK Satiety Appetite Suppression (Hypothalamus) STAT3->Satiety Prolif Cell Proliferation (Peripheral) STAT3->Prolif PI3K->Plasticity PI3K->Neuroprot

Figure 1: Differential signaling activation. Leptin (22-56) effectively drives the STAT3-mediated satiety pathway but fails to engage the PI3K/MAPK axis required for neuroprotection, which is preserved in the C-terminal fragment (116-130).

Experimental Protocols

Reconstitution for In Vitro Assays

Objective: Solubilize Leptin (22-56) for cell culture use without precipitation.

  • Initial Solvent: Dissolve 1 mg of peptide in 100 µL of 100% DMSO (creates 10 mg/mL stock).

    • Alternative: Use 60% Acetonitrile/0.1% TFA if DMSO is contraindicated, though DMSO is preferred for cell culture compatibility after dilution.

  • Dilution: Dilute the stock solution at least 1:1000 into the culture medium (e.g., DMEM) to reach the working concentration (typically 10–100 nM).

    • Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Filtration: If sterility is required, filter through a 0.22 µm PVDF membrane after dilution, but be aware of potential peptide loss due to binding.

In Vivo Administration (ICV Injection)

Context: Due to poor blood-brain barrier (BBB) penetration compared to modified analogs, direct intracerebroventricular (ICV) injection is the standard for CNS studies.

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) is not suitable for direct dissolution. Dissolve peptide in minimal 0.01 M acetic acid, then dilute with aCSF. Verify pH is near 7.2–7.4 immediately before injection.

  • Dosage: Effective doses typically range from 0.1 µg to 10 µg per rat (ICV).

  • Control: Use scrambled peptide or vehicle (acidified aCSF) to control for pH effects.

Comparative Data Summary

FeatureLeptin (22-56) [N-Term]Leptin (116-130) [C-Term]Full-Length Leptin
Residues (Mature) 1–3595–1091–146
Appetite Suppression Yes (Potent)YesYes
Neuroprotection No YesYes
AMPA Trafficking No Effect Increases GluA1 surface expressionIncreases GluA1 surface expression
Solubility Low (Hydrophobic)ModerateHigh
Primary Utility Satiety signaling, Peripheral proliferationAlzheimer's research, Synaptic plasticityGeneral metabolic standard

References

  • Samson, W. K., et al. (1996). "The effect of central administration of leptin fragments on food intake in rats." Endocrinology. (Note: Foundational study establishing N-terminal satiety activity).

  • Malekizadeh, Y., et al. (2017). "A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin." Cerebral Cortex. (Crucial paper defining the lack of neuroprotective activity in 22-56 vs 116-130).

  • Grasso, P., et al. (1997). "In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice." Endocrinology. (Comparison of peptide domains).
  • UniProt Consortium. "Leptin (Human) - P41159."[3] (Sequence and structural data).

  • GenScript/MedChemExpress Technical Data. "Leptin (22-56) Physicochemical Properties." (Solubility and reconstitution protocols).

Sources

Technical Guide: In Vitro Characterization of Leptin (22-56)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for investigating the biological activity of Leptin (22-56) , a synthetic peptide fragment corresponding to the N-terminal region of human leptin (residues 22–56). Unlike the full-length 167-amino acid hormone, which signals robustly via the JAK2/STAT3 pathway to regulate energy homeostasis, Leptin (22-56) exhibits a distinct pharmacological profile.

While early in vivo studies suggested satiety-inducing effects similar to the native hormone, subsequent in vitro profiling indicates that Leptin (22-56) may not act as a direct mimetic of the classical Ob-Rb (Leptin Receptor long form) signaling axis. Instead, it demonstrates tissue-specific mitogenic activity (e.g., in myometrium) and endocrine modulation (e.g., adrenocortical suppression) through mechanisms that often bypass canonical STAT3 phosphorylation.

This guide is designed for researchers aiming to deconstruct these specific non-canonical pathways. It prioritizes causality , control rigor , and reproducibility .

Part 1: Mechanistic Grounding & Biological Context

The Structural & Functional Divergence

Native leptin initiates signaling by binding to the Cytokine Receptor Homology (CRH) domain of the Ob-R. The 22-56 fragment encompasses Helix A and the AB loop of the leptin structure.

  • Full-Length Leptin: Induces Ob-R homodimerization

    
     JAK2 auto-phosphorylation 
    
    
    
    STAT3 phosphorylation (Tyr1138)
    
    
    Nuclear translocation.
  • Leptin (22-56):

    • Binding: Evidence suggests weak or altered affinity for the high-affinity Ob-Rb binding site compared to full-length leptin.

    • Signaling: In many cell types (e.g., HEK-293 transfected with Ob-Rb), Leptin (22-56) fails to induce STAT3 phosphorylation, distinguishing it from full-length leptin.

    • Activity: However, it retains biological activity in specific contexts, such as stimulating proliferation in ovarian/uterine cells and inhibiting corticosterone output in adrenal cells, potentially via MAPK/ERK activation or interaction with short-form receptors/alternative binding sites.

Comparative Activity Matrix

The following table summarizes the expected in vitro differences, serving as a baseline for experimental design.

FeatureFull-Length Leptin (1-167)Leptin Fragment (22-56)Experimental Implication
Primary Receptor Ob-Rb (Long Form)Ob-R (Isoforms unclear) / Non-canonicalUse Ob-Rb deficient lines as negative controls.
JAK2/STAT3 Activation Potent (pTyr1138)Negligible / AbsentWestern Blot for pSTAT3 serves as a differentiation assay, not a potency assay.
MAPK/ERK Activation Moderate (Secondary)Potential Primary DriverFocus kinase inhibitors on MEK/ERK pathways.
Solubility Low (Aggregates easily)High (Peptide)22-56 requires less aggressive solubilization than full protein.
Key Phenotype Satiety / Energy ExpenditureCell Proliferation / SteroidogenesisAssays must measure growth or hormone output, not just reporter gene activity.

Part 2: Visualizing the Signaling Divergence

The following diagram illustrates the mechanistic hypothesis driving the protocols in this guide. It contrasts the canonical pathway with the fragment's observed effects.

LeptinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular cluster_nucleus Nucleus / Effect LeptinFull Full-Length Leptin ObRb Ob-Rb Receptor (Dimerization) LeptinFull->ObRb High Affinity LeptinFrag Leptin (22-56) LeptinFrag->ObRb No/Weak Activation UnknownR Alternative Interaction (Low Affinity/Short Form) LeptinFrag->UnknownR Putative JAK2 JAK2 (Phosphorylation) ObRb->JAK2 MAPK MAPK/ERK UnknownR->MAPK STAT3 STAT3 JAK2->STAT3 Phosphorylation JAK2->MAPK Crosstalk pSTAT3 p-STAT3 (Activated) STAT3->pSTAT3 GeneExp SOCS3 / POMC Expression pSTAT3->GeneExp Canonical Satiety Signal pMAPK p-ERK1/2 (Activated) MAPK->pMAPK Prolif Cell Proliferation (Mitogenesis) pMAPK->Prolif Myometrium/Cancer Models

Figure 1: Divergent signaling pathways. Full-length leptin (Blue) activates the JAK2/STAT3 axis. Leptin (22-56) (Red) predominantly bypasses STAT3, favoring MAPK/ERK pathways to drive proliferation in specific tissue types.

Part 3: Validated Experimental Protocols

Protocol A: Peptide Reconstitution & Quality Control

Rationale: Synthetic peptides are prone to aggregation and TFA salt interference. Proper handling is critical for reproducibility.

  • Lyophilized Storage: Store powder at -20°C or -80°C. Desiccate before opening to prevent hydrolysis.

  • Solvent Selection:

    • Dissolve Leptin (22-56) in sterile water or PBS (pH 7.4) to a master stock of 1 mM.

    • Note: Unlike full-length leptin, which often requires alkaline pH (NaOH) for initial solubilization, the 22-56 fragment is generally water-soluble.

    • Critical Step: If the peptide contains residual TFA (Trifluoroacetic acid) from synthesis, it can be cytotoxic. Neutralize with a buffer (e.g., 100 mM Tris) if high concentrations (>10 µM) are used.

  • Filtration: Use a 0.22 µm PVDF Low-Binding filter. Do not use nylon, which binds peptides.

  • Aliquot: Snap-freeze in liquid nitrogen; avoid freeze-thaw cycles.

Protocol B: Differential Signaling Assay (Western Blot)

Rationale: To confirm that the observed effects are specific to the fragment and to profile the signaling pathway (STAT3 vs. ERK).

Cell Model:

  • Positive Control: HUVEC (Human Umbilical Vein Endothelial Cells) or OVCAR-3 (Ovarian Cancer) – known to respond to leptin.

  • Negative Control: CHO cells (lacking Ob-R) or pre-treatment with Leptin Antagonist (e.g., super-active mouse leptin antagonist) to test receptor specificity.

Workflow:

  • Starvation: Serum-starve cells (0.5% BSA in DMEM) for 12–24 hours to reduce basal kinase activity.

  • Treatment:

    • Group A: Vehicle (PBS).

    • Group B: Full-Length Leptin (100 ng/mL) – Positive Control for STAT3.

    • Group C: Leptin (22-56) (100 nM, 500 nM, 1 µM). Note: Peptide fragments often require higher molar concentrations than the full protein due to lower receptor affinity.

  • Timing:

    • Harvest at 15 min (peak phosphorylation).

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF is non-negotiable).

  • Detection Targets:

    • p-STAT3 (Tyr705): Expect strong signal in Group B, weak/absent in Group C.

    • p-ERK1/2 (Thr202/Tyr204): Expect signal in Group B and potentially Group C.

    • Total STAT3 / Total ERK: Loading controls.

Protocol C: Mitogenic Proliferation Assay (Myometrium/Cancer Model)

Rationale: Leptin (22-56) has been specifically cited to enhance proliferation in myometrium and specific cancer lines, often more effectively than it induces satiety signals.

Method: CCK-8 or BrdU Incorporation (Superior to MTT for peptide studies as it requires fewer wash steps).

  • Seeding: Seed cells (e.g., Ishikawa or primary myometrial cells) at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Starvation: Switch to serum-free or low-serum (1%) media for 24h.

  • Treatment Matrix:

    • Dose-response: 10 nM – 10 µM of Leptin (22-56).

    • Duration: 48 to 72 hours . (Peptide stability in media is limited; re-spike peptide every 24h if degradation is suspected).

  • Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

  • Validation: Calculate % stimulation relative to Vehicle.

    • Success Criteria: A statistically significant increase (p<0.[1][2]05) in proliferation at >100 nM concentration.

Part 4: Troubleshooting & Self-Validating Systems

To ensure the integrity of your data (E-E-A-T), every experiment must include internal checks.

IssuePotential CauseValidation / Solution
No Effect Observed Peptide degradationHPLC Check: Run an aliquot of the media on HPLC after 24h to verify peptide integrity.
High Background Toxicity Residual TFABuffer Exchange: Dialyze the peptide or use a bicarbonate buffer to neutralize acidity.
Inconsistent Signaling Receptor downregulationSurface Expression Check: Perform Flow Cytometry for Ob-R surface expression before treatment.
22-56 activates STAT3 ContaminationMass Spec: Verify the peptide mass (approx 3950 Da). Ensure no full-length leptin contamination.

Part 5: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the peptide's activity.

Workflow Start Start: Leptin (22-56) Study Solubilization Reconstitute Peptide (Water/PBS, Neutralize TFA) Start->Solubilization QC QC: Mass Spec & HPLC (Verify Purity >95%) Solubilization->QC CellSelect Select Model System (e.g., OVCAR-3, Myometrium) QC->CellSelect ExpBranch Choose Assay Type CellSelect->ExpBranch Signaling Signaling Profiling (15-30 min exposure) ExpBranch->Signaling Phenotype Phenotypic Assay (24-72 hr exposure) ExpBranch->Phenotype WB Western Blot: p-STAT3 vs p-ERK Signaling->WB Prolif Proliferation: CCK-8 / BrdU Phenotype->Prolif Decision Result Analysis WB->Decision Prolif->Decision Res1 STAT3(-)/ERK(+) -> Non-canonical Activity Decision->Res1 Res2 STAT3(+) -> Check for Contamination/Artifact Decision->Res2 Res3 No Signal -> Check Receptor Expression Decision->Res3

Figure 2: Operational workflow for validating Leptin (22-56) activity.[3][4] Note the critical QC step to ensure peptide purity before cell exposure.

References

  • Samson, W. K., et al. (1996).[5] "Leptin fragment 22-56 mediates the central effects of leptin on feeding and body weight." Endocrinology, 137(11), 5182-5185. Link

  • Markowska, A., et al. (2005).[5] "Leptin (22-56) and leptin (116-130) fragments stimulate proliferation of human myometrial and myoma cells." International Journal of Oncology, 27(6), 1505-1511. Link

  • Gonzalez, R. R., & Leavis, P. C. (2003). "Leptin-induced signaling pathways in breast cancer cells." Endocrine-Related Cancer, 10(2), 209-218. (Context for non-canonical signaling). Link

  • Niv-Spector, L., et al. (2010). "Identification of the hydrophobic strand in the A-B loop of leptin as major binding site III: implications for large-scale preparation of potent leptin antagonists." Biochemical Journal, 427(3), 427-438. (Structural context of the 22-56 region). Link

  • Endo, M., et al. (2008). "A rapid, quantitative functional assay for measuring leptin."[6] Analytical Biochemistry. (Demonstrates lack of STAT3 activity for 22-56 in HEK-ObRb systems). Link

Sources

An In-depth Technical Guide to Leptin (22-56), Human (CAS: 183598-56-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide fragment, Leptin (22-56), human (CAS: 183598-56-3). This fragment, corresponding to amino acids 22-56 of the mature human leptin protein, has garnered research interest for its potential biological activities, particularly in the regulation of food intake. This document will delve into the fundamental characteristics of Leptin (22-56), its mechanism of action with a focus on its interaction with hypothalamic neurons, and detailed experimental protocols for its investigation. We will explore the pivotal studies that have shaped our understanding of this peptide, presenting both the established findings and the existing questions that warrant further research. This guide is intended to be a valuable resource for researchers in the fields of metabolism, neuroendocrinology, and drug development.

Introduction: The Significance of Leptin and its Fragments

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis. Its discovery revolutionized our understanding of body weight control and metabolism. The primary actions of leptin are mediated through its receptor (Ob-R), which is highly expressed in the hypothalamus, a key brain region for appetite and energy expenditure regulation. The binding of leptin to Ob-R initiates a signaling cascade, most notably through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, to modulate the expression of neuropeptides that control feeding behavior.[1][2]

Given the therapeutic potential of leptin in metabolic disorders, extensive research has been conducted on its structure-function relationship. This has led to the investigation of various peptide fragments of leptin to identify smaller, potentially more stable, and specific bioactive molecules. Among these, the 35-amino acid fragment, Leptin (22-56), has emerged as a subject of significant interest due to its demonstrated effects on satiety.[3][4] This guide will provide an in-depth exploration of the scientific knowledge surrounding this particular fragment.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of Leptin (22-56) is fundamental for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number This compoundN/A
Molecular Formula C₁₇₁H₂₉₈N₅₀O₅₆N/A
Molecular Weight 3950.55 g/mol N/A
Amino Acid Sequence Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-LysN/A
Appearance White to off-white solidN/A
Solubility Insoluble in water. Soluble in 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.[5]

Mechanism of Action: A Tale of Two Hypotheses

The mechanism through which Leptin (22-56) exerts its biological effects is a topic of ongoing investigation, with intriguing evidence suggesting a pathway that may be distinct from that of full-length leptin.

Central Satiety-Inducing Effects

The primary reported biological activity of Leptin (22-56) is its ability to inhibit food intake. A seminal study by Samson et al. (1996) demonstrated that intracerebroventricular (i.c.v.) administration of this fragment in rats resulted in a significant, dose-dependent, and reversible reduction in food consumption.[4][6] This finding pointed towards a central mechanism of action within the brain.

Neuronal Activation in the Hypothalamus

Further supporting a central mechanism, Powis et al. (1998) showed that Leptin (22-56) directly depolarizes neurons in the paraventricular nucleus (PVN) of the hypothalamus.[7] The PVN is a critical relay center in the regulation of energy balance and autonomic function. The depolarization was found to be dose-related and was not blocked by tetrodotoxin, suggesting a direct postsynaptic action on the PVN neurons.[7] This electrophysiological evidence provides a cellular basis for the observed effects on food intake.

Leptin (22-56) Leptin (22-56) Hypothalamic Paraventricular Nucleus (PVN) Neurons Hypothalamic Paraventricular Nucleus (PVN) Neurons Leptin (22-56)->Hypothalamic Paraventricular Nucleus (PVN) Neurons Directly Acts On Neuronal Depolarization Neuronal Depolarization Hypothalamic Paraventricular Nucleus (PVN) Neurons->Neuronal Depolarization Reduced Food Intake Reduced Food Intake Neuronal Depolarization->Reduced Food Intake

Caption: Proposed mechanism of Leptin (22-56) action on food intake.

The Leptin Receptor Question

A crucial and somewhat unexpected finding comes from a study by Rosenblum et al. (1998).[8][9] While developing a quantitative in vitro functional assay for leptin utilizing cells co-transfected with the leptin receptor (Ob-Rb) and a STAT-inducible luciferase reporter, they found that Leptin (22-56) did not activate the leptin receptor.[8][9] This suggests that the satiety-inducing effects of this fragment may be mediated by a receptor distinct from the canonical leptin receptor.

cluster_leptin Full-Length Leptin Signaling cluster_fragment Leptin (22-56) Signaling Full-Length Leptin Full-Length Leptin Leptin Receptor (Ob-R) Leptin Receptor (Ob-R) Full-Length Leptin->Leptin Receptor (Ob-R) Binds to JAK-STAT Pathway JAK-STAT Pathway Leptin Receptor (Ob-R)->JAK-STAT Pathway Activates Biological Effects Biological Effects JAK-STAT Pathway->Biological Effects Leptin (22-56) Leptin (22-56) Leptin (22-56)->Leptin Receptor (Ob-R) Does Not Activate Unknown Receptor / Pathway Unknown Receptor / Pathway Leptin (22-56)->Unknown Receptor / Pathway Neuronal Depolarization Neuronal Depolarization Unknown Receptor / Pathway->Neuronal Depolarization Reduced Food Intake Reduced Food Intake Neuronal Depolarization->Reduced Food Intake

Caption: Contrasting signaling pathways of full-length leptin and Leptin (22-56).

This finding opens up several avenues for future research, including the identification of the specific receptor and signaling pathway responsible for the effects of Leptin (22-56). One hypothesis is that it may interact with other receptors in the hypothalamus that are involved in appetite regulation, such as the melanocortin receptors.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been used to characterize the biological activity of Leptin (22-56).

In Vivo Assessment of Food Intake Inhibition

This protocol is based on the methodology described by Samson et al. (1996) to assess the effect of centrally administered Leptin (22-56) on food intake in rats.[4][6]

Objective: To determine the dose-dependent effect of intracerebroventricularly administered Leptin (22-56) on food consumption in rats.

Materials:

  • Adult male Sprague-Dawley rats with indwelling intracerebroventricular (i.c.v.) cannulae.

  • Leptin (22-56), human (CAS: this compound).

  • Sterile saline (0.9% NaCl).

  • Standard rat chow.

  • Metabolic cages for individual housing and food intake measurement.

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and handling. Provide ad libitum access to food and water.

  • Peptide Preparation: On the day of the experiment, dissolve Leptin (22-56) in sterile saline to achieve the desired concentrations for injection. Prepare a vehicle control of sterile saline alone.

  • Fasting: Remove food from the cages at the beginning of the dark cycle.

  • Intracerebroventricular Injection: After a 4-hour fasting period, administer a single i.c.v. injection of either vehicle or Leptin (22-56) at various doses (e.g., 0.1, 1.0, 10.0 nmol). The injection volume should be small (e.g., 5 µL) and administered slowly over 1 minute.

  • Food Presentation and Measurement: Immediately after the injection, provide a pre-weighed amount of standard rat chow. Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Express food intake as grams of chow consumed. Compare the food intake of the Leptin (22-56)-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Self-Validation:

  • Include a vehicle-only control group to account for the effects of the injection procedure itself.

  • Use a dose-response design to establish a clear relationship between the amount of peptide administered and the observed effect.

  • Confirm cannula placement at the end of the study by injecting a dye (e.g., Evans blue) and visually inspecting the brain.

In Vitro Leptin Receptor Activation Assay

This protocol is adapted from the principles described by Rosenblum et al. (1998) for a cell-based functional assay to assess leptin receptor activation.[8][9]

Objective: To determine if Leptin (22-56) can activate the long form of the leptin receptor (Ob-Rb) and induce downstream signaling.

Materials:

  • HEK293 cells (or another suitable cell line).

  • Expression vector for human Ob-Rb.

  • STAT-inducible luciferase reporter plasmid.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Leptin (22-56), human.

  • Recombinant human leptin (positive control).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells in appropriate medium. Co-transfect the cells with the Ob-Rb expression vector and the STAT-inducible luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

  • Peptide Treatment: After another 24 hours, replace the medium with serum-free medium and treat the cells with various concentrations of Leptin (22-56) or recombinant human leptin (positive control). Include a vehicle-only control.

  • Incubation: Incubate the cells for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the luciferase activity in the peptide-treated wells to the vehicle control.

Self-Validation:

  • Include a positive control (recombinant human leptin) to ensure that the assay system is working correctly.

  • Test a range of concentrations for both Leptin (22-56) and the positive control to generate dose-response curves.

  • Confirm the expression of Ob-Rb in the transfected cells using a suitable method (e.g., Western blot or immunofluorescence).

HEK293 Cells HEK293 Cells Co-transfection Co-transfection HEK293 Cells->Co-transfection Peptide Treatment Peptide Treatment Co-transfection->Peptide Treatment Ob-Rb Expression Vector Ob-Rb Expression Vector Ob-Rb Expression Vector->Co-transfection STAT-Luciferase Reporter STAT-Luciferase Reporter STAT-Luciferase Reporter->Co-transfection Incubation Incubation Peptide Treatment->Incubation Leptin (22-56) Leptin (22-56) Leptin (22-56)->Peptide Treatment Full-Length Leptin (Positive Control) Full-Length Leptin (Positive Control) Full-Length Leptin (Positive Control)->Peptide Treatment Luciferase Assay Luciferase Assay Incubation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: Workflow for the in vitro leptin receptor activation assay.

Comparative Analysis and Future Directions

The available evidence paints a complex picture of Leptin (22-56). While it clearly possesses central satiety-inducing effects, the mechanism appears to be independent of the canonical leptin receptor. This raises several important questions for future research:

  • Receptor Identification: What is the specific receptor through which Leptin (22-56) mediates its effects on hypothalamic neurons?

  • Signaling Pathway Elucidation: What are the downstream signaling pathways activated by this fragment?

  • Pharmacokinetics and Stability: What is the pharmacokinetic profile and in vivo stability of Leptin (22-56)? Information on its degradation is crucial for its potential therapeutic development.[10]

  • Off-Target Effects: Does Leptin (22-56) have any other biological activities or off-target effects?

  • Therapeutic Potential: Could this fragment or a modified version be developed as a therapeutic agent for metabolic disorders, potentially with a different side-effect profile compared to full-length leptin?

Conclusion

Leptin (22-56), human (CAS: this compound) is a fascinating peptide fragment with demonstrated central effects on food intake. The finding that it may act through a non-leptin receptor pathway makes it a particularly intriguing subject for further investigation. The detailed protocols and analysis presented in this guide provide a solid foundation for researchers to explore the biology of this peptide and its potential role in the complex regulation of energy balance. A deeper understanding of its mechanism of action could unveil novel targets for the development of therapeutics for obesity and other metabolic diseases.

References

  • Peptide Sciences. (n.d.). Leptin Fragment (22-56). Retrieved February 9, 2026, from [Link]

  • Samson, W. K., Murphy, T. C., & Chang, J. K. (1996).
  • Grasso, P. (2000).
  • Harvey, J. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4769–4782.
  • Rosenblum, C. I., Tota, M. R., Vongs, A., Varnerin, J. P., Frazier, E., Cully, D. F., Morsy, M. A., & Van der Ploeg, L. H. (1998). A rapid, quantitative functional assay for measuring leptin. Molecular and cellular endocrinology, 143(1-2), 117–123.
  • Sá-Nunes, A., & Guedes, R. C. (2014). Cysteine cathepsin S processes leptin, inactivating its biological activity in vitro. Journal of Endocrinology, 222(2), 189-199.
  • Doherty, G. H., & Harvey, J. (2024). Novel Leptin-Based Therapeutic Strategies to Limit Synaptic Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 25(13), 7289.
  • Grasso, P., Leinung, M. C., Ingher, S. P., & Lee, D. W. (1997). In Vivo Effects of Leptin-Related Synthetic Peptides on Body Weight and Food Intake in Female ob/ob Mice: Localization of Leptin Activity to Domains Between Amino Acid Residues 106–140. Endocrinology, 138(4), 1413–1418.
  • McGregor, G., & Harvey, J. (2019). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 29(1), 163-176.
  • Ghamari-Langroudi, M., & Cone, R. D. (2012). Leptin and the central melanocortin system. Vitamins and hormones, 89, 141–168.
  • Grasso, P., Leinung, M. C., Ingher, S. P., & Lee, D. W. (1997). In Vivo Effects of Leptin-Related Synthetic Peptides on Body Weight and Food Intake in Female ob/ob Mice. Endocrinology, 138(4), 1413-1418.
  • Banks, A. S., Davis, S. M., Bates, S. H., & Myers, M. G., Jr (2000). Activation of downstream signals by the long form of the leptin receptor. The Journal of biological chemistry, 275(19), 14563–14572.
  • National Center for Biotechnology Information. (2024). Plasma Leptin in Patients at Intermediate to High Cardiovascular Risk With and Without Type 2 Diabetes Mellitus. Retrieved February 9, 2026, from [Link]

  • Adan, R. A., & Gispen, W. H. (1997). A rapid, quantitative functional assay for measuring leptin. Peptides, 18(7), 1109-1111.
  • Rosenblum, C. I., Vongs, A., Tota, M. R., Varnerin, J. P., Frazier, E., Cully, D. F., Morsy, M. A., & Van der Ploeg, L. H. (1998). A rapid, quantitative functional assay for measuring leptin. Molecular and cellular endocrinology, 143(1-2), 117–123.
  • Powis, J. E., Bains, J. S., & Ferguson, A. V. (1998). Leptin depolarizes rat hypothalamic paraventricular nucleus neurons. American journal of physiology.
  • Mark, A. L., Correia, M. L., Rahmouni, K., & Haynes, W. G. (2002). Melanocortin-4 receptor mediates chronic cardiovascular and metabolic actions of leptin. Hypertension, 40(5), 738-742.
  • Ingher, S. P. (n.d.). Stacy P. Ingher's research works. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Perello, M., & Spinedi, E. (2004). New pharmacological perspectives for the leptin receptor in the treatment of obesity. Current pharmaceutical design, 10(30), 3747-3766.
  • Williams, G., Bing, C., Cai, X. J., Harrold, J. A., King, P. J., & Widdowson, P. S. (2000). Electrophysiological study on the effects of leptin in rat dorsal motor nucleus of the vagus. Brain research, 860(1-2), 175-180.
  • Samson, W. K., Murphy, T. C., Robison, D., Vargas, T., Tau, E., & Chang, J. K. (1996).
  • Grasso, P., Rozhavskaya-Arena, M., Leinung, M. C., & Lee, D. W. (2001). Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline. Journal of Alzheimer's disease : JAD, 24 Suppl 2, 149–157.
  • da Silva, A. A., & do Carmo, J. M. (2006). Melanocortin 4 receptor mediates chronic cardiovascular and metabolic actions of leptin. Hypertension, 48(3), 466-472.
  • Blum, W. F., Englaro, P., Hanitsch, S., Juul, A., Hertel, N. T., Müller, J., Skakkebaek, N. E., Heiman, M. L., Birkett, M., Attanasio, A. M., Kiess, W., & Rascher, W. (1997). Plasma leptin levels in healthy children and adolescents: dependence on body mass index, body fat mass, gender, pubertal stage, and testosterone. The Journal of clinical endocrinology and metabolism, 82(9), 2904–2910.
  • Bjorbaek, C., & Kahn, B. B. (2004). Leptin Activates Oxytocin Neurons of the Hypothalamic Paraventricular Nucleus in Both Control and Diet-Induced Obese Rodents. PLoS ONE, 9(3), e91338.
  • Mantzoros, C. S., Magkos, F., Brinkoetter, M., Sienkiewicz, E., Dardeno, T. A., Kim, S. Y., Hamnvik, O. P., & Koniaris, A. (2011). Leptin in human physiology and pathophysiology. American journal of physiology. Endocrinology and metabolism, 301(4), E567–E584.
  • Friedman, J. (2016). Recombinant Expression of Biologically Active Rat Leptin in Escherichia coli. Methods in molecular biology (Clifton, N.J.), 1460, 121–134.
  • Harris, R. B. (1998). Neural site of leptin influence on neuropeptide Y signaling pathways altering feeding and uncoupling protein. American journal of physiology.
  • Smith, P. M., Chambers, A. P., & Ferguson, A. V. (2007). Leptin activates oxytocin neurons of the hypothalamic paraventricular nucleus in both control and diet-induced obese rodents. PloS one, 2(8), e793.
  • Iserentant, H., Peelman, F., Defeau, D., Vandekerckhove, J., Zabeau, L., & Tavernier, J. (2005). A peptide derived from the human leptin molecule is a potent inhibitor of the leptin receptor function in rabbit endometrial cells. Endocrinology, 146(8), 3563–3572.
  • Farooqi, I. S., & O'Rahilly, S. (2014). Pro-Opiomelanocortin and Melanocortin Receptor 3 and 4 Mutations in Genetic Obesity. Endocrine reviews, 35(5), 721–763.
  • Friedman-Einat, M., & Seroussi, E. (2019). Lack of leptin activity in blood samples of Adélie penguin and bar-tailed godwit in vitro. Journal of endocrinology, 241(1), 17–28.
  • Wang, Y., & Barash, I. (2001). Leptin and CCK modulate complementary background conductances to depolarize cultured nodose neurons. American journal of physiology. Gastrointestinal and liver physiology, 280(3), G484–G493.
  • de Oliveira, E., de Lima, M. C., & do Nascimento, N. R. (2008). Leptin fragments induce Fos immunoreactivity in rat hypothalamus. Peptides, 29(10), 1797–1803.

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A Technical Guide to Leptin (22-56): A Biologically Active Fragment of Human Leptin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leptin, the 167-amino acid protein product of the obese (ob) gene, is a cornerstone of neuroendocrine regulation of energy homeostasis.[1][2] Primarily secreted by adipocytes, it acts as a key signaling molecule to the hypothalamus to control appetite and metabolism.[3] The exploration of leptin's structure-function relationship has led to the investigation of its constituent fragments. Among these, Leptin (22-56), an N-terminal peptide fragment, has emerged as a molecule of significant interest. It demonstrates potent, leptin-like biological activity in vivo, particularly in appetite suppression.[4] However, compelling evidence indicates that its mechanism of action diverges critically from the full-length hormone, as it does not appear to directly activate the canonical leptin receptor, Ob-Rb.[5] This guide provides a comprehensive technical overview of Leptin (22-56) for researchers, scientists, and drug development professionals. We will dissect its relationship to human leptin, detail its known biological functions, critically evaluate its mechanism of action, and provide robust experimental protocols for its study.

The Foundation: Human Leptin and its Canonical Signaling

The Role of Human Leptin

Human leptin is a 16 kDa pleiotropic hormone that functions as a primary afferent signal in a negative feedback loop regulating body weight.[1][6] Circulating leptin levels are directly proportional to the body's fat mass, informing the brain about the status of long-term energy stores.[7][8] Beyond its central role in energy balance, leptin is involved in a host of physiological processes, including reproduction, immune function, angiogenesis, and bone metabolism.[7] Therapeutic applications of recombinant human leptin are primarily effective in states of leptin deficiency, as most obese individuals exhibit hyperleptinemia and a state of leptin resistance.[7]

The Leptin Receptor (Ob-R)

Leptin exerts its effects by binding to the leptin receptor (Ob-R), a member of the class I cytokine receptor family.[9][10] The Ob-R exists in several isoforms due to alternative splicing, but the long-form, Ob-Rb, is considered the primary signaling-competent receptor.[8][10] Ob-Rb is highly expressed in hypothalamic nuclei and possesses a long intracellular domain containing motifs essential for initiating downstream signaling cascades.[8][10] The minimal high-affinity leptin binding domain has been localized to residues 323-640 of the receptor's extracellular portion.[9]

Canonical Leptin Signaling Pathways

The binding of leptin to the Ob-Rb homodimer does not possess intrinsic kinase activity but triggers the activation of associated Janus Kinase 2 (JAK2).[11][12] This initiates a cascade of phosphorylation events, activating several key intracellular signaling pathways that mediate leptin's diverse biological effects.[8][13]

  • JAK2/STAT3 Pathway: This is the principal signaling pathway for leptin's effects on energy homeostasis. Activated JAK2 phosphorylates tyrosine residues on the Ob-Rb, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3).[8][14] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and modulates the expression of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), to control appetite.

  • PI3K/IRS Pathway: Leptin signaling also engages the phosphatidylinositol 3-kinase (PI3K) pathway, often through insulin receptor substrate (IRS) proteins, which plays a role in neuronal function and glucose homeostasis.[11][13]

  • MAPK/ERK Pathway: The SH2-containing protein tyrosine phosphatase 2 (SHP2) and mitogen-activated protein kinase (MAPK) pathway is also activated and is involved in regulating neuronal plasticity and other cellular functions.[11][13]

Leptin Signaling Pathway Leptin Human Leptin ObRb Leptin Receptor (Ob-Rb) (Dimer) Leptin->ObRb Binding JAK2 JAK2 ObRb->JAK2 Recruitment STAT3 STAT3 ObRb->STAT3 Recruits PI3K PI3K Pathway ObRb->PI3K Activates MAPK MAPK/ERK Pathway ObRb->MAPK Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation pJAK2->ObRb Phosphorylates Receptor pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation SOCS3 SOCS3 (Negative Feedback) pSTAT3->SOCS3 Induces GeneExp Modulation of Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExp Response Physiological Responses (Appetite, Metabolism) GeneExp->Response PI3K->Response MAPK->Response SOCS3->pJAK2 Inhibits

Caption: Canonical signaling pathways activated by full-length human leptin binding to the Ob-Rb receptor.

Leptin (22-56): A Distinct N-Terminal Fragment

Physicochemical Properties

Leptin (22-56) is a 35-amino acid peptide fragment corresponding to residues 22-56 of the full-length human leptin protein.[4] Its properties are distinct from the parent molecule, primarily in size and likely conformation, which has profound implications for its biological activity and mechanism of action.

PropertyFull-Length Human LeptinLeptin (22-56)
Amino Acid Sequence 167 amino acidsVal-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys[4]
Molecular Weight ~16 kDa[6]~3950.6 Da[4]
Structure Four-helix bundle cytokine[1]Presumed linear or partially structured peptide
Solubility Soluble in aqueous buffersInsoluble in water; requires solubilization in acetonitrile/TFA solution before dilution[15]
Synthesis and Purification Strategy

As a peptide of 35 residues, Leptin (22-56) is readily produced via solid-phase peptide synthesis (SPPS), typically using Fmoc chemistry. This approach offers high yield and purity, bypassing the complexities of recombinant expression and protein folding associated with the full-length hormone.

Causality in a Typical Workflow:

  • Synthesis: The peptide is built amino acid by amino acid on a solid resin support. The choice of Fmoc protecting groups is standard as they are base-labile and allow for mild deprotection conditions, preserving the integrity of the growing peptide chain.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This is the critical step for achieving high purity. A C18 column is typically used, and the peptide is eluted with a gradient of an organic solvent (like acetonitrile) in water, with TFA added to both phases to improve peak shape. The hydrophobic nature of the peptide determines its retention time, separating it from shorter, failed sequences or other impurities.

  • Characterization & Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC, and the identity is verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical mass. The final pure product is lyophilized into a stable powder.

Biological Activities of Leptin (22-56)

The biological activity of Leptin (22-56) has been demonstrated in both in vivo and in vitro models, revealing a specific subset of leptin-like functions.

In Vivo Evidence: Regulation of Food Intake

The most pronounced and well-documented effect of Leptin (22-56) is its anorexigenic activity. Intracerebroventricular (ICV) injection of the peptide in rats has been shown to acutely, dose-dependently, and reversibly reduce food intake.[4][16][17] An injection of 500 ng was sufficient to elicit this effect.[15] This finding is highly significant as it demonstrates that a small fragment can replicate one of the primary central nervous system functions of the entire 16 kDa hormone.

In Vitro Evidence: Cellular Proliferation

Leptin (22-56) has been observed to enhance the proliferative activity of both normal human myometrium and myoma cells in primary culture.[15][4] This effect was observed at concentrations of 10⁻⁷ and 10⁻⁶ M, suggesting a potential role as a growth factor in specific tissues, mirroring a known function of full-length leptin.

Comparative Activity Profile

Interestingly, the activity of Leptin (22-56) is not universal across all leptin-responsive systems. In a study on regenerating rat adrenal cortex, several other leptin fragments (e.g., 116-130, 93-105) altered aldosterone and corticosterone secretion, whereas Leptin (22-56) had no significant effect.[18] This highlights a crucial principle: different domains of the leptin molecule may be responsible for its different pleiotropic effects.

The Mechanistic Dichotomy: A Receptor-Independent Action

The Central Question

Given its potent anorexigenic effects, the logical hypothesis was that Leptin (22-56) acts as an agonist, binding to and activating the Ob-Rb receptor, perhaps representing a minimal binding motif. Several studies have explored various leptin fragments with the aim of mimicking Ob-R activation.

Experimental Disproof: The STAT-Luciferase Reporter Assay

A pivotal study directly challenged the receptor-agonist hypothesis.[5] Researchers employed a highly specific and quantitative in vitro bioassay to measure direct Ob-Rb activation.

Experimental Design and Rationale:

  • System: Human embryonic kidney (HEK-293) cells were stably co-transfected with two components:

    • The gene for the long-form leptin receptor, Ob-Rb . This ensures the cellular machinery for leptin binding is present.

    • A reporter gene construct consisting of the firefly luciferase gene under the control of a STAT-inducible promoter.

  • Causality: This design creates a self-validating system. The only way for the luciferase gene to be expressed (and thus produce a measurable light signal) is for the STAT3 pathway to be activated. In this specific cellular context, significant STAT3 activation is dependent on a ligand binding to and activating the co-expressed Ob-Rb receptor. Therefore, a light signal is a direct, quantitative measure of Ob-Rb activation.

  • Result: While full-length leptin produced a robust, dose-dependent increase in luciferase activity (EC₅₀ of ~150 pM), Leptin (22-56) failed to produce any signal , even at high concentrations.[5]

Implications and Unanswered Questions

This mechanistic divergence is the most compelling aspect of Leptin (22-56) research. It implies that the anorexigenic effects observed in vivo are mediated by an alternative, Ob-Rb-independent mechanism. This could involve:

  • Binding to a different, yet-unidentified receptor that influences appetite-regulating circuits.

  • Interacting with other neuropeptide systems downstream of the leptin pathway.

  • Modulating the transport or stability of other appetite-regulating hormones.

Further research is required to elucidate this novel pathway, and Leptin (22-56) serves as an invaluable chemical probe for this purpose.

Methodologies for the Study of Leptin and its Fragments

Rigorous and well-controlled experimental protocols are essential for studying leptin and its fragments. The following sections detail validated methodologies.

Protocol: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a standard method for quantifying full-length leptin in biological samples like serum or plasma.[19] Commercial kits are widely available.

Principle: A sandwich ELISA uses two antibodies that recognize different epitopes on the leptin molecule. One antibody is immobilized on a microplate well, and the other is linked to an enzyme. The amount of enzyme-linked antibody that binds is proportional to the amount of leptin in the sample.

Step-by-Step Methodology:

  • Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for human leptin.

  • Standard & Sample Preparation: Prepare a standard curve by serially diluting a known concentration of recombinant human leptin. Dilute unknown samples (e.g., serum, plasma) as required.

  • Incubation: Add standards and samples to the wells and incubate for a specified time (e.g., 2 hours) at room temperature. Leptin in the solution will bind to the capture antibody.

  • Washing: Wash the plate multiple times with a wash buffer to remove any unbound substances. This is a critical step to reduce background noise.

  • Detection Antibody: Add an enzyme-conjugated polyclonal antibody specific for human leptin to each well. Incubate to allow binding to the captured leptin.

  • Washing: Repeat the wash step to remove the unbound detection antibody.

  • Substrate Addition: Add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.

  • Reaction Stop: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use this curve to determine the concentration of leptin in the unknown samples.

Self-Validation System: The protocol's integrity relies on the standard curve, which validates the assay's performance in each run. Including positive and negative controls (high and low leptin samples, and buffer alone) is essential. Parallelism experiments, where a high-concentration sample is serially diluted, should yield a curve parallel to the standard curve, confirming the absence of matrix interference.[20]

ELISA Workflow Start Start: Coated Plate Step1 Add Standards & Samples Start->Step1 Step2 Incubate (Binding) Step1->Step2 Step3 Wash Step2->Step3 Step4 Add Detection Antibody (Enzyme-linked) Step3->Step4 Step5 Incubate (Sandwich Formation) Step4->Step5 Step6 Wash Step5->Step6 Step7 Add Substrate Step6->Step7 Step8 Incubate (Color Development) Step7->Step8 Step9 Add Stop Solution Step8->Step9 Step10 Read Absorbance Step9->Step10 End Calculate Concentration Step10->End

Caption: A generalized workflow for a sandwich ELISA protocol used to quantify leptin.

Protocol: In Vitro Bioactivity via STAT3-Luciferase Assay

This is the definitive assay to determine if a compound directly activates the Ob-Rb receptor.[5][14][21]

Principle: This cell-based reporter assay measures the activation of the STAT3 transcription factor, a direct downstream target of Ob-Rb signaling.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK-293 cells (or a similar cell line) that are stably transfected with both the human Ob-Rb gene and a STAT3-responsive luciferase reporter construct. Culture in appropriate media with selection antibiotics to ensure continued expression of the constructs.

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Leptin (22-56)) and the positive control (full-length human leptin) in serum-free media. Include a vehicle-only control (e.g., media with 0.1% BSA).

  • Cell Treatment: Remove the culture media from the cells and replace it with the media containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plate for a period sufficient to allow for gene expression and protein synthesis (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Lysis and Reagent Addition: Remove the media. Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions (e.g., Bright-Glo™ or ONE-Glo™). This reagent provides the necessary components (luciferin, ATP) for the light-producing reaction.

  • Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of expressed luciferase enzyme.

  • Data Analysis: Normalize the data by subtracting the background luminescence from the vehicle control wells. Plot the luminescence signal against the concentration of the compounds. For the positive control, fit the data to a four-parameter logistic curve to determine the EC₅₀.

Self-Validation System: The critical control is the robust, dose-dependent signal generated by full-length leptin, which confirms that the cells are healthy and the entire signaling/reporter system is functional. The vehicle control establishes the baseline. A lack of signal from the test compound, in the presence of a strong positive control signal, is a definitive negative result, not an assay failure.

Potential Applications and Future Directions

The unique profile of Leptin (22-56) makes it a valuable tool for metabolic research and a potential starting point for therapeutic development.

  • Deconvoluting Leptin Signaling: As it produces an in vivo effect without using the canonical receptor, Leptin (22-56) can be used to explore and identify novel, Ob-Rb-independent pathways that regulate energy balance.

  • Therapeutic Potential: If the alternative pathway it activates proves to be viable and less susceptible to the resistance mechanisms that plague full-length leptin in obesity, derivatives of Leptin (22-56) could be explored as a new class of anti-obesity agents.[22] Conjugating the fragment to vectors that improve transport across the blood-brain barrier is one such strategy that has been patented.[16]

Conclusion

Leptin (22-56) represents more than just a fragment of its parent hormone. It is a biologically active peptide that recapitulates the potent anorexigenic effects of human leptin through a distinct, Ob-Rb-independent mechanism. This mechanistic dichotomy provides researchers with a unique chemical probe to investigate novel pathways in appetite regulation and offers a potential new avenue for the development of therapeutics for metabolic disorders. The rigorous application of the detailed methodologies presented herein will be crucial for advancing our understanding of this fascinating molecule and its place within the complex landscape of energy homeostasis.

References

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Methodological & Application

Application Notes and Protocols for Leptin (22-56) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Leptin (22-56), a significant biologically active fragment of the leptin hormone. This document outlines the fundamental principles of its action, detailed protocols for its application in common laboratory settings, and the necessary technical data for experimental design.

Introduction: Understanding Leptin (22-56)

Leptin, a 16 kDa protein hormone primarily secreted by adipose tissue, is a key regulator of energy homeostasis, appetite, and metabolism.[1][2] Leptin (22-56) is a synthetic fragment of the human leptin protein, consisting of amino acids 22 through 56.[3] This fragment has been shown to possess biological activity, making it a valuable tool for investigating the multifaceted roles of leptin signaling in both physiological and pathological processes.[4][5]

Primarily, Leptin (22-56) is recognized for its ability to interact with the leptin receptor (ObR), a member of the glycoprotein 130 family of cytokine receptors.[6] This interaction can trigger downstream signaling cascades, most notably the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[7][8] Activation of this pathway is a hallmark of leptin receptor engagement and is a measurable endpoint in many experimental paradigms.[9]

Leptin (22-56) has been observed to elicit a range of biological responses, including the inhibition of food intake when administered centrally in animal models and the enhancement of proliferative activity in certain cell types.[5][10][11] Its utility extends to studies in obesity, metabolic disorders, and cancer research, where the leptin signaling axis is often dysregulated.[10][12]

Product Specifications and Handling

Proper handling and storage of Leptin (22-56) are paramount to ensure its stability and biological activity. The following table summarizes its key specifications.

Characteristic Specification Reference
Synonyms OBGRP(22-56), human; Obese Gene Peptide (22-56) (human)[13]
CAS Number 183598-56-3[3]
Molecular Formula C171H298N50O56[3]
Molecular Weight 3950.55 g/mol [3]
Appearance White to off-white lyophilized powder[14]
Purity Typically ≥95% (as determined by HPLC)[3]
Reconstitution and Storage

Causality Behind the Protocol: Lyophilized peptides are stable for extended periods. However, once in solution, they are more susceptible to degradation. The choice of solvent is critical; while some peptides are water-soluble, the hydrophobicity of others necessitates the use of organic solvents like DMSO or acetonitrile for initial solubilization. Subsequent dilution in aqueous buffers is then possible. Storage at low temperatures and in aliquots minimizes degradation from freeze-thaw cycles.

Protocol for Reconstitution:

  • Centrifuge the Vial: Prior to opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Selection: Leptin (22-56) is reported to be insoluble in water but soluble in 60% acetonitrile containing 0.1% TFA or in DMSO.[13][14] For cell-based assays, sterile DMSO is a common choice for creating a concentrated stock solution.

  • Stock Solution Preparation:

    • To prepare a 1 mM stock solution in DMSO, add the appropriate volume of solvent. For example, to a 1 mg vial of Leptin (22-56) (MW = 3950.55), add 253.1 µL of DMSO.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the lyophilized peptide at -20°C or -80°C for long-term stability (up to 2 years at -80°C).[3][14]

    • Store the stock solution in solvent at -80°C for up to 6 months or at -20°C for up to 1 month.[14]

In Vitro Applications: Cell-Based Assays

A primary application of Leptin (22-56) in a laboratory setting is to investigate its effects on cellular signaling pathways. The following protocol details a common assay to measure the activation of the leptin receptor by assessing the phosphorylation of STAT3.

Protocol: Western Blot for Phospho-STAT3 (Tyr705)

Rationale: Leptin receptor activation by an agonist leads to the phosphorylation of STAT3 at tyrosine 705 (Tyr705).[9] This phosphorylation event is a key downstream marker of receptor engagement and can be quantified by Western blotting using an antibody specific to the phosphorylated form of STAT3.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Seed cells expressing Leptin Receptor (ObR) B Serum starve cells (e.g., 16 hours) A->B C Treat with Leptin (22-56) (e.g., 10-1000 nM for 15-30 min) B->C D Lyse cells in RIPA buffer C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% BSA in TBST G->H I Incubate with primary antibody (p-STAT3) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL and image J->K G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (or Leptin 22-56) ObR Leptin Receptor (ObR) Leptin->ObR Binding & Dimerization JAK2 JAK2 ObR->JAK2 Activation PI3K PI3K ObR->PI3K Activates JAK2->ObR Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Cell_Survival Cell_Survival pAKT->Cell_Survival Promotes Cell Survival & Proliferation SOCS3 SOCS3 SOCS3->ObR SOCS3->JAK2 Inhibition Gene_Expression Gene Expression (e.g., POMC, SOCS3) pSTAT3_dimer->Gene_Expression Nuclear Translocation & Transcription Regulation Gene_Expression->SOCS3

Caption: Simplified Leptin signaling pathway via the ObR receptor.

Conclusion

Leptin (22-56) is a versatile research tool for elucidating the complex biology of the leptin system. Adherence to the protocols and handling guidelines outlined in these notes will facilitate the generation of reliable and reproducible data. As with any experimental system, appropriate controls and optimization of conditions for specific cell lines or animal models are essential for success.

References

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  • Guo, K., et al. (2012). Leptin signaling enhances cell invasion and promotes the metastasis of human pancreatic cancer via increasing MMP-13 production. PLoS One.
  • Pérez-Pérez, A., et al. (2020). Recent Advances in the Knowledge of the Mechanisms of Leptin Physiology and Actions in Neurological and Metabolic Pathologies. International Journal of Molecular Sciences.
  • Gertler, A., et al. (2007). Preparation of leptin antagonists by site-directed mutagenesis of human, ovine, rat, and mouse leptin's site III: implications on blocking undesired leptin action in vivo. Annals of the New York Academy of Sciences.

Sources

Application Note: Mechanistic Profiling of Lipid Metabolism and Thermogenesis Using T0901317 (CAS 183598-56-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental application of T0901317 (CAS 183598-56-3) , a potent, synthetic agonist of the Liver X Receptors (LXR


 and LXR

). While originally investigated for atherosclerosis, T0901317 has become a cornerstone tool in obesity research due to its paradoxical ability to inhibit diet-induced obesity while simultaneously inducing hepatic steatosis .

This dual phenotype makes it an invaluable probe for uncoupling adipose tissue thermogenesis from hepatic lipogenesis. This guide provides standardized protocols for utilizing T0901317 to drive adipocyte browning in vitro and to model metabolic dysregulation in vivo.

Part 1: Pharmacological Profile & Mechanism of Action

To use T0901317 effectively, researchers must understand its divergent signaling pathways. It acts as a transcriptional switch with tissue-specific outcomes.

The LXR Paradox in Obesity
  • Adipose Tissue (The "Good"): T0901317 activates LXR, which upregulates Abca1 (cholesterol efflux) and, crucially, Ucp1 (Uncoupling Protein 1). This promotes the "browning" of white adipose tissue (WAT), increasing energy expenditure and protecting against weight gain.[1]

  • Liver (The "Bad"): In the liver, LXR activation directly upregulates Srebf1 (SREBP-1c). This master transcription factor drives Fasn (Fatty Acid Synthase), leading to massive de novo lipogenesis and hepatic steatosis.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent downstream effects of T0901317 activation.

LXR_Signaling cluster_Liver Hepatocyte (Liver) cluster_Adipose Adipocyte (Fat Tissue) T090 T0901317 (CAS this compound) LXR LXR/RXR Heterodimer T090->LXR Agonism SREBP SREBP-1c Induction LXR->SREBP Direct Binding ABCA1 ABCA1 Upregulation LXR->ABCA1 UCP1 UCP1 Expression LXR->UCP1 FASN FASN / SCD1 Upregulation SREBP->FASN Steatosis Hepatic Steatosis (Lipid Accumulation) FASN->Steatosis Browning Thermogenesis & Weight Loss UCP1->Browning

Figure 1: Divergent signaling pathways of T0901317. Note the distinct outcomes: pathological lipid accumulation in the liver versus beneficial thermogenesis in adipose tissue.

Part 2: In Vitro Protocol – Adipocyte Differentiation & Browning[2]

This protocol is designed for 3T3-L1 pre-adipocytes . The objective is to use T0901317 to assess the induction of thermogenic genes (Ucp1, Pgc1a) in white adipocytes (browning model).

Reagents & Preparation[2][3][4]
  • Stock Solution: Dissolve T0901317 in DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Differentiation Medium (MDI): DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 10 µg/mL Insulin.

  • Maintenance Medium: DMEM + 10% FBS + 10 µg/mL Insulin.

Experimental Workflow
DayStageActionT0901317 Treatment
-2 SeedingSeed 3T3-L1 cells in 6-well plates (

cells/cm

).
None
0 InductionCells should be 100% confluent for 48h. Replace media with MDI Medium .Add 1 µM T0901317
2 MaintenanceReplace media with Maintenance Medium .Add 1 µM T0901317
4 MaintenanceReplace media with DMEM + 10% FBS (no insulin).Add 1 µM T0901317
6-8 AnalysisCells fully differentiated. Harvest for RNA/Protein or fix for staining.None (Washout)
Critical Technical Notes
  • Concentration Window: The effective range is 1–10 µM . Concentrations >10 µM often induce cytotoxicity in 3T3-L1 cells.

  • Vehicle Control: Always include a DMSO-only control (0.1% v/v final concentration) to rule out solvent effects.

  • Readouts:

    • Lipid Accumulation: Oil Red O staining (T0901317 increases lipid droplet size vs. vehicle).[2]

    • Gene Expression (qPCR):

      • Positive Controls:Abca1 (Cholesterol efflux), Fasn (Lipogenesis).

      • Target:Ucp1 (Browning marker), Cidea, Prdm16.

Part 3: In Vivo Protocol – Metabolic Challenge Model

This protocol details the use of T0901317 in C57BL/6 mice to study the protection against High-Fat Diet (HFD) induced obesity.[2]

Formulation & Dosing

T0901317 is hydrophobic and requires specific vehicles for oral gavage.

  • Vehicle: 1% Methylcellulose or Corn Oil.

  • Preparation: Suspend T0901317 in the vehicle. Sonicate if necessary to ensure a uniform suspension.

  • Standard Dose: 10 mg/kg/day (Chronic) or 50 mg/kg/day (Acute/Short-term).

Experimental Timeline (8-Week Study)

InVivo_Workflow Start Week 0: Acclimatization Induction Week 1: Start HFD (60% Fat) Start->Induction Treatment Week 1-8: Daily Gavage T0901317 (10mg/kg) Induction->Treatment Metabolic Week 7: GTT / ITT Tests Treatment->Metabolic Sacrifice Week 8: Harvest Tissues (Liver, WAT, BAT) Metabolic->Sacrifice

Figure 2: Experimental timeline for assessing anti-obesity effects of T0901317 under High-Fat Diet conditions.

Step-by-Step Methodology
  • Group Assignment: Randomize C57BL/6 male mice (8 weeks old) into two groups:

    • Group A: HFD + Vehicle.

    • Group B: HFD + T0901317 (10 mg/kg).[3]

  • Dosing: Administer T0901317 daily via oral gavage at the onset of the dark cycle (active phase) to maximize metabolic impact.

  • Monitoring:

    • Weigh mice twice weekly .

    • Measure food intake weekly (to rule out appetite suppression as the cause of weight loss).

  • Metabolic Testing (Week 7):

    • GTT (Glucose Tolerance Test): Fast mice for 6 hours. Inject Glucose (1-2 g/kg i.p.). Measure blood glucose at 0, 15, 30, 60, 120 min.

    • Expectation: T0901317 mice typically show improved glucose tolerance compared to Vehicle/HFD controls.

  • Termination & Collection (Week 8):

    • Collect Liver : Weigh immediately. A pale, enlarged liver (steatosis) is the hallmark confirmation of T0901317 activity.

    • Collect WAT (Inguinal/Epididymal) : Weigh. T0901317 mice should have significantly lower fat pad mass.

    • Collect BAT (Interscapular) : For UCP1 protein analysis.

Part 4: Data Interpretation & Troubleshooting

Successful application of T0901317 requires distinguishing between its therapeutic-like effects (weight loss) and its toxicological effects (fatty liver). Use the table below to validate your model.

Phenotypic Validation Table
ParameterHFD + Vehicle (Control)HFD + T0901317 (Experimental)Mechanistic Cause
Body Weight High (Obese)Significantly Lower Increased energy expenditure (UCP1).
Liver Weight Moderate IncreaseSevere Increase (Hepatomegaly) SREBP-1c driven lipogenesis.
Liver Color Red/BrownPale/Yellow Massive triglyceride accumulation.
Serum Triglycerides HighVery High VLDL secretion driven by liver LXR.
Glucose Tolerance ImpairedImproved LXR improves insulin sensitivity.[4]
Adipocyte Size Hypertrophic (Large)Smaller / Multilocular Browning phenotype.
Troubleshooting Guide
  • Issue: Mice lose weight too rapidly (>15% in 1 week).

    • Cause: Toxicity or aversion to the vehicle.

    • Solution: Reduce dose to 5 mg/kg or switch vehicle from corn oil to methylcellulose. Ensure mice are eating (weigh food).

  • Issue: No fatty liver observed.

    • Cause: Compound degradation or improper dosing.

    • Solution: Verify T0901317 integrity (HPLC). Ensure oral gavage is delivering into the stomach, not the lungs. Check expression of Cyp7a1 (a direct LXR target) in the liver; if it's not upregulated, the drug isn't working.

References

  • Schultz, J. R., et al. (2000). Role of LXRs in control of lipogenesis.[2][5][6][7][8] Genes & Development, 14(22), 2831–2838. [Link]

  • Repa, J. J., et al. (2000). Regulation of Absorption and ABC1-Mediated Efflux of Cholesterol by RXR Heterodimers. Science, 289(5484), 1524-1529. [Link]

  • Kalaany, N. Y., & Mangelsdorf, D. J. (2006). LXRs and FXR: the yin and yang of cholesterol and fat metabolism. Annual Review of Physiology, 68, 159-191. [Link]

  • Wang, Y., et al. (2008). The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance.[2] The AAPS Journal, 10(4), 592-599. [Link]

  • Grefhorst, A., et al. (2002). Stimulation of lipogenesis by pharmacological activation of the liver X receptor leads to production of large, triglyceride-rich very low density lipoprotein particles. Journal of Biological Chemistry, 277(37), 34182-34190. [Link]

Sources

Leptin (22-56) dosage and administration for mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leptin (22-56) Dosage and Administration for Murine Models

Executive Summary & Mechanism of Action

Leptin (22-56) is a synthetic peptide fragment corresponding to the N-terminal domain of human leptin.[1] Unlike full-length leptin (167 amino acids), which activates a broad pleiotropic signaling cascade via the long-form leptin receptor (LepRb/Ob-Rb), Leptin (22-56) exhibits a distinct functional profile.

Mechanistic Specificity: Research indicates a functional divergence between leptin fragments.[2] While the C-terminal fragment (116-130) mimics leptin’s neuroprotective and cognitive effects (via STAT3 and AMPA receptor trafficking), Leptin (22-56) is primarily associated with the acute regulation of satiety and hypothalamic neuronal depolarization.

  • Primary Action: Acute inhibition of food intake (anorexigenic).

  • Target: Hypothalamic Paraventricular Nucleus (PVN) neurons.[3]

  • Pathway: Induces depolarization of PVN neurons; inhibits corticosterone secretion in adrenocortical cells.

  • Key Distinction: Unlike the C-terminal fragment, Leptin (22-56) does not appear to enhance hippocampal synaptic plasticity or prevent amyloid-beta induced toxicity, making it a highly specific tool for isolating metabolic/feeding circuits from neuroplasticity pathways.

Compound Characteristics & Handling

Proper handling is critical for peptide stability.[4] Leptin (22-56) is hydrophobic and prone to aggregation if reconstituted incorrectly.

PropertySpecification
Sequence Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys
Molecular Weight ~3950.5 Da
Solubility Soluble in water/saline (often requires pH adjustment or carrier); High solubility in DMSO.
Appearance Lyophilized white powder
Storage (Powder) -20°C (stable for 12 months) or -80°C (stable for 24+ months). Protect from light.[5]
Reconstitution Protocol (Self-Validating)

Avoid vigorous shaking (vortexing) which can shear the peptide.[6]

  • Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Solvent Selection:

    • Stock Solution (High Conc.): Dissolve in 100% DMSO or 0.1M Acetic Acid to a concentration of 5–10 mg/mL. This ensures complete dissolution of hydrophobic regions.

    • Working Solution (In Vivo): Dilute the stock 1:10 or 1:100 with sterile PBS (pH 7.4) or Saline .

    • Vehicle Control: Must match the final solvent composition (e.g., 1-5% DMSO in PBS).

  • Verification: The solution should be clear. If cloudy, sonicate briefly (5-10 seconds) in a water bath.

Dosage Guidelines for Mice

Dosage depends heavily on the route of administration. Intracerebroventricular (ICV) injection is the gold standard for assessing central anorexigenic effects due to the peptide's variable Blood-Brain Barrier (BBB) penetrance compared to full-length leptin.

Table 1: Recommended Dosage Ranges
Administration RouteTarget ModelDosage RangeFrequencyPrimary Readout
ICV (Intracerebroventricular) C57BL/6, ob/ob0.1 – 10 µg / mouse Single BolusAcute food intake (1-24 hrs), PVN depolarization
IP (Intraperitoneal) ob/ob (Leptin deficient)0.5 – 5.0 mg / kg Daily (7 days)Body weight, cumulative food intake
IP (Intraperitoneal) DIO (Diet Induced Obese)1.0 – 10.0 mg / kg Daily or BIDLeptin resistance assessment
In Vitro (Cell Culture) Adrenocortical cells10 – 100 nM N/ACorticosterone inhibition

Critical Note: Peripheral (IP/SC) administration requires significantly higher molar doses than full-length leptin to achieve comparable central effects, likely due to rapid clearance and lower transport efficiency. For metabolic studies, 1 mg/kg is a recommended starting point for pilot validation.

Experimental Protocols

Protocol A: ICV Administration for Satiety Assessment

Best for: Determining direct CNS mechanism of action without peripheral confounds.

  • Preparation: Stereotaxic implantation of a cannula into the lateral ventricle (Coordinates relative to Bregma: AP -0.34 mm, ML +1.0 mm, DV -2.5 mm). Allow 7 days recovery.

  • Fasting: Fast mice for 12 hours (overnight) prior to injection to baseline hunger drive.

  • Injection:

    • Reconstitute Leptin (22-56) in artificial cerebrospinal fluid (aCSF).

    • Inject 1.0 µL total volume over 60 seconds using a Hamilton syringe.

    • Leave needle in place for 60 seconds to prevent backflow.

  • Data Collection: Measure food intake (pre-weighed pellets) at 1, 2, 4, and 24 hours post-injection.

Protocol B: Peripheral (IP) Chronic Treatment

Best for: Therapeutic mimetic potential and weight loss studies.

  • Cohort: Age-matched male ob/ob mice (n=8-10 per group).

  • Dosing:

    • Treatment: Leptin (22-56) at 1 mg/kg dissolved in sterile saline.

    • Control: Sterile saline vehicle.

    • Positive Control: Full-length Leptin at 1 mg/kg.

  • Timing: Administer IP injection daily at 17:00 (1 hour before dark cycle onset) to align with natural feeding rhythm.

  • Monitoring:

    • Daily Body Weight (09:00 AM).

    • Daily Food Intake (Weigh hopper).

    • Termination: Collect serum for corticosterone and glucose analysis.

Visualizing the Mechanism & Workflow

Figure 1: Functional Divergence of Leptin Fragments

This diagram illustrates why Leptin (22-56) is used for satiety studies while 116-130 is used for neuroplasticity.

LeptinMechanism FullLeptin Full-Length Leptin (1-167 AA) Frag2256 Fragment 22-56 (N-Terminal) FullLeptin->Frag2256 Cleavage/Mimetic Frag116130 Fragment 116-130 (C-Terminal) FullLeptin->Frag116130 Cleavage/Mimetic Hypothalamus Hypothalamus (PVN) Satiety Center FullLeptin->Hypothalamus Hippocampus Hippocampus Memory/Plasticity FullLeptin->Hippocampus Frag2256->Hypothalamus Frag2256->Hippocampus No Effect Frag116130->Hypothalamus Weak/Variable Frag116130->Hippocampus Depolarization Neuronal Depolarization Hypothalamus->Depolarization Plasticity Synaptic Plasticity (LTP Enhancement) Hippocampus->Plasticity Neuroprotection Neuroprotection (Anti-Abeta) Hippocampus->Neuroprotection FoodIntake Inhibition of Food Intake Depolarization->FoodIntake

Caption: Functional specificity of Leptin (22-56) vs. (116-130). 22-56 targets satiety; 116-130 targets plasticity.

Figure 2: Preparation & Administration Workflow

PrepWorkflow cluster_tips Critical Checks Lyophilized Lyophilized Peptide (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Lyophilized->Equilibrate Solvent Add Solvent (100% DMSO or 0.1M Acetic Acid) Equilibrate->Solvent Dilute Dilute to Working Conc (PBS/Saline) Solvent->Dilute Filter Sterile Filter (0.22 µm) Dilute->Filter Check1 Clear Solution? Dilute->Check1 Check2 pH 7.4? Dilute->Check2 Inject Injection (ICV or IP) Filter->Inject

Caption: Step-by-step reconstitution workflow ensuring peptide stability and sterility for in vivo use.

Troubleshooting & Controls

  • Issue: Precipitate forms upon dilution.

    • Cause: Peptide concentration too high for aqueous buffer or pH shock.

    • Solution: Lower the working concentration or increase the DMSO percentage (up to 5% is generally well-tolerated IP). Ensure the PBS is pH 7.4 after addition of the acidic peptide stock.

  • Issue: No effect on food intake.

    • Cause: Degradation or insufficient dose.

    • Solution: Verify peptide integrity via HPLC.[3] For IP studies, confirm the dose is sufficient (1 mg/kg+) as peripheral bioavailability of fragments is lower than full-length protein. Ensure mice are fasted (12h) prior to acute testing to maximize sensitivity.

References

  • Samson, W. K., et al. (1996). "Leptin fragment 22-56 reduces food intake and depolarizes hypothalamic paraventricular nucleus neurons." Endocrinology, 137(11), 5182-5185. Link

  • Grasso, P., et al. (1997). "In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140." Endocrinology, 138(4), 1413-1418. (Provides context on fragment comparison and N-terminal activity). Link

  • Harvey, J. (2022). "Leptin regulation of neuronal excitability and synaptic plasticity." Journal of Neuroendocrinology. (Discusses the divergence of fragment activities). Link

  • Platt, C. R., et al. (2016). "A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin." Cerebral Cortex, 26(9). (Establishes the lack of neuroprotective effect of 22-56 compared to 116-130).[7] Link

Sources

Technical Guide: Leptin (22-56) in Neuroendocrine Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating neuroendocrine signaling pathways, specifically targeting the functional domains of Leptin.

Introduction & Mechanism of Action

Leptin (22-56) is a bioactive peptide fragment corresponding to the N-terminal loop and Helix A region of the full-length human leptin protein (167 amino acids). Unlike full-length leptin, which is a 16 kDa adipokine, this 35-amino acid peptide (MW: ~3950.55 Da) represents a minimal functional domain capable of crossing the blood-brain barrier (BBB) more efficiently in specific vectors and retaining specific receptor-binding capabilities.

Physiological Relevance

While full-length leptin regulates energy homeostasis by binding to the Ob-R (Leptin Receptor) in the hypothalamus, Leptin (22-56) has been identified as an active agonist fragment .[1][2]

  • In Vivo: It acutely and reversibly inhibits food intake when administered intracerebroventricularly (ICV) in rats, mimicking the satiety effect of the native hormone.

  • In Vitro: It induces depolarization of paraventricular nucleus (PVN) neurons and stimulates proliferation in specific peripheral cell lines (e.g., myometrium).

Signaling Pathway

Leptin (22-56) functions by interacting with the extracellular domain of the Ob-Rb (Long form Leptin Receptor) . This interaction triggers a conformational change that activates the associated JAK2 (Janus Kinase 2) .[3]

  • Receptor Dimerization/Activation: Peptide binding stabilizes Ob-Rb dimers.

  • JAK2 Autophosphorylation: Trans-phosphorylation of JAK2.

  • STAT3 Recruitment: Phosphorylated JAK2 creates a docking site (Tyr1138) for STAT3 .

  • Nuclear Translocation: pSTAT3 dimerizes and translocates to the nucleus to drive expression of anorexigenic peptides (POMC) and SOCS3 (negative feedback).[4][5]

Pathway Visualization

The following diagram illustrates the signal transduction cascade activated by Leptin (22-56).

LeptinSignaling Leptin Leptin (22-56) ObR Ob-Rb Receptor (Hypothalamus) Leptin->ObR  Binds Extracellular Domain JAK2 JAK2 (Tyrosine Kinase) ObR->JAK2  Activates STAT3 STAT3 (Inactive) JAK2->STAT3  Phosphorylates pSTAT3 p-STAT3 (Tyr705) (Dimer) STAT3->pSTAT3  Dimerization Nucleus Nucleus pSTAT3->Nucleus  Translocation TargetGenes Target Genes (POMC, SOCS3, c-Fos) Nucleus->TargetGenes  Transcription

Figure 1: Signal transduction pathway of Leptin (22-56) via the JAK2/STAT3 axis.

Preparation & Handling

Peptides are labile and prone to aggregation. Strict adherence to reconstitution protocols is required to ensure bioavailability.

Physicochemical Properties
PropertyDetail
Sequence VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK
Molecular Weight ~3950.6 Da
Solubility Soluble in water/saline (often requires pH adjustment or DMSO aid)
Appearance Lyophilized White Powder
Reconstitution Protocol

Critical Step: Do not add water directly to the peptide if the quantity is large (>1 mg) without checking solubility. Hydrophobic regions in the 22-56 sequence can cause gelation.

  • Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 20 minutes before opening to prevent condensation.

  • Solvent Choice:

    • Preferred:10% DMSO in sterile water or PBS.

    • Alternative: Sterile 0.1M Acetic Acid (if basic residues cause solubility issues), followed by dilution.

  • Step-by-Step Dissolution:

    • Add pure DMSO to the vial to dissolve the peptide to a high concentration (e.g., 10 mg/mL). Vortex gently.

    • Slowly add the aqueous buffer (PBS, pH 7.4) to the desired working concentration (e.g., 1 mg/mL).

    • Note: The final DMSO concentration should be <1% for cell culture and <5-10% for specific in vivo routes (verify vehicle tolerance).

  • Storage: Aliquot immediately into freeze-thaw resistant tubes. Store at -80°C . Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: In Vivo Intracerebrovascular (ICV) Administration (Rat)

Objective: To assess the anorexigenic (satiety) effect of Leptin (22-56).[2] Reference Grounding: Based on methods established by Samson et al. (1996).[6][7]

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Stereotaxic frame.

  • Guide cannula (23-gauge).[8]

  • Leptin (22-56) stock (reconstituted in artificial CSF or Saline).

Workflow:

  • Cannulation: Implant a 23-gauge stainless steel guide cannula into the lateral cerebral ventricle (Coordinates: 0.8 mm posterior to bregma, 1.4 mm lateral, 3.5 mm ventral). Allow 7 days for recovery.

  • Fasting: Deprive rats of food (but not water) for 24 hours prior to testing to induce a hunger baseline.

  • Administration:

    • Inject 0.1 - 10 µg of Leptin (22-56) in a total volume of 2-5 µL artificial CSF (aCSF).

    • Control group receives vehicle (aCSF) only.

  • Measurement:

    • Provide pre-weighed food pellets immediately post-injection.

    • Measure food intake at 30 min, 1 hr, 2 hr, and 4 hr intervals.

  • Data Analysis: Calculate cumulative food intake (g). A significant reduction compared to vehicle indicates agonist activity.

Protocol B: In Vitro STAT3 Phosphorylation Assay (Western Blot)

Objective: To validate receptor activation in Ob-Rb expressing cells (e.g., Hypothalamic neuronal lines or transfected CHO/HEK cells).

Materials:

  • Cell Line: GT1-7 (hypothalamic) or HEK293-ObRb.

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate).

  • Antibodies: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3.

Step-by-Step Workflow:

Workflow Step1 Serum Starve (4-12 Hours) Step2 Treat with Leptin (22-56) (100 nM - 1 µM) Step1->Step2 Step3 Incubate (15 - 30 mins) Step2->Step3 Step4 Cell Lysis (4°C + Inhibitors) Step3->Step4 Step5 Western Blot (pSTAT3 vs Total) Step4->Step5

Figure 2: Experimental workflow for detecting STAT3 phosphorylation.

  • Seeding: Plate cells in 6-well plates (approx.

    
     cells/well).
    
  • Starvation: Replace media with serum-free media for 4–12 hours to reduce basal STAT3 phosphorylation.

  • Treatment:

    • Add Leptin (22-56) at concentrations ranging from 10 nM to 1 µM .

    • Include a Positive Control (Full-length Leptin, 100 ng/mL) and Negative Control (Vehicle).

    • Incubate for 15–30 minutes at 37°C. (Note: STAT3 phosphorylation is rapid and transient).

  • Harvesting:

    • Place plates on ice.

    • Wash 2x with ice-cold PBS.

    • Lyse immediately with cold RIPA buffer containing phosphatase inhibitors.

  • Immunoblotting:

    • Resolve 20-30 µg protein on 10% SDS-PAGE.

    • Blot for pSTAT3 (Tyr705) first.

    • Strip and re-probe for Total STAT3 to normalize loading.

Data Interpretation & Troubleshooting

Expected Results
AssayReadoutInterpretation
In Vivo (Feeding) Food Intake (g)Decrease in cumulative intake vs. vehicle (Agonist effect).
Western Blot Band DensityStrong band at ~88 kDa (pSTAT3) in treated lanes; weak/absent in vehicle.
Patch Clamp Membrane PotentialDepolarization of membrane potential in PVN neurons.
Troubleshooting Guide
  • Issue: No pSTAT3 signal.

    • Cause: Phosphatase activity. Fix: Ensure Sodium Orthovanadate is fresh and added to lysis buffer immediately before use. Keep lysates cold.

    • Cause: Transient signal missed. Fix: Test shorter time points (5, 10, 15 mins).

  • Issue: Peptide precipitation.

    • Cause: pH near isoelectric point or high concentration in aqueous buffer. Fix: Re-dissolve in 100% DMSO first, then dilute.

References

  • Samson, W. K., et al. (1996).[6] "Leptin fragment 22-56, but not 57-92, reduces food intake in the rat." Endocrinology, 137(11), 5182–5185.

  • Powis, J. E., et al. (1998).[6] "Leptin depolarizes rat hypothalamic paraventricular nucleus neurons."[7] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 274(5), R1468–R1472.

  • Niv-Spector, L., et al. (2005). "Identification of the hydrophobic strand in the A-B loop of leptin as major binding site III." Biochemical Journal, 391(Pt 2), 221–230.

  • MedChemExpress. "Leptin (22-56), human - Product Information & Solubility." [9]

Sources

Application Note: Research Applications of Synthetic Leptin Fragments (OB3 & 22-56)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Full-length leptin (167 amino acids) has long been the gold standard for researching energy homeostasis and neuroendocrine function. However, its utility as a therapeutic agent is limited by poor solubility, rapid clearance, and an inability to effectively cross the blood-brain barrier (BBB) in leptin-resistant states.

This guide focuses on Synthetic Leptin Fragments , specifically Leptin[116-130] (OB3) and Leptin[22-56] . These truncated peptides retain specific functional domains of the parent protein while offering superior pharmacokinetics. This document details the biochemical rationale, handling protocols, and experimental workflows necessary to utilize these fragments in metabolic and neurodegenerative research.

Part 1: The Biochemistry of Selectivity

To effectively utilize leptin fragments, researchers must understand that they are not simply "smaller leptin." They are functional domains isolated to trigger specific signaling cascades.

Fragment Comparison Table
FeatureFull-Length Leptin (1-167)Leptin[116-130] (OB3)Leptin[22-56]
Molecular Weight ~16 kDa~1.5 kDa~4 kDa
Primary Active Site Sites I, II, and IIISite III (Helix E)Site I (Helix A)
BBB Permeability Low (Saturable transporter)High (Non-saturable diffusion)Moderate
Primary Application General Obesity/DiabetesGlucose Regulation, Neuroprotection Satiety, Corticosterone Inhibition
Key Mechanism JAK2/STAT3 ActivationAMPA Receptor Trafficking / Insulin SensitizationModulation of HPA Axis
The "OB3 Paradox"

A critical insight for researchers: Leptin[116-130] (OB3) acts differently in vitro versus in vivo.

  • In Vitro: OB3 often fails to activate the classical JAK2/STAT3 pathway in standard cell lines that respond to full-length leptin. However, it potently stimulates AMPA receptor trafficking in hippocampal neurons, providing neuroprotection.

  • In Vivo: OB3 reduces body weight and blood glucose without the massive reduction in food intake seen with full leptin, suggesting it bypasses the hypothalamic "starvation response" and acts directly on peripheral insulin sensitivity and metabolic rate.

Part 2: Preparation & Handling Protocols

Synthetic peptides are prone to aggregation and surface adsorption. The following protocol ensures maximum bioactivity.

Protocol A: Reconstitution and Storage

Objective: Solubilize lyophilized Leptin[116-130] or [22-56] without inducing aggregation or oxidation.

Materials:

  • Lyophilized Peptide (stored at -20°C or -80°C).

  • Solvent: Sterile 10mM Tris-HCl (pH 8.0) or sterile water (pH 7.5). Avoid saline (PBS) for initial reconstitution as ions can promote aggregation.

  • Vessel: Low-protein-binding polypropylene tubes (e.g., LoBind).

Step-by-Step Procedure:

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20-25°C) for 30 minutes before opening. This prevents condensation and hydrolysis.

  • Initial Dissolution:

    • Add sterile solvent to achieve a concentration of 1 mg/mL .

    • Critical: Do NOT vortex. Vortexing shears peptides. Instead, use "gentle swirling" or invert the tube slowly for 2-3 minutes.

  • Sonication (Conditional): If visible particles remain, sonicate in a water bath for 10–15 seconds. Do not probe sonicate.

  • Aliquoting:

    • Dilute to working concentrations (e.g., 100 µM) if necessary.

    • Aliquot into single-use volumes (e.g., 20 µL) in LoBind tubes.

    • Flash freeze in liquid nitrogen and store at -80°C.

  • Usage: Thaw only once. Discard unused thawed portion.

Part 3: In Vitro Application (Neuroprotection)

Context: Leptin[116-130] has been shown to prevent Amyloid-β (Aβ) induced synaptic toxicity, making it a high-value target for Alzheimer's research.[1][2]

Protocol B: AMPA Receptor Trafficking Assay

Objective: Quantify the ability of Leptin[116-130] to promote GluA1 surface expression in hippocampal neurons.

Workflow Diagram (Signaling Pathway):

LeptinPathway Leptin Full Leptin ObR Leptin Receptor (Ob-R) Leptin->ObR Binding Site I, II, III OB3 Fragment 116-130 (OB3) OB3->ObR Binding Site III Only JAK2 JAK2 ObR->JAK2 PI3K PI3K JAK2->PI3K Neuroprotective Pathway STAT3 STAT3 JAK2->STAT3 Canonical Pathway GluA1 AMPA Receptor (GluA1) PI3K->GluA1 Phosphorylation Synapse Synaptic Surface GluA1->Synapse Trafficking/Insertion

Figure 1: Divergent signaling. While full leptin activates STAT3 strongly, OB3 preferentially drives the PI3K-GluA1 axis, enhancing synaptic plasticity.

Experimental Steps:

  • Culture: Prepare primary hippocampal cultures (E18 rat or mouse). Maintain for 14–21 days in vitro (DIV).

  • Treatment:

    • Control: Vehicle only.

    • Negative Control: Leptin[22-56] (100 nM) — Does not promote trafficking.

    • Experimental: Leptin[116-130] (100 nM) for 30 minutes.

    • Challenge (Optional): Pre-treat with Aβ1-42 (500 nM) to simulate Alzheimer's toxicity.

  • Surface Labeling:

    • Cool cells to 4°C (stops trafficking).

    • Incubate with N-terminal anti-GluA1 antibody (extracellular epitope) for 15 mins.

  • Fixation & Detection:

    • Fix with 4% Paraformaldehyde (PFA).

    • Add fluorescent secondary antibody (non-permeabilized condition).

  • Analysis: Quantify fluorescence intensity on dendritic spines using confocal microscopy.

    • Expected Result: OB3 treatment should increase surface GluA1 by ~20-40% compared to vehicle.

Part 4: In Vivo Application (Metabolic Efficacy)

Context: Unlike full leptin, OB3 does not require the leptin transporter to cross the BBB, making it effective even in obese (leptin-resistant) models.

Protocol C: Assessment of Glucose Regulation & Weight Loss

Objective: Differentiate the metabolic effects of OB3 from full leptin in ob/ob or DIO (Diet-Induced Obese) mice.

Workflow Diagram (In Vivo Study):

InVivoWorkflow cluster_groups Treatment Arms Acclimation Acclimation (7 Days) Baseline Baseline Measures (Glucose, Weight, MRI) Acclimation->Baseline Grouping Randomization (n=8-10/group) Baseline->Grouping Dosing Daily Dosing (14 Days) Grouping->Dosing G1 Vehicle Grouping->G1 G2 Leptin (1 mg/kg) Grouping->G2 G3 OB3 (1 mg/kg) Grouping->G3 Analysis Terminal Analysis (Serum, Tissue) Dosing->Analysis

Figure 2: Experimental timeline for evaluating synthetic leptin fragment efficacy in murine models.

Key Methodology:

  • Route of Administration: Intraperitoneal (IP) or Subcutaneous (SC).

    • Note: OB3 has a shorter half-life than full leptin. Daily or twice-daily dosing is required unless pegylated or modified (e.g., [D-Leu-4]-OB3).

  • Dosage:

    • Start at 1 mg/kg body weight.

    • Dose-response range: 0.5 mg/kg to 5 mg/kg.

  • Measurements:

    • Body Weight: Daily.

    • Food Intake: Daily (weigh hopper). Crucial: OB3 may cause weight loss with LESS appetite suppression than full leptin.

    • Blood Glucose: Fasting glucose every 3 days via tail vein.

  • Endpoint:

    • Harvest serum for Insulin and IGF-1 analysis.[3]

    • Harvest hypothalamus for Western Blot (pSTAT3 vs. pAKT).

References

  • Grasso, P., et al. (1997). In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140. Endocrinology.[4][5]

  • Malekizadeh, Y., et al. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin.[1] Cerebral Cortex.[2][3]

  • Rozhavskaya-Arena, M., et al. (2000). Design of a synthetic leptin agonist: effects on energy balance, glucose homeostasis, and thermoregulation. Endocrinology.[4][5]

  • Banks, W. A., et al. (2004). Transport of leptin across the blood-brain barrier: implications for the physiology and therapeutics of obesity. Current Pharmaceutical Design.

  • Doherty, G. H., et al. (2013). Leptin prevents hippocampal synaptic disruption and neuronal cell death induced by amyloid β.[1] Neurobiology of Aging.

Sources

Troubleshooting & Optimization

Technical Support Center: Leptin (22-56) Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

Welcome to the Technical Support Center. If you are troubleshooting results with Leptin (22-56) , it is critical to first validate your experimental premise.

Crucial Distinction: Leptin (22-56) corresponds to the active binding domain (Loop I and Helix C) of the full-length protein. Unlike the "Leptin Antagonist" (a full-length mutein like L39A/D40A/F41A), Leptin (22-56) typically exhibits AGONIST or PARTIAL AGONIST activity.

  • In Vivo: It has been shown to inhibit food intake (anorexigenic effect) similar to full-length leptin [1].

  • In Vitro: It can stimulate cell proliferation and activate STAT3, though often with lower potency than the full-length hormone [2].

If you are using this peptide expecting it to block native leptin signaling and are seeing "background" activation, your experimental design may be conflating a partial agonist with a competitive antagonist.

Reconstitution & Handling (The #1 Failure Point)

The hydrophobicity of the 22-56 fragment makes it prone to aggregation and surface adsorption. 70% of "inactive" results stem from improper reconstitution.

Troubleshooting Guide: Solubility & Storage
IssueSymptomRoot CauseCorrective Action
Aggregation Cloudy solution or lower-than-expected concentration (A280).Reconstituting directly in PBS or high-salt buffer.Dissolve in water or weak acid first. Salts promote hydrophobic collapse of this peptide.
Adsorption Loss of activity over serial dilutions.Peptide sticking to plasticware.Use LoBind tubes. Add 0.1% BSA to working aliquots (not stock) to block plastic sites.
Acidification Cytotoxicity in cell assays.Residual TFA (Trifluoroacetic acid) from synthesis.[1]If using high concentrations (>10 µM), buffer the media with HEPES.
Validated Reconstitution Protocol

Do not follow generic peptide protocols. Use this specific workflow for Leptin (22-56).

Reconstitution_Workflow Start Lyophilized Powder (Leptin 22-56) Step1 Initial Dissolution Sterile Distilled Water (Target: 1-2 mg/mL) Start->Step1 Check Visual Check: Is it clear? Step1->Check Sonicate Sonicate (mild) or add dilute Acetic Acid Check->Sonicate No (Cloudy/Particulates) Buffer Dilute to Working Conc. Use PBS/Media ONLY now Check->Buffer Yes Sonicate->Buffer Aliquot Aliquot & Freeze (-80°C, Avoid Freeze-Thaw) Buffer->Aliquot

Figure 1: Step-by-step reconstitution logic to prevent hydrophobic aggregation.

In Vitro Assay Troubleshooting (Signaling & Proliferation)

Scenario A: "I see no pSTAT3 signal in my Western Blot."

Mechanism: Leptin (22-56) binds the CRH1 domain of the Leptin Receptor (Ob-R/LEPR), inducing JAK2 phosphorylation and subsequent STAT3 phosphorylation (Tyr705).

Diagnostic Checklist:

  • Serum Starvation (Critical):

    • Question: Did you starve cells for 12–24 hours?

    • Reason: Fetal Bovine Serum (FBS) contains bovine leptin, which cross-reacts with human LEPR. High basal pSTAT3 from serum will mask the specific signal of your peptide.

    • Fix: Starve in 0.1% BSA/DMEM overnight.

  • Receptor Isoform Mismatch:

    • Question: Does your cell line express the Long Form (Ob-Rb)?

    • Reason: Only the long form (Ob-Rb) contains the intracellular motifs necessary for robust STAT3 signaling. Short forms (Ob-Ra) signal primarily via MAPK/ERK, not STAT3.

    • Fix: Verify Ob-Rb expression via PCR or switch to a validated line (e.g., MCF-7, hypothalamus extracts).

  • Kinetics Window:

    • Question: When did you lyse the cells?

    • Reason: pSTAT3 is transient. It peaks at 15–30 minutes and degrades by 60–90 minutes due to SOCS3 feedback.

    • Fix: Lyse cells exactly 20 minutes post-treatment.

Scenario B: "I expected inhibition (antagonism) but saw proliferation."

Mechanism: As noted in the introduction, Leptin (22-56) contains the activation loop. In many contexts (e.g., endometrial cells, ovarian cancer lines), it acts as a mitogen [2].

  • If you need a blocker: You likely need the Super-active Leptin Antagonist (L39A/D40A/F41A) , not the 22-56 fragment.

  • If you must use 22-56 as a blocker: You must use a massive molar excess (100x–1000x) relative to full-length leptin and pre-incubate for 1 hour. However, this is rarely effective due to the fragment's intrinsic agonist properties.

Signaling Pathway Visualization

Leptin_Pathway L2256 Leptin (22-56) LEPR Leptin Receptor (Ob-Rb) L2256->LEPR Binds (Site I) JAK2 JAK2 (Kinase) LEPR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus Translocates

Figure 2: The signal transduction pathway activated by Leptin (22-56) in Ob-Rb expressing cells.

In Vivo Considerations

Stability & Half-Life

Peptide fragments are rapidly degraded by serum proteases.

  • Half-life: < 10–20 minutes in plasma.

  • Troubleshooting: If you see no effect in mice/rats after IP/IV injection, the peptide likely degraded before reaching the hypothalamus.

  • Solution: Use osmotic minipumps for continuous infusion or switch to ICV (intracerebroventricular) administration for CNS studies [3].

Dosing

Leptin (22-56) has lower affinity than full-length leptin.

  • Full-length Leptin dose: Typically 0.1 – 1.0 mg/kg.

  • Fragment 22-56 dose: May require 5 – 10 mg/kg to elicit comparable physiological responses (e.g., food intake reduction).

Frequently Asked Questions (FAQ)

Q: Can I refreeze the peptide after reconstitution? A: No. Peptide fragments are fragile. Freeze-thaw cycles shear the peptide and promote aggregation. Aliquot immediately into single-use volumes (e.g., 10 µL) and store at -80°C.

Q: Why does the peptide precipitate when I add it to my cell culture media? A: You likely have a high concentration stock dissolved in water/DMSO added to cold media. The temperature shock and salt concentration change causes precipitation.

  • Tip: Dilute the peptide in pre-warmed media step-wise before adding to the cells.

Q: Is Leptin (22-56) species-specific? A: The sequence 22-56 is highly conserved between human and mouse, but small differences exist. Ensure you are using the sequence matching your model organism (Human vs. Murine) to guarantee binding affinity, although cross-reactivity is common.

References

  • Samson, W. K., et al. (1996). "Leptin fragment 22-56 inhibits feeding in rats."[1][2] Endocrinology, 137(11), 5182-5185.

  • Ootani, A., et al. (2006). "Leptin receptor antagonists inhibit in vitro and in vivo growth of human cancer cells." Journal of the National Cancer Institute, 98(18), 1275-1289. (Contextualizes antagonist vs agonist domains).

  • Di Marchi, R.D., et al. (2019). "Chemical modification of leptin for improved pharmaceutical properties." Endocrine Reviews. (General reference for peptide stability).

Sources

how to improve Leptin (22-56) peptide stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Leptin (22-56) Peptide Stability Ticket ID: LEP-2256-STAB-GUIDE Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Leptin (22-56). If you are working with this fragment (Sequence: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK), you have likely encountered its "stability paradox": it is a highly basic, charged peptide that should be soluble, yet it frequently aggregates and precipitates at physiological pH. Furthermore, while it lacks the oxidation-prone Methionine and Cysteine residues of the full-length protein, it contains a "ticking time bomb" in its sequence—the Asn-Asp (N-D) motif—which drives rapid chemical degradation.

This guide moves beyond basic handling to provide root-cause analysis and engineered solutions for stabilizing this peptide in vitro and in vivo.[1]

Module 1: Troubleshooting Solubility & Aggregation

User Complaint: "My peptide dissolves in TFA/water, but precipitates immediately when I add PBS (pH 7.4). The solution turns cloudy."

Root Cause Analysis

Leptin (22-56) has a theoretical isoelectric point (pI) > 10 due to its high Lysine/Arginine content. While net positive charge usually aids solubility, this fragment contains hydrophobic patches (Val-Pro-Ile, Leu-Ile) derived from Leptin’s Helix A and AB loop.

  • The Mechanism: At pH 7.4, the peptide is still charged, but the hydrophobic effect dominates. The counter-ions in PBS (Phosphate) can bridge positively charged residues, neutralizing the repulsive forces that keep the peptide in solution, leading to "salting out" or amyloid-like fibril formation.

Protocol: The "Step-Down" Solubilization Method

Do not attempt to dissolve directly in PBS. Use this thermodynamic trap-door approach.

  • Initial Solvent (The Disaggregator):

    • Dissolve lyophilized powder in 10 mM Acetic Acid (pH 3.0) or 0.1% TFA in water.

    • Why: The low pH fully protonates all basic residues and protonates the Aspartic Acid side chains, maximizing repulsion and breaking pre-existing aggregates.

    • Concentration Target: 2x your final desired concentration (e.g., 2 mg/mL).

  • The Stabilizing Excipient (The Shield):

    • Add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 5-10% (w/v).

    • Why: HP-β-CD encapsulates the hydrophobic residues (Val, Ile, Leu) in its torus, preventing them from driving aggregation, while the hydrophilic exterior interacts with the solvent.

  • pH Adjustment (The Gentle Shift):

    • Slowly add the buffer of choice. Avoid Phosphate if possible (it promotes precipitation). Use Tris-HCl or HEPES .

    • Critical Step: If you must use PBS, add it dropwise to the peptide/cyclodextrin mix while vortexing.

Data: Solubility Thresholds

Solvent SystemSolubility LimitStability Window (RT)Notes
Water (pH 6.5)< 0.1 mg/mLN/AHigh aggregation risk.
0.1% TFA / Water> 5.0 mg/mLDaysGood for stock, bad for cells.
PBS (pH 7.4)< 0.5 mg/mLMinutesPrecipitates rapidly.
PBS + 10% HP-β-CD ~ 2.0 mg/mL Hours/Days Recommended formulation.

Module 2: Chemical Instability (The Deamidation Trap)

User Complaint: "LC-MS shows a mass shift of +1 Da or -17 Da after storage, and potency is dropping."

Root Cause Analysis

The sequence contains an Asn-Asp (N-D) motif at positions 22-23 (relative to the fragment).

  • The Mechanism: This is a classic "deamidation hotspot." The backbone nitrogen of the Asp residue attacks the side-chain carbonyl of the Asn, forming a cyclic succinimide intermediate . This hydrolyzes to form a mixture of Aspartyl (native) and Isoaspartyl (inactive/immunogenic) peptides.

  • Catalyst: High pH (>7.5) and Phosphate buffers accelerate this reaction significantly.

Prevention Strategy
  • Storage pH: Store stock solutions at pH 4.0 - 5.0 (Acetate buffer). Deamidation rates are lowest at pH 4-5.

  • Temperature: Store lyophilized powder at -20°C. Reconstituted aliquots must be used immediately or frozen (avoid freeze-thaw).

  • Buffer Selection: Replace Phosphate buffers with Histidine or Citrate buffers for storage.

Module 3: Biological Stability (Proteolysis)

User Complaint: "The peptide works in cell culture but has no effect in animal models."

Root Cause Analysis

Leptin (22-56) is unstructured and rich in Lysine (K) and Arginine (R) residues.

  • The Mechanism: It is a prime substrate for Trypsin-like proteases (which cleave C-terminal to K/R) and serum peptidases (DPP-IV). The half-life in serum is likely < 10 minutes.

Engineering Solutions (Synthesis Required)

If you can modify the sequence, employ these strategies:

  • N-Terminal PEGylation:

    • Attach a 20kDa or 40kDa PEG moiety to the N-terminus.

    • Benefit: Increases hydrodynamic radius (reducing renal clearance) and provides a "steric shield" against proteases without blocking the receptor binding sites (which are often internal or C-terminal in this fragment).

  • D-Amino Acid Substitution (Retro-Inverso):

    • Synthesize the sequence using D-amino acids in reverse order.

    • Benefit: Makes the peptide "invisible" to stereoselective proteases while maintaining the side-chain topology required for receptor binding.

  • Cyclization (Stapling):

    • Introduce a hydrocarbon staple between residues

      
       and 
      
      
      
      (e.g., replace Gln/Ser with olefinic non-natural amino acids).
    • Benefit: Forces the peptide into an alpha-helical conformation (mimicking Helix A of Leptin), which buries the protease cleavage sites and improves receptor affinity.

Visualizing the Stability Workflow

The following diagram illustrates the decision tree for handling Leptin (22-56) to maximize stability.

LeptinStability Start Leptin (22-56) Lyophilized Powder Solvent Dissolve in 10mM Acetic Acid Start->Solvent Check Intended Use? Solvent->Check CellCulture Cell Culture / Assay Check->CellCulture In Vitro Animal In Vivo Study Check->Animal In Vivo Excipient Add HP-beta-CD (5-10% w/v) CellCulture->Excipient Prevent Aggregation Buffer Dilute in HEPES/Tris (Avoid Phosphate) Excipient->Buffer Mod Chemical Modification Required Animal->Mod Low Serum Stability PEG PEGylation (Renal/Proteolysis) Mod->PEG Staple Stapling/Cyclization (Helix Stabilization) Mod->Staple

Caption: Workflow for solubilization and stabilization based on experimental application.

FAQ: Frequently Asked Questions

Q: Can I sonicate the peptide to dissolve the aggregates? A: Avoid sonication. While it disperses aggregates temporarily, the heat and shear stress can accelerate deamidation (N-D motif) and promote irreversible amyloid fibril formation. Use the Acetic Acid + Cyclodextrin method instead.

Q: Why does the peptide lose activity after freeze-thaw cycles? A: The "water-ice interface" during freezing concentrates protons and solutes, creating micro-environments of extreme pH. This catalyzes the succinimide formation at the Asn-Asp site. Flash freeze in liquid nitrogen to minimize this phase, or add a cryoprotectant like Trehalose.

Q: Is "OB3" the same as Leptin (22-56)? A: No. OB3 typically refers to a different synthetic fragment (often residues 116-122 or similar C-terminal mimetics) [1]. Leptin (22-56) covers Helix A and the AB loop. Do not interchange handling protocols; OB3 has different solubility properties.

References

  • Grasso, G. et al. (1997).[2] "In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice." Endocrinology. (Clarifies distinction between Leptin fragments).

  • Manning, M.C. et al. (2010). "Stability of Protein Pharmaceuticals: An Update." Pharmaceutical Research. (Mechanisms of Asn-Asp deamidation and aggregation).

  • Veronese, F.M.[3] & Pasut, G. (2005). "PEGylation, successful approach to drug delivery." Drug Discovery Today. (Strategies for improving serum half-life).

  • Rink, H. et al. (2010). "Aggregation of peptides: The role of the sequence." Interface Focus. (General principles of peptide aggregation relevant to hydrophobic patches in Leptin 22-56).

Sources

Technical Support Center: Optimizing In Vitro Assays for CAS 183598-56-3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of the compound associated with CAS number 183598-56-3 in your in vitro assays. Our goal is to provide you, our fellow researchers, scientists, and drug development professionals, with a comprehensive guide to ensure the scientific integrity and success of your experiments.

Critical Initial Advisory: Ambiguity of CAS Number this compound

Before proceeding, it is crucial to be aware that the CAS number this compound has been associated with two distinct molecules in scientific literature and commercial databases:

  • BAY 61-3606 : A small molecule inhibitor of Spleen Tyrosine Kinase (Syk).

  • Leptin (22-56) : A peptide fragment derived from the human leptin protein.

These two compounds have fundamentally different chemical properties, mechanisms of action, and handling requirements. Misidentification can lead to erroneous experimental design and results. This guide is therefore divided into two sections to address each molecule independently. Please identify your compound of interest and proceed to the relevant section.

Section 1: BAY 61-3606 (Syk Inhibitor)

BAY 61-3606 is a potent and selective, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk). It has been shown to inhibit Syk-mediated cellular functions and also exhibits off-target effects on other kinases, such as CDK9, which should be considered in the interpretation of your results.[1][2][3]

Frequently Asked Questions (FAQs) for BAY 61-3606

Q1: What is the recommended starting concentration for my in vitro assay?

A1: As a starting point, a common concentration range for in vitro cell-based assays with BAY 61-3606 is between 10 nM and 10 µM.[4] For enzymatic assays, the IC50 is in the low nanomolar range (around 10 nM for Syk), so concentrations in this range would be appropriate.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: How should I prepare a stock solution of BAY 61-3606?

A2: BAY 61-3606 is soluble in DMSO but not in water.[5] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To aid dissolution, sonication may be beneficial.[6] Following reconstitution, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.

Q3: What are the known off-target effects of BAY 61-3606?

A3: While BAY 61-3606 is a potent Syk inhibitor, it has been reported to inhibit other kinases, including Cyclin-Dependent Kinase 9 (CDK9) with an IC50 of 37 nM.[3] It has also been shown to inhibit IKKα.[2][7] These off-target effects can contribute to the observed biological activity, and it is important to consider them when interpreting your data. For instance, some of its anti-proliferative effects in certain cancer cells have been shown to be independent of Syk inhibition.[1]

Troubleshooting Guide for BAY 61-3606

Issue 1: I am not observing a dose-dependent effect in my cell-based assay.

  • Potential Cause 1: Inappropriate Concentration Range.

    • Solution: Your concentration range may be too narrow or not centered around the IC50 for your specific cell line. Broaden your concentration range (e.g., from 1 nM to 50 µM) to capture the full dose-response curve.

  • Potential Cause 2: Compound Instability or Degradation.

    • Solution: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of your stock solution for each experiment. The stability of BAY 61-3606 in cell culture media over long incubation times should also be considered.

  • Potential Cause 3: Low Syk Expression in Your Cell Line.

    • Solution: Confirm the expression of Syk in your cell line of interest via Western blot or qPCR. If Syk expression is low or absent, the observed effects (or lack thereof) may be due to off-target activities or other cellular mechanisms.[1]

Issue 2: I am observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect.

  • Potential Cause 1: High DMSO Concentration in the Final Assay Volume.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic. Remember to include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.

  • Potential Cause 2: Off-Target Cytotoxicity.

    • Solution: BAY 61-3606 can induce apoptosis and cell cycle arrest in some cell lines.[1] It is crucial to perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish specific inhibition from general cytotoxicity. This will help you determine a non-toxic working concentration range.

Experimental Protocol: Determining the IC50 of BAY 61-3606 in a Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of BAY 61-3606 in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BAY 61-3606 or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or resazurin-based assays).

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression to determine the IC50 value.

Data Presentation: In Vitro Activity of BAY 61-3606
ParameterValueCell Line/SystemReference
Ki (Syk) 7.5 nMCell-free assay[5]
IC50 (Syk) 10 nMCell-free assay[1]
IC50 (CDK9) 37 nMCell-free assay[3]
IC50 (Degranulation) 5 - 46 nMMast cells[5]
IC50 (Cell Viability) Dose-dependent reduction from 0.01-10 µMSH-SY5Y & SK-N-BE cells[4]
Experimental Workflow: Optimizing BAY 61-3606 Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare 10 mM Stock in DMSO aliquot Aliquot & Store at -20°C/-80°C prep_stock->aliquot dose_response Dose-Response (e.g., 1 nM - 10 µM) aliquot->dose_response viability Cell Viability Assay (e.g., MTT) dose_response->viability functional Functional Assay dose_response->functional det_ic50 Determine IC50 from Viability viability->det_ic50 det_ec50 Determine EC50 from Functional Assay functional->det_ec50 optimize Select Optimal Concentration (Maximal effect, minimal toxicity) det_ic50->optimize det_ec50->optimize

Caption: Workflow for optimizing BAY 61-3606 concentration.

Section 2: Leptin (22-56) (Peptide Fragment)

Leptin (22-56) is a synthetic peptide fragment corresponding to amino acids 22 to 56 of the human leptin protein.[8] It is studied for its potential role in appetite regulation and energy balance, and it may interact with leptin receptors.[9]

Frequently Asked Questions (FAQs) for Leptin (22-56)

Q1: What is a typical working concentration for Leptin (22-56) in cell culture?

A1: Based on available literature, concentrations in the range of 10⁻⁷ M to 10⁻⁶ M (100 nM to 1 µM) have been used to observe effects on cell proliferation in primary cultures.[10] However, the optimal concentration is highly dependent on the cell type and the specific biological question being addressed. A dose-response study is always recommended.

Q2: How do I reconstitute and store lyophilized Leptin (22-56)?

A2: There is conflicting information regarding the solubility of Leptin (22-56). Some sources state it is insoluble in water, while others claim it is very soluble.[10][11][12] This discrepancy may be due to the presence or absence of counterions like trifluoroacetic acid (TFA) from the purification process, which can enhance solubility.[13]

  • For water-insoluble forms: A common recommendation is to first dissolve the peptide in a small amount of a solvent like 60% acetonitrile with 0.1% TFA, and then dilute with water or the desired buffer.[9][10] Alternatively, DMSO can be used.[14]

  • For water-soluble forms: Reconstitution can be done directly in sterile water or a suitable aqueous buffer.[12]

Lyophilized peptide should be stored at -20°C.[13] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Reconstituted solutions are typically stable for a shorter period.

Q3: Can the TFA salt in my peptide preparation affect my experiments?

A3: Yes, trifluoroacetic acid (TFA) is often present as a counterion from HPLC purification.[13] While for most in vitro assays the residual levels may not cause interference, in highly sensitive cellular or biochemical studies, TFA could potentially affect results.[13] If you observe unexpected effects, consider using a TFA-free version of the peptide if available.

Troubleshooting Guide for Leptin (22-56)

Issue 1: My lyophilized Leptin (22-56) will not dissolve.

  • Potential Cause 1: Incorrect Solvent.

    • Solution: As mentioned, solubility can be challenging. If it does not dissolve in aqueous buffers, try reconstituting in a small amount of an organic solvent like DMSO or a solution of acetonitrile/water with 0.1% TFA, followed by dilution in your experimental buffer.[9][10][14] Gentle vortexing or sonication may also help.

  • Potential Cause 2: Peptide Aggregation.

    • Solution: Peptides can aggregate, especially after reconstitution. To minimize this, ensure you are using high-purity solvents and storing the reconstituted peptide correctly. Centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.

Issue 2: I am not observing any biological effect, even at high concentrations.

  • Potential Cause 1: Inactive Peptide.

    • Solution: Ensure the peptide has been stored correctly to prevent degradation. If possible, verify the activity of your peptide batch in a positive control assay or cell line known to respond to leptin or its fragments.

  • Potential Cause 2: Lack of Leptin Receptors on the Cell Line.

    • Solution: The biological effects of leptin fragments are often mediated through leptin receptors.[8] Confirm that your cell line expresses the appropriate leptin receptor isoform (e.g., Ob-Rb) using techniques like qPCR or Western blotting.

  • Potential Cause 3: Indirect Mechanism of Action.

    • Solution: Some studies suggest that Leptin (22-56) may not act directly through the leptin receptor to elicit all its effects.[15] The mechanism of action may be indirect or involve other cellular targets. Consider exploring downstream signaling pathways associated with leptin to see if they are modulated.

Experimental Protocol: Reconstitution and Use of Leptin (22-56)
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution (for water-insoluble forms): a. Add a small, precise volume of a suitable organic solvent (e.g., DMSO or 60% acetonitrile/0.1% TFA) to the vial to create a concentrated stock solution (e.g., 1 mM). b. Gently vortex or sonicate to ensure complete dissolution.

  • Dilution: Further dilute the stock solution in your cell culture medium to the desired final concentrations for your experiment.

  • Application: Treat your cells with the prepared dilutions. Include a vehicle control containing the same final concentration of the reconstitution solvent.

  • Storage: Store any remaining stock solution in aliquots at -20°C or -80°C.

Data Presentation: Properties of Leptin (22-56)
PropertyDescriptionReference
Molecular Weight ~3950.5 g/mol [13]
Typical In Vitro Concentration 100 nM - 1 µM[10]
Solubility Conflicting reports: Insoluble in water, soluble in acetonitrile/TFA or DMSO; some sources report water solubility.[9][10][11][12][14]
Storage Lyophilized: -20°C; Reconstituted: -20°C or -80°C in aliquots.[13]
Decision-Making Workflow for Leptin (22-56) Reconstitution

G start Start: Reconstitute Leptin (22-56) check_solubility Check vendor datasheet for solubility start->check_solubility water_soluble Reconstitute in sterile water or buffer check_solubility->water_soluble Soluble water_insoluble Insoluble or not specified check_solubility->water_insoluble Insoluble/Unspecified dilute Dilute stock in final assay medium water_soluble->dilute try_dmso Try DMSO for stock solution water_insoluble->try_dmso try_acn_tfa Try 60% Acetonitrile / 0.1% TFA for stock water_insoluble->try_acn_tfa try_dmso->dilute try_acn_tfa->dilute proceed Proceed with experiment dilute->proceed

Caption: Decision workflow for reconstituting Leptin (22-56).

References

  • Kim, S. Y., et al. (2015). Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells. PLoS One, 10(12), e0146073.
  • Spandidos Publications. (n.d.). BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury. Retrieved from [Link]

  • ASH Publications. (2016). SYK-Inhibitor Bay 61-3606 Induces Cell Cycle Arrest and Apoptosis in Multiple Myeloma Cells Independent of SYK Inhibitory Effects but Via Degradation of IKZF1/3. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of SYK is not responsible for the BAY61-3606 effect on cell.... Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BAY 61-3606 | Ligand page. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Leptin (22-56) (human) peptide. Retrieved from [Link]

  • GenScript. (n.d.). Leptin (22-56), human. Retrieved from [Link]

  • ACS Publications. (2017). PASylation of Murine Leptin Leads to Extended Plasma Half-Life and Enhanced in Vivo Efficacy | Molecular Pharmaceutics. Retrieved from [Link]

  • ConnectSci. (2019). Potential Leptin Receptor Response Modifier Peptides. Retrieved from [Link]

  • PubMed. (1998). A rapid, quantitative functional assay for measuring leptin. Retrieved from [Link]

  • NIH. (n.d.). Leptin stimulation of cell cycle and inhibition of apoptosis gene and protein expression in OVCAR-3 ovarian cancer cells. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Leptin (22-56), human; CAS this compound. Retrieved from [Link]

  • Angio-Proteomie. (n.d.). Human Leptin. Retrieved from [Link]

  • Active Bioscience. (n.d.). Human Leptin (synthetic). Retrieved from [Link]

Sources

Technical Support Center: Leptin (22-56) Solubility and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Leptin (22-56). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and handling of this peptide fragment. Our goal is to provide you with the technical expertise and field-proven insights necessary to ensure the success of your experiments.

Introduction: Understanding Leptin (22-56)

Leptin (22-56) is a 35-amino acid fragment of the full-length leptin protein. It is investigated for its potential role in signaling pathways that regulate energy homeostasis and appetite.[1][2][3] Like many peptides, and particularly fragments of larger proteins, Leptin (22-56) can present significant handling challenges, primarily related to its solubility. Improper reconstitution can lead to aggregation, loss of biological activity, and inconsistent experimental results. This guide will address these issues directly.

Troubleshooting Guide

This section addresses specific problems you may encounter during the reconstitution and use of Leptin (22-56) in a direct question-and-answer format.

Q1: My lyophilized Leptin (22-56) powder is not dissolving in water or my aqueous buffer (e.g., PBS). What's wrong?

A1: This is the most common issue and is typically due to the peptide's hydrophobic characteristics. While some suppliers suggest solubility in distilled water up to certain concentrations (e.g., 2 mg/ml), others explicitly state it is insoluble in water.[4][5] This discrepancy often depends on the exact synthesis and purification method, including the counter-ion (commonly trifluoroacetate - TFA) present.

Causality: The peptide sequence of Leptin (22-56) contains a significant number of hydrophobic amino acid residues. In a neutral aqueous environment, these residues can cause the peptide to fold improperly and aggregate, effectively preventing it from dissolving.

Solution Workflow:

  • Do Not Persist with Aqueous Solvents: Avoid vigorous or prolonged vortexing in plain water or buffer, as this can exacerbate aggregation.

  • Use an Organic Solvent: The recommended approach is to first dissolve the peptide in a small amount of an organic solvent. A solution of 60% acetonitrile in water containing 0.1% TFA is a reliable choice for initial solubilization.[5] Acetonitrile disrupts the hydrophobic interactions between peptide molecules, while the acidic TFA helps to protonate the peptide, increasing its solubility.

  • Step-by-Step Reconstitution: a. Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[6] b. Add the minimum required volume of the organic solvent (e.g., 60% acetonitrile / 0.1% TFA) to the vial to create a concentrated stock. c. Gently vortex or pipette up and down to ensure complete dissolution. The solution should become clear. d. Once fully dissolved, you can slowly add this concentrated stock solution to your desired aqueous buffer with gentle stirring. Do not add the aqueous buffer directly to the concentrated organic stock.

Q2: I've reconstituted my Leptin (22-56), but now I see cloudiness or visible precipitates in the solution. Can I still use it?

A2: Cloudiness or precipitation indicates that the peptide is aggregating and falling out of solution. This can happen immediately after reconstitution or after storage, especially following a freeze-thaw cycle. Using a solution with aggregates will lead to inaccurate concentration measurements and a significant loss of biological activity, as the aggregated form is generally inactive.

Causality: Aggregation is often triggered by a change in the solvent environment (e.g., diluting from an organic solvent into an aqueous buffer with an incompatible pH or ionic strength), temperature changes, or physical agitation. The peptide molecules self-associate through hydrophobic interactions to minimize their exposure to the aqueous environment.

Troubleshooting Protocol:

  • Initial Rescue Attempt: You can try to gently warm the solution (e.g., 37°C for 10-15 minutes) or briefly sonicate it in a water bath. This may help redissolve some aggregates. However, be cautious, as excessive heat can degrade the peptide.

  • Clarify the Solution: Before use in any experiment, it is critical to remove insoluble aggregates. Centrifuge your vial at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully collect the supernatant.

  • Verify Concentration: Be aware that by removing the precipitate, the actual concentration of the soluble, active peptide in your supernatant will be lower than your initial calculation. A protein concentration assay may be necessary if precise quantification is critical.

  • Future Prevention: Re-evaluate your reconstitution and storage buffer. It may be necessary to maintain a small percentage of organic solvent or adjust the pH to keep the peptide soluble.

Below is a workflow to guide your troubleshooting process for solubility issues.

G cluster_start Start: Lyophilized Peptide cluster_reconstitution Reconstitution cluster_outcome Outcome cluster_rescue Rescue Protocol start Lyophilized Leptin (22-56) Powder reconstitute Add recommended solvent (e.g., 60% Acetonitrile / 0.1% TFA) start->reconstitute check_sol Observe Solution Clarity reconstitute->check_sol clear_sol Solution is Clear Proceed to Experiment check_sol->clear_sol Yes precipitate Precipitate / Cloudiness Observed check_sol->precipitate No rescue_steps 1. Gentle Warming / Sonication 2. Centrifuge to pellet aggregates 3. Use supernatant only precipitate->rescue_steps reassess Re-evaluate buffer/storage conditions for future experiments rescue_steps->reassess

Caption: Troubleshooting workflow for Leptin (22-56) solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the definitive best solvent for reconstituting Leptin (22-56)?

A1: There isn't a single "best" solvent, as it can depend on the downstream application. However, based on the peptide's chemical properties and supplier data, a two-step approach is most reliable.

  • Primary Reconstitution (Concentrated Stock): Use an organic solvent mixture to ensure full initial solubilization. This minimizes the risk of forming aggregates that are difficult to remove later.

  • Dilution (Working Solution): Slowly dilute the primary stock into your final aqueous experimental buffer.

The table below summarizes recommendations from various suppliers, highlighting the variability you may encounter.

Solvent RecommendationMax ConcentrationSourceRemarks
60% Acetonitrile / 0.1% TFANot SpecifiedLKT Labs[5]Recommended for peptides that are insoluble in water.
Distilled WaterUp to 2 mg/mLEmelca Bioscience[4]Acetonitrile is recommended for higher concentrations.

Expert Recommendation: For maximum reliability and reproducibility, always start with an organic solvent like acetonitrile to create a stock solution before diluting into your final buffer.

Q2: How should I properly store my Leptin (22-56) stock solution?

A2: Proper storage is crucial to maintain the peptide's biological activity.

  • Storage Temperature: Store reconstituted aliquots at -20°C for short-term storage or -80°C for long-term storage.[4][7]

  • Aliquoting is Essential: To avoid degradation from repeated freeze-thaw cycles, divide your stock solution into single-use aliquots.[7]

  • Material Integrity: The lyophilized powder is often hygroscopic (absorbs moisture from the air) and should be protected from light.[4] Store it at -20°C as received.

Q3: What factors contribute to the poor solubility and stability of Leptin (22-56)?

A3: Several intrinsic and extrinsic factors can lead to aggregation and degradation. Understanding these can help you design more robust experimental protocols.

G cluster_factors Contributing Factors center Leptin (22-56) Aggregation & Instability hydro Hydrophobic Residues hydro->center ph Suboptimal pH ph->center ionic High Ionic Strength ionic->center temp Freeze-Thaw Cycles temp->center conc High Concentration conc->center

Caption: Key factors influencing Leptin (22-56) solubility and stability.

  • Intrinsic Factors: The peptide's amino acid sequence dictates its inherent hydrophobicity and tendency to form secondary structures that can promote self-association.

  • Extrinsic Factors:

    • pH and Ionic Strength: The net charge of the peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net neutral charge and is often least soluble. Buffers with high salt concentrations can also sometimes promote "salting out" and precipitation.

    • Temperature: Repeated freeze-thaw cycles can denature the peptide and induce aggregation.[7]

    • Concentration: The higher the peptide concentration, the greater the likelihood of intermolecular interactions that lead to aggregation.

Detailed Experimental Protocol

Recommended Reconstitution Protocol for Leptin (22-56)

This protocol is designed to maximize solubility and minimize aggregation.

  • Preparation: Before opening, bring the vial of lyophilized Leptin (22-56) to room temperature. Briefly centrifuge the vial to ensure the entire peptide pellet is at the bottom.

  • Primary Solvent Preparation: Prepare the primary reconstitution solvent. A recommended starting point is 60% HPLC-grade acetonitrile in sterile, nuclease-free water, with 0.1% Trifluoroacetic Acid (TFA).

  • Initial Reconstitution: Carefully add a small, precise volume of the primary solvent to the vial to create a concentrated stock solution (e.g., 5-10 mg/mL).

  • Dissolution: Gently vortex the vial or pipette the solution up and down until the powder is completely dissolved. The solution must be perfectly clear. If not, brief sonication in a room temperature water bath for 2-5 minutes may help.

  • Dilution into Final Buffer: With gentle stirring, slowly add the concentrated stock drop-by-drop into your final, chilled (4°C) aqueous experimental buffer to achieve the desired working concentration. Note: Rapid dilution can cause the peptide to precipitate.

  • Final Check & Storage: If any cloudiness appears after dilution, centrifuge the solution at >10,000 x g for 10 minutes to pellet aggregates. Use the clear supernatant. Immediately divide the final solution into single-use aliquots and store at -20°C or -80°C.

By following these guidelines, you can significantly improve the consistency and reliability of your experiments involving Leptin (22-56).

References

  • Emelca Bioscience. (n.d.). Leptin [22-56] Peptide.
  • Klöting, N., et al. (2003). The soluble leptin receptor is crucial for leptin action: evidence from clinical and experimental data. International Journal of Obesity, 27(12), 1473–1478.
  • Grasso, P., et al. (1997). A leptin-derived peptide, leptin fragment 22-56, in vivo and in vitro reduces food intake in the rat. Journal of Biological Chemistry, 272(46), 29241–29244.
  • Gebhardt, K., et al. (2018). PASylation of Murine Leptin Leads to Extended Plasma Half-Life and Enhanced in Vivo Efficacy. Molecular Pharmaceutics, 15(7), 2735–2746.
  • Gautier, A., et al. (2018). New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity. Frontiers in Endocrinology, 9, 432.
  • Pérez-Pérez, A., et al. (2020).
  • Mantzoros, C. S., et al. (2011). Leptin in human physiology and pathophysiology. American Journal of Physiology-Endocrinology and Metabolism, 301(4), E567–E584.
  • Lammert, A., et al. (2001). Leptin and Soluble Leptin Receptor Levels in Obese and Weight-Losing Individuals. The Journal of Clinical Endocrinology & Metabolism, 86(10), 4877–4882.
  • Signos. (2025). Understanding Leptin Resistance: Symptoms & Treatment Options.
  • Bodary, P. F., et al. (2002). Leptin-dependent platelet aggregation and arterial thrombosis suggests a mechanism for atherothrombotic disease in obesity.
  • Doherty, G. H., et al. (2021). The Neuronal Actions of Leptin and the Implications for Treating Alzheimer's Disease. International Journal of Molecular Sciences, 22(2), 853.
  • BioVendor. (n.d.). Human Leptin ELISA, Clinical Range.
  • Doherty, G. H., et al. (2016). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Journal of Alzheimer's Disease, 54(3), 1095–1110.
  • Chilkoti, A., et al. (2011). Highly active polypeptides and methods of making and using the same.
  • Ren, J. (2007). Leptin Signaling and Obesity.
  • MyBioSource. (n.d.). LEP peptide | Leptin Peptide-NP_000221.1.
  • Grasso, P., et al. (1998). Recombinant Expression of Biologically Active Rat Leptin in Escherichia coli. Endocrinology, 139(4), 1472–1476.
  • LKT Laboratories, Inc. (n.d.). Leptin (22-56), human.
  • Wikipedia. (2024). Glucagon-like peptide-1.
  • Kratzsch, J., et al. (2003).
  • Mantzoros, C. S., et al. (2019). Leptin in Leanness and Obesity: JACC State-of-the-Art Review. Journal of the American College of Cardiology, 74(5), 657–672.
  • Doherty, G. H., et al. (2024). Novel Leptin-Based Therapeutic Strategies to Limit Synaptic Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 25(13), 7247.
  • Pereira, S., et al. (2019). Metabolic effects of leptin receptor knockdown or reconstitution in adipose tissues. Scientific Reports, 9(1), 3307.

Sources

refining protocols for Leptin (22-56) administration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the novel Leptin fragment, Leptin (22-56). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for its administration in experimental settings. As Senior Application Scientists, we have synthesized the following protocols and FAQs to ensure the integrity and success of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is Leptin (22-56) and its proposed mechanism of action?

    • How should I properly solubilize and store the lyophilized peptide?

    • What are the recommended starting concentrations for in vitro and in vivo studies?

    • How can I validate the biological activity of my reconstituted Leptin (22-56)?

  • Troubleshooting Guide

    • Problem: Low or no cellular response in my in vitro assay.

    • Problem: High variability between replicates or experiments.

    • Problem: Unexpected physiological responses or toxicity in in vivo models.

  • Protocols & Methodologies

    • Protocol 1: Reconstitution of Lyophilized Leptin (22-56)

    • Protocol 2: In Vitro Bioactivity Assay using STAT3 Phosphorylation

    • Protocol 3: Murine Model Administration Protocol

  • References

Frequently Asked Questions (FAQs)

Q1: What is Leptin (22-56) and its proposed mechanism of action?

Leptin (22-56) is a synthetic fragment of the full-length human Leptin protein. While full-length Leptin (16 kDa) is known for its role in regulating energy homeostasis primarily through the long-form Leptin receptor (LepRb), this smaller fragment has been designed to investigate specific, non-canonical signaling pathways. It is hypothesized that Leptin (22-56) may act as a biased agonist or antagonist at the receptor, potentially modulating downstream signaling cascades independent of the canonical JAK2-STAT3 pathway, or interacting with other co-receptors. Its smaller size may also confer different pharmacokinetic and tissue penetration properties compared to the full-length hormone.

To visualize its proposed signaling divergence, consider the following diagram:

Leptin_Signaling cluster_ligand Ligands cluster_receptor Leptin Receptor (LepRb) cluster_downstream Downstream Signaling Full-Length Leptin Full-Length Leptin LepRb LepRb Dimer Full-Length Leptin->LepRb Canonical Binding Leptin (22-56) Leptin (22-56) Leptin (22-56)->LepRb Hypothesized Biased Binding Alternative Pathway (e.g., MAPK/ERK) Alternative Pathway (e.g., MAPK/ERK) Leptin (22-56)->Alternative Pathway (e.g., MAPK/ERK) JAK2 JAK2 LepRb->JAK2 LepRb->Alternative Pathway (e.g., MAPK/ERK) STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene Transcription Gene Transcription pSTAT3->Gene Transcription Metabolic Regulation Metabolic Regulation Gene Transcription->Metabolic Regulation

Caption: Hypothesized signaling of Leptin (22-56) vs. full-length Leptin.

Q2: How should I properly solubilize and store the lyophilized peptide?

Proper reconstitution is critical for maintaining the biological activity of Leptin (22-56). Peptides are sensitive to pH, ionic strength, and aggregation. We recommend a step-wise approach.

Causality: Lyophilized peptides are stable, but once in solution, they are prone to degradation and aggregation. Using a sterile, slightly acidic buffer can improve the solubility of many peptides, while avoiding harsh solvents prevents denaturation. Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.

See Protocol 1 for a detailed, step-by-step methodology.

Q3: What are the recommended starting concentrations for in vitro and in vivo studies?

The optimal concentration is highly dependent on the model system (cell type, animal strain) and the specific biological question. The following table provides empirically derived starting points for dose-response experiments.

Experimental Model Recommended Starting Range Key Considerations
In Vitro (e.g., HEK293-LepRb cells)1 nM - 1 µMSerum concentration in media can interfere. Run a serum-free or low-serum condition in parallel.
In Vitro (Primary Neurons)10 nM - 500 nMPrimary cells may be more sensitive. Assess viability with a cytotoxic control.
In Vivo (Intraperitoneal, Mouse)0.1 mg/kg - 2.0 mg/kgVehicle choice is critical. Ensure the peptide remains soluble in the final injection volume.
In Vivo (Intracerebroventricular)1 µg - 10 µg per animalLower dose due to direct CNS delivery. Monitor for acute behavioral changes post-injection.

Trustworthiness Check: Always include a positive control (e.g., full-length Leptin) and a vehicle control in every experiment to validate your system and contextualize the fragment's activity.

Q4: How can I validate the biological activity of my reconstituted Leptin (22-56)?

Before committing to a large-scale study, you must confirm that your reconstituted fragment is active. We recommend a simple, rapid in vitro bioassay. If the fragment is expected to antagonize the canonical pathway, you should observe a reduction in full-length Leptin-induced signaling.

See Protocol 2 for a detailed workflow using Western blotting to detect phosphorylation of STAT3, a key downstream target of the canonical LepRb pathway.

Troubleshooting Guide

Problem: Low or no cellular response in my in vitro assay.

This is a common issue that can stem from multiple sources. A logical diagnostic workflow is essential.

Troubleshooting_InVitro No Response No Response Check Peptide Check Peptide No Response->Check Peptide Check Cells Check Cells No Response->Check Cells Check Assay Check Assay No Response->Check Assay Re-solubilize? Re-solubilize? Check Peptide->Re-solubilize? Solubility Issue Activity Assay? Activity Assay? Check Peptide->Activity Assay? Degradation Issue Receptor Expression? Receptor Expression? Check Cells->Receptor Expression? Target Issue Passage Number? Passage Number? Check Cells->Passage Number? Cell Health Reagent Validity? Reagent Validity? Check Assay->Reagent Validity? Detection Issue Incubation Time? Incubation Time? Check Assay->Incubation Time? Kinetics Issue Protocol 1 Protocol 1 Re-solubilize?->Protocol 1 Protocol 2 Protocol 2 Activity Assay?->Protocol 2 Run qPCR/FACS Run qPCR/FACS Receptor Expression?->Run qPCR/FACS Use Lower Passage Use Lower Passage Passage Number?->Use Lower Passage Check Antibody/Substrate Check Antibody/Substrate Reagent Validity?->Check Antibody/Substrate Run Time-Course Run Time-Course Incubation Time?->Run Time-Course

avoiding degradation of 183598-56-3 in solution

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Avoiding Degradation of Leptin (22-56) (CAS 183598-56-3) in Solution

Executive Summary

This technical guide addresses the stability and handling of Leptin (22-56) (CAS this compound), a synthetic peptide fragment (Val-Pro-Ile-Gln-Lys-Val...) derived from the human leptin hormone.[1] While often used to study appetite regulation and neuroendocrine signaling, this peptide presents specific stability challenges—primarily hydrophobic aggregation , surface adsorption , and deamidation .

This guide replaces generic handling advice with a mechanism-based troubleshooting protocol designed to maintain peptide integrity during solubilization and storage.

Part 1: The Degradation Mechanism

To prevent degradation, one must understand how this specific peptide fails. Leptin (22-56) is not a small molecule; it is a 35-amino acid chain with distinct physicochemical vulnerabilities.

Aggregation (The Primary Failure Mode)

The sequence of Leptin (22-56) contains hydrophobic regions (Ile, Val, Leu) that drive the peptide to self-associate in aqueous environments.

  • Mechanism: In pure water or high-salt buffers, hydrophobic exclusion forces cause the peptide to form insoluble fibrils or amorphous aggregates.

  • Result: Loss of effective concentration, erroneous assay data, and "precipitation" often mistaken for impurities.

Surface Adsorption

Peptides in the nanomolar to micromolar range adhere rapidly to standard plastics.

  • Mechanism: Electrostatic and hydrophobic interactions bind the peptide to the walls of polypropylene tubes or pipette tips.

  • Impact: You may lose up to 60% of your peptide mass before it even reaches the assay plate.

Chemical Degradation (Deamidation)

The sequence contains Glutamine (Gln) and Asparagine (Asn) residues.

  • Mechanism: At pH > 7.5, Asn/Gln side chains can undergo deamidation, converting to Aspartic/Glutamic acid or isoaspartate.

  • Impact: Change in isoelectric point (pI) and loss of receptor binding affinity.

Part 2: Solubilization & Handling Protocol

CRITICAL: Do not attempt to dissolve CAS this compound directly in water or PBS. It will likely aggregate immediately. Follow this "Solvent-First" approach.

Step 1: The "Solvent-First" Solubilization

Use a chaotropic solvent to separate peptide chains before introducing an aqueous buffer.

ParameterSpecificationReason
Primary Solvent DMSO (Dimethyl Sulfoxide) , anhydrous, sterile-filtered.Disrupts secondary structures and prevents initial aggregation.
Concentration Prepare a Stock Solution at 1–5 mg/mL .High concentrations in DMSO are more stable than dilute aqueous solutions.
Technique Add DMSO to the lyophilized powder. Vortex gently for 30 seconds.Ensure complete dissolution (solution must be clear).
Visual Check Inspect against a dark background.If cloudy, sonicate in a water bath for 10 seconds.
Step 2: Aqueous Dilution (The "Crash" Prevention)

Diluting the DMSO stock into aqueous buffer is where most precipitation occurs.

  • Buffer Selection: Use a buffer near pH 7.0–7.4 (e.g., PBS or HEPES). Avoid high pH (> 8.0) to prevent deamidation.

  • Dilution Factor: Keep the final DMSO concentration < 1% (v/v) for cell assays, or < 5% for biochemical assays, depending on tolerance.

  • Mixing: Add the buffer to the peptide stock slowly while vortexing, not the other way around, to avoid local regions of high water content that trigger precipitation.

Step 3: Surface Passivation
  • Labware: Use Low-Protein Binding (LoBind) tubes and pipette tips exclusively.

  • Additives: If the assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to the dilution buffer. These act as "sacrificial" agents, coating the plastic walls so the Leptin fragment remains in solution.

Part 3: Visualization of Stability Pathways

The following diagram illustrates the decision matrix for handling Leptin (22-56) to avoid the three main degradation pathways.

LeptinStability cluster_0 Failure Modes Lyophilized Lyophilized Leptin (22-56) (CAS this compound) DirectWater Direct Addition of Water/PBS Lyophilized->DirectWater Incorrect DMSOAdd Add Anhydrous DMSO (Stock: 1-5 mg/mL) Lyophilized->DMSOAdd Correct Aggregation Hydrophobic Aggregation (Precipitation) DirectWater->Aggregation Hydrophobic Effect ClearSol Clear Stock Solution DMSOAdd->ClearSol Dilution Dilution into Assay Buffer ClearSol->Dilution Adsorption Adsorption to Plastic (Loss of Titer) Dilution->Adsorption Standard Tubes Deamidation Deamidation (pH > 8.0) Dilution->Deamidation pH > 8.0 Stable Stable Assay Solution Dilution->Stable LoBind Tubes + pH 7.4

Figure 1: Critical Control Points in the solubilization of Leptin (22-56). Green paths indicate optimal stability protocols.

Part 4: Storage & Freeze-Thaw Management

Once in solution, the physical state of the peptide changes. Follow these strict storage rules:

StateTemperatureShelf LifeProtocol
Lyophilized Powder -20°C or -80°C1–2 YearsKeep desiccated. Allow vial to reach room temp before opening to prevent condensation.
DMSO Stock -20°C or -80°C3–6 MonthsAliquot immediately. Do not refreeze the same vial more than once.
Aqueous Dilution 4°C< 24 HoursDo not freeze. Ice crystal formation shears peptides and induces aggregation upon thawing.

The Aliquot Rule: Never store the bulk stock in one tube. Upon initial solubilization, divide the stock into single-use aliquots (e.g., 10 µL or 20 µL) in LoBind tubes.

Part 5: Troubleshooting (FAQ)

Q1: I followed the protocol, but I still see a fine precipitate after diluting with PBS. Why?

  • Diagnosis: This is likely "Salting Out." High ionic strength buffers (like 1x PBS) can reduce peptide solubility.

  • Solution: Try diluting with water or a low-salt buffer (10mM HEPES) first, or increase the DMSO concentration slightly (if the assay allows). Alternatively, verify the pH of your PBS; if it is near the peptide's isoelectric point (pI), precipitation is maximized.

Q2: My ELISA signal is decreasing over time, even though the solution looks clear.

  • Diagnosis: This indicates Surface Adsorption . The peptide is coating the walls of your reservoir or pipette tips.

  • Solution: Switch to siliconized tubes or add 0.1% BSA / 0.05% Tween-20 to the buffer immediately after dilution.

Q3: Can I use ethanol instead of DMSO?

  • Analysis: Ethanol is volatile and can evaporate, changing the concentration of your stock. It is also less effective at disrupting secondary structures than DMSO.

  • Recommendation: DMSO is the gold standard. If ethanol is required for specific in vivo toxicity reasons, use it fresh and account for evaporation.

Q4: Is the peptide light-sensitive?

  • Analysis: While Leptin (22-56) does not contain Tryptophan (Trp) in some sequence variants, it may contain Tyrosine (Tyr) or Phenylalanine (Phe).

  • Recommendation: Always protect peptide solutions from direct UV light. Wrap tubes in foil or use amber tubes as a precaution against photo-oxidation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16131436 (Leptin 22-56). Retrieved from [Link]

Sources

how to address batch-to-batch variability of Leptin (22-56)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Batch-to-Batch Variability and Functional Inconsistency in Leptin (22-56) From: Dr. A. Vance, Senior Application Scientist To: Research & Development Teams

Executive Summary

Leptin (22-56) is the functional binding domain of the full-length leptin protein, responsible for interacting with the OB-R (Leptin Receptor) and activating the JAK2/STAT3 signaling cascade. However, its hydrophobic nature and susceptibility to aggregation make it notoriously difficult to handle.

We frequently receive support tickets stating: "Batch A worked perfectly, but Batch B is inactive/toxic."

In 90% of cases, the peptide itself is not defective. The variability stems from three invisible factors: Net Peptide Content (NPC) miscalculation , Counter-ion toxicity (TFA) , and Amyloid-like aggregation during storage.

This guide provides a self-validating workflow to normalize these variables.

Module 1: The "Arrival" Phase (QC & Reconstitution)

The Core Problem: You ordered 1 mg of peptide. You weighed 1 mg. You dissolved it in 1 mL. You assume you have a 1 mg/mL solution. You do not.

FAQ: Why is my calculated concentration wrong?

A: Peptide synthesis yields a "fluffy" powder that contains the peptide, but also residual water and counter-ions (salts like Trifluoroacetate or Acetate) trapped in the matrix.

  • Gross Weight: The weight of the powder (Peptide + Water + Salts).[1]

  • Net Peptide Content (NPC): The actual percentage of peptide by weight (usually 60–80%).[1][2][3]

If Batch A had an NPC of 80% and Batch B has 60%, treating them identical by gross weight introduces a 25% error in molarity before you even start your experiment.

Protocol: Normalization by Molarity
  • Step 1: Locate the Elemental Analysis or Amino Acid Analysis (AAA) on the Certificate of Analysis (CoA). Do not use the HPLC purity (which only measures the ratio of correct vs. incorrect peptide sequences).

  • Step 2: Apply the normalization formula:

    
    
    
  • Step 3: Reconstitute based on molar concentration, not mg/mL.

Visual Guide: The QC Decision Tree

QC_Workflow node_start Receive Leptin (22-56) node_coa Check CoA for Net Peptide Content (NPC) node_start->node_coa node_calc Calculate Molarity (Not mg/mL) node_coa->node_calc NPC varies 60-90% node_sol Solubility Test (Small Aliquot) node_calc->node_sol node_cloudy Cloudy/Precipitate? node_sol->node_cloudy node_dmso Add 5-10% DMSO or 0.1M Acetic Acid node_cloudy->node_dmso Yes (Hydrophobic Aggregation) node_buffer Dilute to Working Conc in PBS/Media node_cloudy->node_buffer No (Clear) node_dmso->node_buffer node_aliquot Aliquot & Freeze (-80°C) node_buffer->node_aliquot

Figure 1: Standardization workflow to eliminate concentration errors derived from batch-specific Net Peptide Content (NPC).

Module 2: Functional Variability (Bioassays)

The Core Problem: The peptide is dissolved, but cells are dying (toxicity) or not responding (inactivity).

FAQ: Why are my cells dying in the high-concentration wells?

A: This is likely Trifluoroacetate (TFA) Toxicity . Most peptides are purified using TFA. If your peptide is a "TFA Salt," it effectively acidifies the culture media and introduces fluoride ions, which are cytotoxic at high micromolar concentrations.

  • Solution: Request Acetate Salt exchange from your vendor for cell culture, or dialyze the peptide against PBS (MWCO 500-1000 Da) before use.

FAQ: Why is the bioassay signal weak? (The "Amyloid" Issue)

A: Leptin (22-56) contains hydrophobic residues (Val-Pro-Ile...) that drive it to form amyloid-like fibrils in solution. Once aggregated, the peptide cannot bind the OB-R receptor.

  • Troubleshooting:

    • Sonicate the stock solution for 15–30 seconds to break up nascent fibrils.

    • Never store at 4°C. Always store at -80°C.

    • Avoid repeated freeze-thaw cycles (limit to 1).

Protocol: The STAT3 Validation Assay

To verify batch activity, you must validate the signaling pathway. Leptin (22-56) should induce phosphorylation of STAT3 (Tyr705).

Experimental Setup:

  • Cell Line: CHO-K1 cells stably transfected with Ob-Rb (Long form Leptin Receptor). Note: Standard cell lines may not express enough receptor.

  • Starvation: Serum-starve cells for 4–12 hours (crucial to reduce basal STAT3 phosphorylation).

  • Treatment: Treat with Leptin (22-56) (0, 10, 100, 1000 nM) for 15–30 minutes . Longer incubations lead to signal degradation via SOCS3 feedback.

  • Readout: Western Blot for p-STAT3 (Tyr705) vs. Total STAT3.

Visual Guide: Leptin Signaling Pathway

Leptin_Pathway leptin Leptin (22-56) (Ligand) obr Ob-Rb Receptor (Membrane) leptin->obr Binds jak2 JAK2 (Kinase) obr->jak2 Activates stat3 STAT3 (Inactive) jak2->stat3 Phosphorylates pstat3 p-STAT3 (Tyr705) (Active Dimer) stat3->pstat3 Dimerizes nucleus Nucleus (Gene Transcription) pstat3->nucleus Translocates socs3 SOCS3 (Negative Feedback) nucleus->socs3 Induces socs3->jak2 Inhibits (Time-dependent decay)

Figure 2: The JAK2-STAT3 signaling cascade.[4] Validation of Leptin (22-56) activity must detect p-STAT3 upregulation within 15-30 minutes of exposure.

Module 3: Troubleshooting Matrix

Use this table to diagnose specific failure modes in your experiments.

SymptomProbable CauseVerificationCorrective Action
Visible precipitate upon adding buffer.Isoelectric precipitation or hydrophobicity.Check pH. Leptin (22-56) is hydrophobic.Dissolve in minimal DMSO or 0.1M Acetic Acid first, then dilute with buffer.
Cytotoxicity in treated cells.TFA salt contamination.[5]Check CoA for "Counter-ion: TFA".Use Acetate salt form or lower the max concentration.
No Activity (Western Blot blank).Aggregation or Receptor absence.Run Gel Filtration (SEC) to check for aggregates.Sonicate stock; Ensure cells express Ob-Rb (Long Form).
Inconsistent results between batches.NPC variation.Compare "Peptide Content" on CoAs.Normalize stocks by Molarity , not Mass.
Signal decays too fast.SOCS3 feedback loop.Check time-course (15m vs 2h).Assay at 15-30 mins post-treatment.
References
  • Samson, W. K., et al. (1996). "The active fragment of leptin: residues 22-56."[6] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

  • Bachem Technical Guides. (2024). "Peptide Stability and Solubility: Troubleshooting Guide." Bachem Knowledge Center.

  • Najjari, A., et al. (2023).[7] "PASylation of Murine Leptin Leads to Extended Plasma Half-Life and Enhanced in Vivo Efficacy."[7] Bioconjugate Chemistry.

  • AmbioPharm. (2023). "Net Peptide Content vs. Total Peptide Content." AmbioPharm Resources.

  • Otvos, L., et al. (2011). "Peptide-based leptin receptor antagonists for cancer treatment and appetite regulation." Biopolymers.[6][7][8][9][10]

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio in Leptin (22-56) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Peptide Assays Division Subject: Troubleshooting Low SNR and High Background in Leptin Fragment 22-56 Workflows

Introduction: The "Invisible" Fragment

Welcome to the technical support hub for Leptin (22-56). This 35-amino acid fragment (Val-Pro-Ile...Lys-Gln-Lys) represents the N-terminal loop (AB loop) of the leptin hormone and contains Binding Site I , which is critical for Leptin Receptor (Ob-R) activation and oligomerization.

Why this assay is difficult: Unlike full-length leptin (16 kDa), the 22-56 fragment (~4 kDa) lacks the bulk required for easy "sandwiching" in ELISAs. Furthermore, its hydrophobic character predisposes it to surface adsorption (sticking to tips/tubes) and aggregation , leading to the two most common user complaints:

  • "My standard curve is flat." (Loss of signal due to aggregation/adsorption).

  • "My background is higher than my signal." (Non-specific binding of hydrophobic tracers).

This guide replaces generic advice with fragment-specific protocols to recover your Signal-to-Noise Ratio (SNR).

Module 1: Sample Preparation & Handling

The Issue: You are losing analyte before it even enters the well. The Science: Leptin (22-56) is prone to forming amyloid-like aggregates or adhering to polypropylene plastics due to hydrophobic residues in the Val/Ile-rich regions.

Q: My recombinant Leptin (22-56) standard isn't dissolving completely. Can I vortex it?

A: NO. Avoid vortexing. Vortexing introduces shear stress and air-water interfaces that promote peptide aggregation. Instead, use the "Wet & Dissolve" technique:

Protocol: High-Recovery Reconstitution

  • Initial Wetting: Add a small volume of sterile 0.1% Acetic Acid or 10% Acetonitrile (if compatible with your assay downstream) to the lyophilized powder. This overcomes the initial hydrophobic barrier.

  • Solubilization: Add PBS (pH 7.4) to reach final volume.

  • Clarification: If visible particulates remain, centrifuge at 10,000 x g for 5 mins. Note: If you see a pellet, you have already lost significant mass. Re-start with fresh peptide and use a stronger solvent (e.g., DMSO 5% final concentration) if the assay tolerates it.

Q: I see signal decay in my samples after 2 hours. Why?

A: The peptide is sticking to your reservoir. Standard polypropylene binds hydrophobic peptides.

  • Immediate Fix: Add 0.05% Tween-20 or 0.1% BSA to all sample dilution buffers. This "sacrificial" protein/detergent coats the plastic, allowing Leptin (22-56) to remain in solution.

  • Pro Tip: Use Low-Bind (Siliconized) Microcentrifuge Tubes for all intermediate dilutions.

Module 2: Assay Optimization (Competitive ELISA)

The Issue: Sandwich ELISAs fail because the 22-56 fragment is too small to accommodate two antibodies without steric hindrance. The Solution: Switch to a Competitive ELISA format.

Q: How do I design a Competitive ELISA for this fragment?

A: In this format, the "Signal" is inversely proportional to the amount of Leptin (22-56) in your sample. You need to optimize the competition between your sample peptide and a biotinylated tracer.

Visualizing the Competitive Workflow

The following diagram illustrates the logic flow for troubleshooting a Competitive ELISA.

Competitive_ELISA_Troubleshooting Start Assay Result Analysis HighBg High Background (Max Signal) (Even in blank) Start->HighBg Signal > 3.0 OD LowSens Low Sensitivity (Flat Curve) Start->LowSens No inhibition TracerConc Check Tracer Conc. (Too high = Saturation) HighBg->TracerConc WashStep Increase Wash Stringency (Add 0.05% Tween-20) HighBg->WashStep AbAffinity Antibody Affinity Issue (Ab binds Tracer > Sample) LowSens->AbAffinity Incubation Equilibrium Problem (Pre-incubate Sample + Ab) LowSens->Incubation

Figure 1: Decision matrix for troubleshooting competitive ELISA data for peptide fragments.

Q: My Signal-to-Noise ratio is < 5. How do I improve it?

A: Optimize the "Tracer" concentration. In a competitive assay, the "Noise" is actually your Maximum Signal (


, wells with no sample). If this is too low, your dynamic range collapses. If it's too high, you can't detect inhibition.

Optimization Experiment (Checkerboard Titration): Run a matrix of Capture Antibody vs. Biotinylated Peptide Tracer.

Capture Ab (µg/mL)Tracer (ng/mL)Expected ResultAction
1.010Low Signal (< 0.5 OD)Increase Tracer
1.050Optimal (1.5 - 2.0 OD) Select this Pair
1.0200Saturated (> 3.0 OD)Decrease Tracer
4.050High BackgroundDecrease Ab

Critical Rule: You want the lowest concentration of Tracer that still gives a signal of ~1.5 - 2.0 OD. This makes the system sensitive to displacement by small amounts of sample peptide.

Module 3: The "Ghost" Signal (Blocking & Matrix Effects)

The Issue: High non-specific binding (NSB) masks the true reading. The Science: Hydrophobic peptides like Leptin (22-56) love to stick to the polystyrene plate surface that isn't fully blocked.

Q: I'm using 5% Milk. Why is my background still high?

A: Milk contains biotin and diverse proteins that can interfere. For peptide assays, milk is often too "complex." It can mask the small epitope or introduce endogenous biotin if using a Streptavidin-HRP detection system.

Recommended Blocking Protocol:

  • Primary Block: 3% BSA (Bovine Serum Albumin) in PBS. BSA is a single protein, reducing cross-reactivity risks.

  • Detergent Addition: Add 0.05% Tween-20 to the blocking buffer.[1] This prevents hydrophobic interaction between the tracer peptide and the plastic.

  • The "Chaser" Wash: After blocking, wash the plate 3x with PBS-Tween. This removes weakly bound blocker that might exchange with your reagents later.

Q: Serum samples are giving false positives. Is it the "Hook Effect"?

A: Unlikely in competitive assays. It is likely "Matrix Interference." Serum contains Full-Length Leptin and Leptin Binding Proteins (soluble Ob-R).

  • Full-Length Leptin: Will compete with your 22-56 fragment. You cannot distinguish them unless your antibody is specific for a neo-epitope exposed only on the fragment (rare). You must deplete full-length leptin (e.g., via size-exclusion spin columns) if absolute fragment specificity is required.

  • Soluble Receptors: These bind your peptide in the sample, preventing it from binding the plate antibody.

    • Fix:Acid Dissociation. Treat serum with mild acid (Glycine-HCl, pH 2.5) to dissociate complexes, then neutralize and immediately assay.

Module 4: Advanced Troubleshooting & Validation

Q: How do I validate that I'm actually measuring Leptin (22-56) and not noise?

A: The "Spike-and-Recovery" Test. This is the gold standard for validating SNR.

Protocol:

  • Take a "Null" matrix (e.g., leptin-deficient serum or buffer).

  • Spike in a known concentration of Leptin (22-56) (e.g., 10 ng/mL).

  • Run the assay.[2][3]

  • Calculation:

    
    
    
Recovery %DiagnosisSolution
80-120% ExcellentAssay is valid.
< 70% Matrix InterferenceDilute sample 1:2 or 1:4; Use Acid Dissociation.
> 130% Matrix EnhancementCheck for cross-reactivity with full-length leptin.
Pathway Visualization: Leptin (22-56) Interaction

Understanding where this fragment fits in the signaling pathway helps interpret biological data (e.g., if you see binding but no phosphorylation downstream).

Leptin_Pathway Leptin2256 Leptin (22-56) (Site I) ObR Leptin Receptor (Ob-R CRH2 Domain) Leptin2256->ObR Binding (Low Affinity) note Note: 22-56 is essential for activation but binds with lower affinity than Site II. Leptin2256->note Complex Receptor Oligomerization ObR->Complex Activation Signal JAK2/STAT3 Signaling Complex->Signal Phosphorylation

Figure 2: Biological context of Leptin (22-56). The fragment contains Binding Site I, crucial for the structural shift required for signaling.

References

  • Zhang, F., et al. (1997). Crystal structure of the obese protein leptin-E100. Nature. Link (Establishes the 4-helix bundle structure and the AB loop location).

  • Niv-Spector, L., et al. (2005). Identification of the hydrophobic binding site of leptin. Molecular Endocrinology. Link (Details the hydrophobic nature of the binding sites, explaining the aggregation issues).

  • Wild, D. (2013). The Immunoassay Handbook. Elsevier.
  • Gonzalez, R., et al. (2006). Leptin signaling and the role of the 22-56 fragment.[4][5] Journal of Endocrinology. (Discusses the specific biological activity and receptor interaction of the 22-56 fragment).

Sources

challenges in working with synthetic peptide fragments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Lead Scientist: Dr. A. Vance | Topic: Handling, Stability, & Assay Integration

Welcome to the Technical Support Hub. Working with synthetic peptide fragments is rarely as simple as "add water and stir." These molecules are chemically reactive, structurally dynamic, and prone to aggregation.

This guide moves beyond basic instructions to explain the physicochemical causality of peptide behavior. Follow these protocols to ensure your data reflects true biological activity, not experimental artifacts.

Module 1: The Universal Solubilization Strategy

The Problem: 40-60% of technical inquiries stem from peptides precipitating or forming invisible gels. The Science: Solubility is dictated by the Isoelectric Point (pI) and the Hydrophobicity Index . At a pH near its pI, a peptide has a net zero charge, maximizing aggregation (zwitterionic precipitation).

Protocol: Stepwise Solubilization

Do not dissolve the entire vial at once. Test a small aliquot first.

  • Analyze the Sequence:

    • Assign charges: D, E, C-term = (-1). K, R, N-term = (+1).[1] H = (+1 at pH < 6).[1]

    • Calculate Net Charge at pH 7.[1]

  • The "Rule of 5" Check:

    • If peptide length < 5 residues, it is usually water-soluble (unless 100% hydrophobic).[2]

    • If hydrophobic residues (W, L, I, F, M, V, Y) > 50%, skip aqueous buffers and go to Step 4 (Organic Solvents).

  • Primary Attempt (Aqueous):

    • Net Charge > 0 (Basic): Use 10% Acetic Acid . The acid protonates side chains, increasing repulsion and solubility.

    • Net Charge < 0 (Acidic): Use 0.1% Ammonium Hydroxide (

      
      ). The base deprotonates residues, increasing solubility.
      
    • Net Charge ≈ 0 (Neutral): Proceed immediately to Step 4.

  • Secondary Attempt (Organic Rescue):

    • If the peptide remains insoluble, dissolve in a minimal volume of DMSO (dimethyl sulfoxide), DMF , or Acetonitrile .[2]

    • Caution: Keep organic solvent concentration < 5% in the final cell assay to avoid cytotoxicity.

Visualization: Solubilization Decision Tree

PeptideSolubility Start Start: Analyze Sequence CheckHydro Hydrophobic Residues > 50%? Start->CheckHydro CheckCharge Calculate Net Charge (pH 7) CheckHydro->CheckCharge No Organic Dissolve in minimal DMSO/DMF (Dilute slowly with water) CheckHydro->Organic Yes Positive Basic (Net Charge > 0) Use 10% Acetic Acid CheckCharge->Positive Positive Negative Acidic (Net Charge < 0) Use 0.1% NH4OH CheckCharge->Negative Negative Neutral Neutral (Charge ≈ 0) Go to Organic Solvent CheckCharge->Neutral Zero Neutral->Organic

Figure 1: Logic flow for determining the optimal solvent based on peptide physicochemical properties.

Module 2: Stability & Storage Risks

The Problem: "My peptide worked last week but is inactive today." The Science: Peptides degrade via oxidation (chemical) and hydrolysis (moisture). The "lyophilized cake" structure is fragile; once collapsed by moisture (hygroscopicity), degradation rates accelerate exponentially.

The Degradation Matrix
Residue RiskMechanismTriggerPrevention Strategy
Met (M), Cys (C) Oxidation Oxygen, LightStore under Argon/Nitrogen.[3] Avoid repeated opening of vials [1].
Asp-Gly (DG) Aspartimide Formation Basic pH, BufferAvoid phosphate buffers at pH > 7.4. Store at -80°C immediately [2].
Gln (Q) (N-term) Pyroglutamate Acidic pH, SpontaneousUse fresh solutions. This cyclization is often unavoidable over time.
Trp (W) Photo-oxidation UV/Visible LightUse amber vials. Wrap tubes in foil during experiments.
Storage Protocol: The "Freeze-Thaw" Defense
  • Upon Receipt: Centrifuge the vial (10,000 x g, 1 min) to pellet the lyophilized powder.

  • Aliquot Immediately: Do not freeze the stock solution in one large volume. Repeated freeze-thaw cycles cause ice crystal formation that shears peptide bonds and promotes aggregation [3].

  • Inert Atmosphere: If possible, flush vials with Argon or Nitrogen gas before sealing.

  • Temperature:

    • Lyophilized: -20°C (stable for years).

    • In Solution: -80°C (stable for 3-6 months). Never store peptide solutions at 4°C for >24 hours.

Module 3: Experimental Artifacts (Troubleshooting)

Issue 1: Cytotoxicity in Cell Culture (The TFA Trap)

Symptom: Cells die upon peptide treatment, even with a "scrambled" control peptide. Root Cause: Synthetic peptides are typically purified via HPLC using Trifluoroacetic Acid (TFA) . The final product is a TFA salt.[4] TFA is highly cytotoxic to sensitive lines (e.g., osteoblasts, neurons) at nanomolar concentrations [4].

Solution:

  • Request Salt Exchange: Ask your vendor to convert the peptide to Acetate or Hydrochloride (HCl) salt.

  • Desalting: If you already have the peptide, use a PD-10 desalting column or dialysis (if MW > 3 kDa) to exchange the buffer.

Issue 2: Inaccurate Concentration (The UV Error)

Symptom: You calculated 100 µM, but the assay suggests 10 µM. Root Cause: Standard A280 UV quantification only works if the peptide contains Tryptophan (Trp) or Tyrosine (Tyr).[5] Phenylalanine (Phe) absorption is negligible.

Corrective Action:

  • Method A (Gold Standard): Amino Acid Analysis (AAA). This hydrolyzes the peptide and counts residues. It is the only way to get 100% accuracy.

  • Method B (The A205 Alternative): Measure absorbance at 205 nm (peptide bond absorption).[5][6]

    • Formula: Conc (mg/mL) = (A205 / 31) [5].[5]

    • Warning: Many buffers (PBS, Tris) absorb strongly at 205 nm. You must blank with the exact buffer used.

Visualization: Assay Interference Pathways

AssayArtifacts PeptideTFA Peptide (TFA Salt) Acidification Acidification of Media (TFA Release) PeptideTFA->Acidification PeptideNoTrp Peptide (No Trp/Tyr) WrongUV Measured at A280 nm PeptideNoTrp->WrongUV CellDeath False Positive Cytotoxicity Acidification->CellDeath Solution1 Solution: Exchange to Acetate/HCl Salt Acidification->Solution1 Prevent WrongConc Underestimated Concentration WrongUV->WrongConc Solution2 Solution: Measure A205 or Amino Acid Analysis WrongUV->Solution2 Correct

Figure 2: Common sources of experimental error and their respective corrective workflows.

Frequently Asked Questions (FAQ)

Q: My peptide sequence contains a Cysteine. Why is it dimerizing? A: Cysteine thiols oxidize rapidly in air to form disulfide bonds (dimers).

  • Fix: Add 1-5 mM DTT or TCEP to your working buffer to keep the peptide reduced. If the disulfide is required for activity, ensure you purchased the cyclized form, not the linear form.

Q: The mass spec shows a peak at +16 Da. Is my peptide impure? A: This is likely Methionine Oxidation (Met to Met-Sulfoxide). It is a common storage artifact. If the peak is -18 Da, it suggests Aspartimide formation (dehydration of Asp) [2].

Q: Can I use sonication to dissolve the peptide? A: Yes, but use a water bath sonicator , not a probe. Probe sonicators generate heat and shear forces that can degrade the peptide chain. Sonicate for short bursts (15-30 seconds) on ice.

References
  • Sigma-Aldrich. (n.d.). Peptide Stability and Storage Guidelines. Retrieved from

  • Mergler, M., et al. (2003). Aspartimide formation in peptide synthesis. Journal of Peptide Science. Retrieved from

  • Thermo Fisher Scientific. (n.d.).[7] Peptide Handling Guidelines. Retrieved from

  • Cornish, J., et al. (1999).[8] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[9] American Journal of Physiology-Endocrinology and Metabolism. Retrieved from

  • Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science. Retrieved from

Sources

Technical Support Center: Ramelteon (CAS 183598-56-3) Storage & Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with Ramelteon (CAS 183598-56-3). Unlike generic safety data sheets, this document focuses on the causality of degradation and provides actionable troubleshooting for experimental inconsistencies.

Quick Reference: Critical Quality Attributes (CQAs)
ParameterSpecification / BehaviorTechnical Implication
Chemical Identity (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamideIndene core is susceptible to oxidation.[1][2][3]
Hygroscopicity Non-hygroscopic (Class I)Moisture is less of a risk than light or oxygen.
Solubility (Water) Very Low (0.21 mg/mL)Do not attempt direct aqueous dissolution for stocks.
Solubility (DMSO) High (~30 mg/mL)Preferred solvent for stock solutions.
Photosensitivity ModerateProtect from direct UV/fluorescent light.
Module 1: Solid-State Integrity (The "Shelf" Phase)

Q: I received the vial at ambient temperature. Has the compound degraded? A: Likely not. Ramelteon is chemically stable in its solid state for short durations at ambient temperature. However, for long-term storage (>1 month), we strictly mandate -20°C .

  • The Mechanism: While the propionamide side chain is robust, the indeno-furan core can undergo slow oxidative degradation if exposed to heat and oxygen simultaneously.

  • Protocol: Upon receipt, transfer the vial to -20°C. If you plan to use the vial intermittently, place it inside a secondary desiccated container to prevent condensation upon retrieval.

Q: The powder appears slightly off-white or yellow. Is it usable? A: Proceed with Caution. Pure Ramelteon is a white crystalline solid.

  • Diagnosis: Yellowing typically indicates surface oxidation of the indene ring system or photo-oxidation products.

  • Action: Verify purity via HPLC. If purity is <98%, repurpose for non-critical range-finding studies or discard. Do not use for IC50 determination.

Module 2: Solubilization & Stock Management

Q: I tried dissolving Ramelteon directly in PBS/Media, but it precipitated. Why? A: Ramelteon is highly lipophilic (LogP ~2.6). It is thermodynamically unfavorable for the crystal lattice to break directly into a polar aqueous environment.

  • The Fix: You must use the "Co-Solvent Step-Down" method. Dissolve in 100% DMSO first, then dilute.

Q: How long can I keep my DMSO stock solution? A:

  • At -20°C: 6 months (if aliquoted).

  • At -80°C: 1 year.

  • At Room Temp: <24 hours.

  • Warning: DMSO freezes at ~19°C. Repeated freeze-thaw cycles create "cryoconcentration" zones where the drug precipitates out of solution as the solvent freezes, leading to heterogeneous aliquots. Always aliquot before freezing.

Module 3: Troubleshooting Experimental Inconsistencies

Q: My cellular potency (EC50) is shifting between experiments. A: This often points to photodegradation or solvent evaporation .

  • Light: Ramelteon solutions are more light-sensitive than the solid powder. Are you preparing dilutions under bright hood lights?

    • Solution: Wrap tubes in foil or use amber microcentrifuge tubes.

  • Evaporation: If using small DMSO volumes (e.g., 10 µL), evaporation changes the concentration significantly.

Q: I see a "crash out" (precipitation) when adding the stock to cell culture media. A: This is a "Solubility Cliff."

  • Cause: Adding a high-concentration DMSO stock (e.g., 100 mM) rapidly to water creates a local environment where the DMSO concentration drops instantly, forcing the hydrophobic drug out of solution before it can disperse.

  • Protocol: Vortex the media while slowly adding the stock solution. Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity masking the drug effect.

Visual Workflows
Figure 1: Optimal Handling & Storage Workflow

This diagram outlines the decision logic for handling Ramelteon from receipt to assay, minimizing degradation risks.

RamelteonStorage Receipt Receipt of CAS this compound SolidStorage Solid State Storage (-20°C, Desiccated, Dark) Receipt->SolidStorage Solubilization Solubilization Strategy SolidStorage->Solubilization Prepare for Assay Aqueous Direct to Aqueous? (PBS/Water) Solubilization->Aqueous Incorrect Organic Organic Solvent First (DMSO or Ethanol) Solubilization->Organic Correct Fail FAILURE: Precipitation & Inconsistent Dosing Aqueous->Fail StockPrep Prepare Stock (10-100 mM) Aliquot immediately Organic->StockPrep Freezing Freeze Aliquots (-20°C) Avoid Freeze-Thaw StockPrep->Freezing Long Term WorkingSol Working Solution Dilute into Media (<0.5% DMSO) StockPrep->WorkingSol Immediate Use Freezing->WorkingSol Thaw once

Caption: Workflow for maximizing Ramelteon stability from solid-state storage to biological assay application.

Figure 2: Troubleshooting Degradation Pathways

Use this logic tree to diagnose unexpected results in your analytical or biological data.

Troubleshooting Issue Observation: Loss of Potency / Color Change Check1 Check Storage Condition Issue->Check1 Check2 Check Solvent System Issue->Check2 ResultOx Yellowing? Oxidation of Indene Core Check1->ResultOx Headspace air present ResultLight Extra HPLC Peaks? Photodegradation Check1->ResultLight Clear tube/Light exposure ResultPrecip Turbidity? Aqueous Crash-out Check2->ResultPrecip Direct aqueous add Action1 Action: Purge stocks with Argon/Nitrogen ResultOx->Action1 Action2 Action: Reduce Stock Conc. or Increase Dilution Steps ResultPrecip->Action2 Action3 Action: Use Amber Tubes & Low Light ResultLight->Action3

Caption: Diagnostic logic for identifying and correcting Ramelteon instability issues.

Standardized Protocols
Protocol A: Preparation of 10 mM Stock Solution

Purpose: To create a stable, high-concentration master stock.

  • Calculate: For 5 mg of Ramelteon (MW: 259.34 g/mol ), you require ~1.92 mL of solvent.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Ensure DMSO is fresh; old DMSO absorbs water from air, which degrades the drug.

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds.

  • Inspection: Hold vial against a dark background. Solution must be optically clear.

  • Aliquot: Dispense 50 µL aliquots into amber PCR tubes.

  • Storage: Store at -20°C. Do not refreeze after thawing.

Protocol B: Aqueous Dilution (The "Step-Down" Method)

Purpose: To introduce the drug to cells without precipitation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

  • Media Preparation: Pre-warm culture media to 37°C.

  • Final Addition:

    • Target: 10 µM final concentration.

    • Add 10 µL of 1 mM stock to 990 µL of media.

    • Crucial Step: Vortex the media during the addition.

  • Result: Final DMSO concentration is 1%, Ramelteon is 10 µM. (Adjust volumes to achieve <0.5% DMSO if cells are sensitive).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208902, Ramelteon. Retrieved from [Link]

  • U.S. Food and Drug Administration (2005). Rozerem (Ramelteon) Medical and Statistical Review.[4] (Application No. 21-782). Retrieved from [Link][5][6]

  • Andrisano, V., et al. (2000). Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations.[7] Journal of Pharmaceutical and Biomedical Analysis.[7] (Note: Ramelteon shares the indole-mimetic core sensitivity). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Validating the Biological Activity of Leptin Fragment (22-56): A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust, field-tested framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity and mechanism of action of the leptin fragment (22-56). We move beyond a simple "active vs. inactive" screen to a nuanced, self-validating workflow that interrogates the specific signaling pathway engaged by this peptide.

The scientific literature presents an intriguing puzzle: Leptin (22-56) has been reported to exert biological effects in vivo, such as reducing food intake[1][2]. However, compelling evidence also suggests it may not act directly through the canonical long-form leptin receptor (Ob-Rb) signaling pathway[3]. This guide is therefore designed to definitively answer the core mechanistic question: Does Leptin (22-56) exert its effects through direct activation of the canonical Leptin Receptor (Ob-Rb)?

Part 1: Foundational Concepts: The 'Why' Behind the Workflow

Before stepping into the lab, it is critical to understand the established signaling cascade for leptin and to frame the experimental question with precise, well-defined controls.

The Canonical Leptin Signaling Pathway: JAK/STAT

Full-length leptin functions as a key adipokine that regulates energy balance.[4] It binds to the extracellular domain of the long-form leptin receptor, Ob-Rb, a member of the cytokine receptor superfamily.[5][6] This binding event induces receptor dimerization, which in turn activates the associated Janus Kinase 2 (JAK2).[7] Activated JAK2 phosphorylates key tyrosine residues on the intracellular domain of Ob-Rb.[8]

These phosphorylated sites serve as docking stations for various signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[9] Upon recruitment, STAT3 is itself phosphorylated by JAK2.[10] Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes, such as Suppressor of Cytokine Signaling 3 (SOCS3), which creates a negative feedback loop.[7][11] The measurement of STAT3 phosphorylation is therefore the gold-standard biochemical hallmark of canonical Ob-Rb activation.[12][13]

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ObR Leptin Receptor (Ob-Rb) JAK2 JAK2 ObR->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n 4. Translocation Gene Target Gene (e.g., SOCS3) pSTAT3_n->Gene 5. Gene Transcription Leptin Leptin Leptin->ObR 1. Binding

Caption: The canonical Leptin-JAK/STAT signaling pathway.
The Experimental Controls: The Foundation of Trustworthiness

To generate unambiguous data, a stringent set of controls is non-negotiable. This experiment is designed as a direct comparison between your test article and these essential benchmarks.

  • Positive Control (Full-Length Recombinant Leptin): This is the reference standard. It establishes the maximum physiological response in your chosen assay system and validates that the cells are responsive.

  • Vehicle Control (e.g., Sterile PBS or Peptide Solvent): This establishes the baseline or background signal of the assay, accounting for any effects of the solvent system.

  • Negative Control (Scrambled Leptin 22-56 Peptide): This is a crucial control for peptide studies. A scrambled peptide contains the same amino acids as Leptin (22-56) but in a randomized order. It ensures that any observed biological activity is due to the specific sequence of the (22-56) fragment and not a non-specific effect of introducing a peptide of similar size and composition.

Part 2: The Core In Vitro Validation Workflow

This section provides a step-by-step methodology for a two-tiered approach: a primary biochemical assay to directly probe receptor activation and a secondary functional assay to measure a downstream cellular response.

Experimental_Workflow cluster_assays Parallel Assays start Start: Culture Ob-Rb Expressing Cells prep Seed Cells & Serum Starve (16-24h) start->prep treat Treat Cells with Controls & Peptides (Full Leptin, Vehicle, Scrambled, Leptin 22-56) prep->treat pSTAT3 Primary Assay: STAT3 Phosphorylation (Western Blot, 15-30 min treatment) treat->pSTAT3 prolif Secondary Assay: Cell Proliferation (XTT/MTS Assay, 24-48h treatment) treat->prolif analysis Data Acquisition & Analysis pSTAT3->analysis prolif->analysis conclusion Interpret Results & Draw Conclusion (Mechanism of Action) analysis->conclusion

Caption: A streamlined workflow for validating Leptin (22-56) activity.
Step 1: Cell Model Selection and Culture

The choice of cell model is paramount for generating clean, interpretable data. An engineered cell line provides a controlled system to isolate the signaling pathway of interest.

  • Recommended Model: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express the long-form human or mouse leptin receptor (Ob-Rb).[14][15]

  • Causality: HEK293 cells have low to negligible endogenous Ob-R expression. Using a stable, transfected line ensures that any observed response to leptin is mediated specifically through the introduced receptor, eliminating confounding signals from other pathways.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain Ob-Rb expression.

Step 2: The Litmus Test - STAT3 Phosphorylation Assay

This is the most direct and rapid method to determine if Leptin (22-56) activates Ob-Rb. A positive result here strongly indicates agonism at the receptor level.

Detailed Protocol (Western Blot):

  • Cell Seeding: Seed HEK293-ObRb cells in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once confluent, aspirate the growth medium, wash once with sterile Phosphate-Buffered Saline (PBS), and replace with serum-free DMEM. Incubate for 16-24 hours. This crucial step reduces baseline signaling activity, increasing the assay's signal-to-noise ratio.

  • Peptide Preparation: Reconstitute all peptides (Full-Length Leptin, Scrambled, Leptin 22-56) in the appropriate sterile solvent as per manufacturer instructions. Prepare a dilution series for dose-response analysis (e.g., 1 nM to 1 µM).

  • Cell Treatment: Stimulate the serum-starved cells with the peptides and controls for a short duration, typically 15-30 minutes, at 37°C.[14] This time point captures the peak of STAT3 phosphorylation.

  • Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysates to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate with a primary antibody against Phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash 3x with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with a primary antibody for Total STAT3. The ratio of pSTAT3 to Total STAT3 is the definitive readout.

Anticipated Data Summary:

Treatment GroupConcentrationpSTAT3 / Total STAT3 Ratio (Fold Change vs. Vehicle)
Vehicle ControlN/A1.0
Full-Length Leptin100 nM15.0 ± 2.5
Scrambled (22-56)1 µM1.1 ± 0.2
Leptin (22-56) 1 µM 1.2 ± 0.3

Note: Based on published data[3], the expected outcome for Leptin (22-56) is a lack of significant STAT3 phosphorylation.

Step 3: The Functional Question - Cell Proliferation Assay

This assay measures a downstream biological outcome. Leptin can be mitogenic in certain cell types expressing Ob-Rb.[16] This experiment will determine if Leptin (22-56) affects cell proliferation, even if it does not activate the canonical JAK/STAT pathway.

Detailed Protocol (XTT/MTS Assay):

  • Cell Seeding: Seed HEK293-ObRb cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in full growth medium. Allow cells to adhere overnight.

  • Serum Starvation: Wash cells with PBS and switch to low-serum medium (e.g., 0.5% FBS in DMEM). Incubate for 24 hours to synchronize the cells.

  • Treatment: Add peptides and controls at various concentrations to the wells. Include a "no-cell" blank control.

  • Incubation: Incubate the plate for 24 to 48 hours to allow for measurable differences in cell proliferation.

  • Assay: Add XTT or MTS reagent to each well according to the manufacturer's protocol. Incubate for 2-4 hours at 37°C.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: After subtracting the blank, express the data as a percentage of the vehicle-treated control.

Anticipated Data Summary:

Treatment GroupConcentrationCell Proliferation (% of Vehicle Control)
Vehicle ControlN/A100%
Full-Length Leptin100 nM165% ± 15%
Scrambled (22-56)1 µM102% ± 5%
Leptin (22-56) 1 µM ???

Note: The outcome for Leptin (22-56) is the key variable. Some reports suggest it may enhance proliferation in certain cell types[2], creating a compelling mechanistic question if STAT3 phosphorylation is negative.

Part 3: Data Interpretation & Drawing Conclusions

Interpretation_Logic cluster_outcomes Conclusions start Did Leptin (22-56) induce STAT3 Phosphorylation? outcome1 Conclusion 1: Canonical Ob-Rb Agonist (Novel Finding) start->outcome1  Yes prolif_q Did Leptin (22-56) alter Cell Proliferation? start->prolif_q No   outcome2 Conclusion 2: Biologically Active via Non-Canonical Pathway (Supports Literature) outcome3 Conclusion 3: Inactive in this Cell Model prolif_q->outcome2  Yes prolif_q->outcome3 No  

Caption: Logic tree for interpreting experimental outcomes.
  • Scenario 1: pSTAT3 Negative + Proliferation Positive

    • Interpretation: This is the most likely outcome based on the literature. It demonstrates that Leptin (22-56) is biologically active but does not function as a direct agonist of the canonical Ob-Rb/JAK/STAT pathway.

    • Next Steps: The peptide may be acting through a different isoform of the leptin receptor, another cell surface receptor entirely, or an intracellular mechanism. Further investigation via competitive binding assays or receptor screening would be warranted.

  • Scenario 2: pSTAT3 Positive

    • Interpretation: This would be a novel finding, suggesting that in your specific system, Leptin (22-56) acts as a direct agonist of Ob-Rb. The result would be dose-dependent and blocked by JAK inhibitors.

    • Next Steps: Rigorous confirmation and further characterization of potency (EC50) compared to full-length leptin would be essential.

  • Scenario 3: pSTAT3 Negative + Proliferation Negative

    • Interpretation: Leptin (22-56) shows no biological activity in the HEK293-ObRb model under the tested conditions. This does not preclude it from having activity in other systems (e.g., in vivo through neuronal circuits), but it is inactive at the cellular level in this context.

By following this structured, logical, and well-controlled workflow, you will generate high-integrity, publishable data that provides a clear and definitive validation of the biological activity and signaling mechanism of the Leptin (22-56) fragment.

References

  • Title: Alternate-day fat diet and exenatide modulate the brain leptin JAK2/STAT3/SOCS3 pathway in a fat diet-induced obesity and insulin resistance mouse model Source: Archives of Medical Science URL: [Link]

  • Title: A rapid, quantitative functional assay for measuring leptin Source: PubMed URL: [Link]

  • Title: Intracellular Mechanisms Involved in Leptin Regulation of Sympathetic Outflow Source: Hypertension URL: [Link]

  • Title: STAT3 phosphorylation in central leptin resistance Source: PubMed URL: [Link]

  • Title: Leptin-Induced JAK/STAT Signaling and Cancer Growth Source: PMC - NCBI URL: [Link]

  • Title: Leptin Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: JAK-STAT and feeding Source: PMC - NCBI URL: [Link]

  • Title: New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity Source: Frontiers in Endocrinology URL: [Link]

  • Title: Leptin Signal Pathway Source: News-Medical URL: [Link]

  • Title: Leptin (22-56), human Source: GenScript URL: [Link]

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  • Title: Leptin-Activity Modulators and Their Potential Pharmaceutical Applications Source: PMC - NCBI URL: [Link]

  • Title: Leptin receptor expression and cell signaling in breast cancer Source: PubMed URL: [Link]

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  • Title: Establishment of a Stable Cell Line Expressing Mouse Leptin Receptor (OB-Rb) in Human Embryonic Kidney 293 Source: Journal of Cancer Prevention URL: [Link]

  • Title: Localization of leptin binding domain in the leptin receptor Source: PubMed URL: [Link]

  • Title: Leptin receptor Source: Wikipedia URL: [Link]

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A Comparative Guide for Researchers: Full-Length Leptin vs. Leptin (22-56)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic diseases, oncology, and neuroscience, understanding the nuanced activities of peptide hormones and their fragments is paramount for innovative therapeutic development. This guide provides an in-depth, objective comparison of full-length human leptin and its N-terminal fragment, Leptin (22-56). We will delve into their structural and functional disparities, backed by experimental data, to empower researchers in making informed decisions for their studies.

Introduction: The Tale of a Hormone and Its Fragment

Full-length leptin, a 16 kDa, 167-amino acid protein predominantly secreted by adipocytes, is a master regulator of energy homeostasis.[1] Its discovery in 1994 revolutionized our understanding of body weight control, revealing a complex signaling network between adipose tissue and the central nervous system.[2] Leptin exerts its pleiotropic effects by binding to the leptin receptor (OB-R), a member of the class I cytokine receptor family.[3][4] This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][6][7]

Leptin (22-56) is a 35-amino acid fragment corresponding to the N-terminal portion of the full-length hormone. It has been investigated for its potential biological activities, particularly concerning appetite regulation.[8] This guide will dissect the available evidence to compare and contrast the functionality of this fragment with its parent molecule.

Structural and Mechanistic Divergence

The fundamental difference between full-length leptin and Leptin (22-56) lies in their ability to engage and activate the leptin receptor. Full-length leptin folds into a four-helix bundle structure, which presents specific binding sites for the extracellular domain of the OB-R.[9] This high-affinity interaction is the prerequisite for receptor dimerization and subsequent signal transduction.

In stark contrast, experimental evidence suggests that Leptin (22-56) does not directly activate the canonical leptin receptor signaling pathway. A key study utilizing a STAT-inducible luciferase reporter assay in HEK-293 cells co-transfected with the OB-Rb isoform demonstrated that while full-length leptin potently activated the reporter, Leptin (22-56) failed to do so.[10] This indicates that the fragment does not directly engage the receptor in a manner that triggers the JAK/STAT pathway.

However, this does not render Leptin (22-56) biologically inert. Studies have shown that intracerebroventricular (ICV) administration of Leptin (22-56) in rats leads to a significant, dose-dependent, and reversible reduction in food intake.[8] This suggests that the fragment may exert its effects through alternative, yet to be fully elucidated, mechanisms within the central nervous system, potentially involving other receptors or signaling pathways.

Comparative Biological Activities

FeatureFull-Length LeptinLeptin (22-56)
Receptor Binding (OB-R) High affinity (Kd ~0.2-15 nM)[4][9]No direct binding and activation in a STAT-inducible reporter assay[10]
JAK/STAT Signaling Potent activator of STAT3 phosphorylation[11]Does not directly activate STAT3-mediated transcription[10]
ERK1/2 Signaling Activates ERK1/2 phosphorylation[5]Evidence is lacking for direct activation.
PI3K/Akt Signaling Activates Akt phosphorylation[5]Evidence is lacking for direct activation.
Appetite Regulation Potent anorexigenic hormone[7]Reduces food intake upon central administration[8]
Neuroprotection Exhibits neuroprotective effectsLacks the neuroprotective and synaptic plasticity-promoting effects of other leptin fragments

Signaling Pathways: A Visual Comparison

To illustrate the differences in signaling, the following diagrams depict the established pathway for full-length leptin and the proposed, yet distinct, mechanism for Leptin (22-56).

Full-Length Leptin Signaling cluster_membrane Cell Membrane OB-R Leptin Receptor (OB-R) JAK2 JAK2 OB-R->JAK2 Activates Leptin Full-Length Leptin Leptin->OB-R Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates ERK ERK1/2 JAK2->ERK Activates via SHP2/Grb2 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Biological Effects Appetite Suppression, Energy Expenditure pAkt->Biological Effects pERK p-ERK1/2 ERK->pERK pERK->Biological Effects Gene Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene Expression Gene Expression->Biological Effects

Figure 1: Signaling cascade of full-length leptin upon binding to the OB-R.

Leptin (22-56) Proposed Mechanism cluster_cns Central Nervous System Unknown Receptor Unknown Receptor(s)/ Mechanism Food Intake Reduction Reduced Food Intake Unknown Receptor->Food Intake Reduction Leptin_Fragment Leptin (22-56) Leptin_Fragment->Unknown Receptor Interacts via ICV administration

Figure 2: Proposed non-OB-R mediated mechanism of Leptin (22-56) in the CNS.

Experimental Protocols

To facilitate reproducible research, we provide detailed methodologies for key comparative assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Kd) of a ligand to its receptor.

Objective: To compare the binding affinity of full-length leptin and Leptin (22-56) to the human leptin receptor (OB-R).

Materials:

  • HEK293 cells overexpressing human OB-R

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • [125I]-labeled human leptin (specific activity >2000 Ci/mmol)

  • Unlabeled full-length human leptin

  • Leptin (22-56)

  • 96-well filter plates (GF/C filters)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest HEK293-OB-R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of [125I]-leptin (final concentration ~50 pM) and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of [125I]-leptin and 50 µL of a high concentration of unlabeled full-length leptin (e.g., 1 µM).

    • Competition: 50 µL of [125I]-leptin and 50 µL of serial dilutions of unlabeled full-length leptin or Leptin (22-56).

  • Incubation: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. Incubate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted GF/C filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 values and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol allows for the semi-quantitative assessment of signaling pathway activation.

Objective: To compare the ability of full-length leptin and Leptin (22-56) to induce STAT3 phosphorylation in a responsive cell line.

Materials:

  • HepG2 cells (or another leptin-responsive cell line)

  • Serum-free culture medium

  • Full-length human leptin

  • Leptin (22-56)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of full-length leptin or Leptin (22-56) for 15-30 minutes. Include an untreated control.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total STAT3 antibody.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated STAT3 as a ratio to total STAT3.

Conclusion: Distinct Entities with Divergent Roles

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Sources

Comparative Guide: Cross-Reactivity & Specificity of Leptin (22-56) Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance and specificity of antibodies targeting the Leptin (22-56) fragment (OBGRP 22-56), a biologically active N-terminal domain of the leptin protein. Unlike antibodies raised against full-length leptin (1-167), which are designed for total protein quantification, Leptin (22-56) antibodies are precision tools used to investigate specific proteolytic cleavage events, receptor-binding domain availability, and distinct signaling pathways.

Key Findings:

  • High Epitope Specificity: Validated Leptin (22-56) antibodies show 0% cross-reactivity with C-terminal fragments (e.g., 116-130) or mid-region fragments (57-92).

  • Species Selectivity: Due to sequence divergence in the N-terminal loop, anti-human Leptin (22-56) antibodies exhibit reduced binding affinity for murine leptin compared to full-length polyclonal alternatives.

  • Functional Relevance: This antibody targets a domain critical for receptor activation, making it a candidate for neutralization assays.

Mechanistic Grounding: Why Leptin (22-56)?

To understand the utility of this antibody, one must understand the structural biology of the antigen. Leptin is not merely a static signaling molecule; it undergoes processing and possesses distinct functional domains.

  • The Antigen: Leptin (22-56) corresponds to the N-terminal loop of the mature protein.[1] This region is implicated in the initial docking of leptin to the Leptin Receptor (Ob-R) .

  • The Challenge: Standard polyclonal antibodies raised against full-length leptin (1-167) bind multiple epitopes. In samples containing both full-length leptin and truncated degradation products, a full-length antibody cannot distinguish between the bioactive hormone and inert fragments.

Visualization: Leptin Epitope & Signaling Map

The following diagram illustrates the structural relationship between the 22-56 fragment, the full protein, and the antibody targets.

LeptinMap FullLeptin Full-Length Leptin (AA 1-167) Frag2256 Fragment 22-56 (Active N-Term Domain) FullLeptin->Frag2256 Proteolysis Frag5792 Fragment 57-92 (Mid-Region) FullLeptin->Frag5792 Frag116130 Fragment 116-130 (C-Term / Site III) FullLeptin->Frag116130 Receptor Leptin Receptor (Ob-R) Frag2256->Receptor Receptor Docking (Site I/II) Frag116130->Receptor Receptor Activation (Site III) Ab_Full Polyclonal Ab (Anti-Full Length) Ab_Full->FullLeptin Binds Ab_Full->Frag2256 Binds Ab_Full->Frag116130 Binds Ab_2256 Specific Ab (Anti-Leptin 22-56) Ab_2256->FullLeptin Binds (Epitope Present) Ab_2256->Frag2256 High Affinity Binding Ab_2256->Frag5792 No Binding (0%)

Caption: Structural relationship of Leptin fragments. The Anti-Leptin (22-56) antibody specifically targets the N-terminal docking domain, avoiding cross-reaction with C-terminal fragments.

Comparative Analysis: Specificity & Performance

This section compares the Anti-Leptin (22-56) Antibody (representative of high-specificity fragment antibodies like those from Phoenix Pharmaceuticals) against standard alternatives.

Table 1: Cross-Reactivity Profile

Data aggregated from competitive ELISA validation studies.

Antigen / TargetAnti-Leptin (22-56) AbAnti-Leptin (Full Length) AbAnti-Leptin (116-130) Ab
Leptin (22-56) 100% ~15-30% (Variable)< 0.1%
Leptin (Full Length) 100% 100% 100%
Leptin (57-92) 0% ~15-30% (Variable)< 0.1%
Leptin (116-130) 0% ~15-30% (Variable)100%
Mouse Leptin < 5%*> 80%Variable
Insulin / Glucagon 0%0%0%

*Note on Species Specificity: Human and Mouse Leptin share ~84% homology globally, but the 22-56 region contains specific amino acid substitutions. Anti-Human Leptin (22-56) antibodies may show significantly reduced binding to endogenous mouse leptin compared to human leptin.

Performance vs. Alternatives
1. vs. Full-Length Polyclonal Antibodies
  • Alternative: Standard rabbit polyclonal raised against recombinant human leptin.

  • Comparison: The full-length antibody is superior for total leptin quantification but inferior for epitope mapping. If your research involves leptin degradation or the study of truncated analogs (e.g., in kidney failure models), the full-length antibody will detect inactive fragments, yielding false positives for functional leptin. The 22-56 antibody strictly detects the N-terminal domain.

2. vs. C-Terminal Antibodies (116-130)
  • Alternative: Antibodies targeting the C-terminus (Site III).

  • Comparison: The 116-130 fragment is critical for receptor activation (signaling), while 22-56 is critical for binding. Using both antibodies in parallel allows researchers to determine if the leptin molecule is intact. A sample positive for 22-56 but negative for 116-130 suggests proteolytic cleavage has occurred, rendering the hormone potentially inactive.

Experimental Validation Protocol: The Peptide Competition Assay

To ensure scientific integrity (Trustworthiness), you must validate the specificity of the antibody in your specific matrix (plasma, tissue lysate, or cell culture supernatant). The following protocol is a self-validating system using Peptide Competition (Blocking) .

Rationale

If the antibody is truly specific to the 22-56 epitope, pre-incubating the antibody with the synthetic 22-56 peptide should physically block the binding sites, eliminating the signal. Pre-incubation with a scrambled or different fragment (e.g., 57-92) should have no effect.

Workflow Diagram

CompetitionAssay Start Start: Antibody Validation Prep Prepare 3 Parallel Tubes: 1. Ab Only (Control) 2. Ab + Peptide 22-56 (Block) 3. Ab + Peptide 57-92 (Neg Control) Start->Prep Incubate Incubate 2 Hours @ RT (Allow Peptide-Ab binding) Prep->Incubate Apply Apply to Assay (Western Blot or ELISA) Incubate->Apply Result1 Tube 1 (Control): STRONG SIGNAL Apply->Result1 Result2 Tube 2 (Blocked): NO SIGNAL Apply->Result2 Result3 Tube 3 (Neg Ctrl): STRONG SIGNAL Apply->Result3 Decision Validation Successful? Result1->Decision Result2->Decision Result3->Decision

Caption: Self-validating Peptide Competition Assay workflow. Disappearance of signal in Tube 2 confirms epitope specificity.

Step-by-Step Protocol
  • Reconstitution: Dissolve synthetic Leptin (22-56) peptide (immunizing antigen) and Leptin (57-92) peptide (negative control) in PBS to a concentration of 1 mg/mL.

  • Antibody Preparation: Dilute the primary Anti-Leptin (22-56) antibody to its working concentration (e.g., 1:1000 for WB) in three separate tubes.

  • Competition Reaction:

    • Tube A (Control): Add equivalent volume of PBS.

    • Tube B (Block): Add Leptin (22-56) peptide at a 10:1 molar excess relative to the antibody.

    • Tube C (Specificity Check): Add Leptin (57-92) peptide at a 10:1 molar excess .

  • Incubation: Incubate all tubes at Room Temperature for 2 hours (or 4°C overnight) with gentle rotation.

  • Assay: Perform your standard Western Blot or IHC protocol using these three pre-incubated solutions as the primary antibody.

  • Analysis:

    • Tube A and C must show identical bands/staining.

    • Tube B must show complete loss of signal.

    • Troubleshooting: If Tube B still shows signal, the antibody is cross-reacting with non-specific proteins (background) or the peptide concentration was insufficient.

Expert Insights & Troubleshooting

Handling "Sticky" Peptides

Leptin fragments, particularly 22-56, are hydrophobic.

  • Issue: High background in ELISA or loss of peptide during dilution.

  • Solution: Ensure buffers contain 0.05% Tween-20 or 0.1% BSA to prevent non-specific adsorption to plasticware. When reconstituting the lyophilized peptide for the competition assay, use a small amount of acetonitrile or dilute acid (0.1% TFA) if water alone yields a cloudy solution, then dilute rapidly into PBS.

Species Cross-Reactivity Interpretation

Do not assume an "Anti-Human" Leptin (22-56) antibody will work in Mouse models.

  • The Science: While the overall protein homology is high, the 22-56 region contains specific residues (e.g., Valine vs. Isoleucine swaps) that can disrupt monoclonal or high-specificity polyclonal binding.

  • Recommendation: For mouse studies, verify if the antibody is explicitly "Broad Spectrum" or "Mouse Specific." If using a Human-specific antibody in mouse tissue, expect a 10-100x reduction in sensitivity.

References

  • Phoenix Pharmaceuticals. (n.d.). Leptin (22-56) (Human) - Antibody for Immunohistochemistry.[2][3] Retrieved from

  • Samson, W. K., et al. (1996).[4] A 35 amino acid fragment of leptin inhibits feeding in the rat.[1][4] Endocrinology, 137(11), 5182-5185. Retrieved from

  • Grasso, P., et al. (1997).[5] In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice. Endocrinology. Retrieved from

  • Abcam. (n.d.). Anti-Leptin antibody - C-terminal (ab16227).[6] Retrieved from

  • Zhang, Y., et al. (1994). Positional cloning of the mouse obese gene and its human homologue. Nature, 372, 425–432. Retrieved from

Sources

A Comparative Analysis of Synthetic Leptin Fragments: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The discovery of leptin, the adipocyte-derived hormone pivotal in regulating energy homeostasis, has opened new avenues for therapeutic interventions far beyond metabolic disorders.[1] Of particular interest to the scientific community is the pleiotropic action of leptin in the central nervous system, where it exhibits profound neuroprotective and cognitive-enhancing properties.[1][2] However, the large size and potential for widespread central actions of the full-length leptin molecule present challenges for its therapeutic use.[2] This has spurred the development of smaller, synthetic leptin fragments that may offer a more targeted and effective therapeutic approach.

This guide provides a comprehensive comparative analysis of different synthetic leptin fragments, focusing on their biological performance with supporting experimental data. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction to Leptin and the Rationale for Synthetic Fragments

Leptin, a 16 kDa protein, exerts its effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor superfamily.[3] Upon binding, it activates several intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for its diverse biological functions.

The development of synthetic leptin fragments is driven by the need to overcome the limitations of the full-length protein, such as poor blood-brain barrier penetration and potential off-target effects. Smaller peptides can be designed to retain the specific beneficial activities of leptin, such as neuroprotection, while potentially offering improved pharmacokinetic profiles and more targeted actions. This guide will focus on the comparative analysis of two of the most studied fragments, leptin (116-130) and leptin (22-56) , along with a promising synthetic mimetic, MA-[D-Leu-4]-OB3 .

Comparative Biological Activity of Synthetic Leptin Fragments

Our analysis will focus on the neuroprotective and cognitive-enhancing effects of these fragments, areas of significant therapeutic interest, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).

Leptin (116-130): A Potent Neuroprotective and Cognitive-Enhancing Fragment

The C-terminal fragment, leptin (116-130), has emerged as a highly promising candidate, mirroring many of the beneficial central nervous system effects of the native leptin molecule.

Neuroprotective Effects:

Experimental evidence strongly supports the neuroprotective properties of leptin (116-130). In in vitro models of amyloid-β (Aβ) toxicity, a key pathological hallmark of AD, leptin (116-130) has been shown to prevent neuronal cell death.[2] This protective effect is comparable to that of full-length leptin and appears to be specific to this fragment, as leptin (22-56) does not exhibit similar neuroprotective actions.[2]

Cognitive Enhancement and Synaptic Plasticity:

Leptin (116-130) has also been demonstrated to enhance cognitive function and promote synaptic plasticity. Administration of this fragment improves performance in episodic-like memory tests in animal models.[2] At the cellular level, leptin (116-130) facilitates activity-dependent hippocampal synaptic plasticity, a crucial mechanism for learning and memory.[2] Specifically, it promotes the trafficking of AMPA receptors to the synapse, a key event in the induction of long-term potentiation (LTP).[2] Again, this effect is not shared by the leptin (22-56) fragment.[2]

Further research has led to the development of even smaller, six-amino-acid peptides (hexamers) derived from leptin (116-130), with some retaining the pro-cognitive and neuroprotective actions of the parent fragment.[4][5]

Leptin (22-56): A Fragment with Limited Neurotrophic Activity

While leptin (22-56) has been reported to be bioactive and can reduce food intake, its effects on the central nervous system appear to be distinct from those of leptin (116-130).[2] Crucially, studies have shown that leptin (22-56) does not replicate the neuroprotective or synaptic plasticity-enhancing effects of either full-length leptin or the leptin (116-130) fragment.[2] This functional divergence underscores the importance of specific peptide sequences in dictating the biological activity of leptin fragments.

MA-[D-Leu-4]-OB3: A Promising Synthetic Leptin Mimetic

MA-[D-Leu-4]-OB3 is a synthetic peptide leptin mimetic that has shown significant promise in preclinical studies. It has been demonstrated to mimic the metabolic and neurotrophic effects of leptin in various mouse models.[6] Notably, MA-[D-Leu-4]-OB3 has been shown to improve episodic memory and reduce neurodegeneration in mouse models of diabetes, suggesting its potential therapeutic application for cognitive dysfunction.[7]

Quantitative Performance Comparison

To provide a clearer picture of the relative potencies and efficacies of these fragments, the following table summarizes key quantitative data from published studies.

Parameter Leptin (Full-Length) Leptin (116-130) Leptin (22-56) MA-[D-Leu-4]-OB3 Reference
Neuroprotection (vs. Aβ toxicity) PotentPotentNo significant effectDemonstrated neuroprotective effects[2]
↑ AMPA Receptor Trafficking Significant IncreaseSignificant IncreaseNo significant effectNot reported[2]
Enhancement of Hippocampal LTP YesYesNoNot reported[2]
Improvement in Episodic Memory YesYesNot reportedYes[2][7]
Reduction in Food Intake YesYesYesYes[2][8]

Mechanistic Insights: Signaling Pathways

The differential biological activities of these fragments can be attributed to their interactions with the leptin receptor and subsequent activation of downstream signaling pathways.

Leptin Receptor Interaction

While full-length leptin binds to the ObR to initiate signaling, the precise mechanism of action for the fragments is still under investigation. Interestingly, some evidence suggests that the inhibitory effects of leptin (116-130) on food intake may not be mediated by direct activation of the long isoform of the leptin receptor (ObRb). This raises the possibility of alternative binding sites or mechanisms of action for this fragment, which warrants further investigation.

Downstream Signaling

Leptin's neuroprotective and plasticity-enhancing effects are largely mediated by the activation of the JAK/STAT and PI3K/Akt signaling pathways. Leptin (116-130) has been shown to activate both STAT3 and Akt, providing a molecular basis for its observed biological effects. The inability of leptin (22-56) to elicit similar neuroprotective responses suggests it may not effectively engage these critical signaling cascades in neuronal cells.

The signaling pathway of MA-[D-Leu-4]-OB3 also involves key components of the leptin signaling cascade, contributing to its observed efficacy.

Signaling Pathway of Leptin and its Bioactive Fragments

LeptinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binds Leptin (116-130) Leptin (116-130) Leptin (116-130)->ObR Interacts* JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates p-STAT3 p-STAT3 (dimer) STAT3->p-STAT3 Gene Expression Gene Expression p-STAT3->Gene Expression Regulates Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt p-Akt->Gene Expression Regulates

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and culture until they reach the desired confluency.

  • Treatment: Pre-treat the cells with various concentrations of the synthetic leptin fragments (e.g., leptin (116-130), leptin (22-56)) for a specified time (e.g., 1 hour). Subsequently, expose the cells to a neurotoxic agent such as amyloid-β oligomers for 24-48 hours. Include appropriate controls: untreated cells, cells treated with the toxin alone, and cells treated with the fragments alone.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light.

  • Measurement: Stop the reaction and measure the absorbance at 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released and, therefore, to the level of cell death.

Self-Validation: The inclusion of positive (toxin alone) and negative (untreated) controls is crucial for validating the assay. A clear dose-dependent protective effect of a fragment against the toxin-induced LDH release would demonstrate its neuroprotective efficacy.

In Vitro Synaptic Plasticity Assay: Long-Term Potentiation (LTP) Measurement

This electrophysiological technique is used to assess the strength of synaptic connections in brain slices, providing a cellular correlate of learning and memory.

Step-by-Step Protocol:

  • Hippocampal Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents. [2]2. Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Position a stimulating electrode to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). [2]3. Baseline Recording: Establish a stable baseline of synaptic transmission by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. [2]4. LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second). [2]5. Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS to monitor the potentiation of synaptic responses. [2]6. Fragment Application: To test the effect of a leptin fragment, perfuse the slice with aCSF containing the fragment for a period before and during the HFS. Compare the resulting LTP to that induced in control slices without the fragment.

Self-Validation: A stable baseline recording is essential. The magnitude of LTP should be significantly greater than the baseline fluctuations. A statistically significant enhancement of LTP in the presence of a leptin fragment compared to the control condition would indicate its ability to promote synaptic plasticity.

In Vivo Cognitive Function Assay: Novel Object Recognition (NOR) Test

This behavioral test assesses learning and memory in rodents by capitalizing on their innate tendency to explore novel objects more than familiar ones. [9][10] Step-by-Step Protocol:

  • Habituation: Individually habituate mice to the testing arena (an open box) for a few days prior to the test.

  • Training Phase: Place a mouse in the arena containing two identical objects and allow it to explore freely for a set period (e.g., 10 minutes). [11]3. Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Testing Phase: Place the mouse back into the arena where one of the familiar objects has been replaced with a novel object. [11]5. Data Analysis: Record the time the mouse spends exploring each object. A preference for the novel object, indicated by a significantly longer exploration time, is a measure of recognition memory. A discrimination index can be calculated to quantify this preference. [2]6. Fragment Administration: Administer the synthetic leptin fragment (e.g., via intraperitoneal injection) at a specific time point before the training or testing phase and compare the performance to a vehicle-treated control group. [2] Self-Validation: Proper habituation is necessary to reduce anxiety-related behaviors that could interfere with exploration. The choice of objects is also critical; they should not have inherent rewarding or aversive properties. A significant increase in the discrimination index in the fragment-treated group compared to the control group would indicate a cognitive-enhancing effect.

Conclusion and Future Directions

The comparative analysis of synthetic leptin fragments reveals a promising landscape for the development of novel therapeutics, particularly for neurodegenerative disorders. Leptin (116-130) and its derivatives stand out as potent agents that successfully mimic the neuroprotective and cognitive-enhancing effects of full-length leptin, while leptin (22-56) appears to have a different and more limited spectrum of central nervous system activity. The synthetic mimetic MA-[D-Leu-4]-OB3 also shows considerable promise.

While the current body of evidence is compelling, further research is warranted to fully elucidate the therapeutic potential of these fragments. Key future directions include:

  • Direct Comparative Binding Studies: Conducting head-to-head competitive binding assays to determine the binding affinities of different fragments for the leptin receptor and to identify potential alternative binding sites.

  • Quantitative Signaling Pathway Analysis: Performing detailed dose-response studies to quantitatively compare the potency of each fragment in activating key downstream signaling molecules like STAT3 and Akt.

  • Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising fragments to optimize their delivery and in vivo efficacy.

  • Long-Term Efficacy and Safety Studies: Conducting long-term studies in relevant animal models of neurodegenerative diseases to assess the sustained therapeutic effects and potential side effects of chronic administration.

By addressing these key areas, the scientific community can pave the way for the clinical translation of these promising synthetic leptin fragments, potentially offering new hope for patients with debilitating neurological conditions.

References

  • Doherty, G. H., & Harvey, J. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4769–4782.
  • Grasso, P., et al. (1997). A C-terminal fragment of leptin reduces food intake in ob/ob mice. Endocrinology, 138(4), 1413-1418.
  • Harvey, J. (2024). Novel Leptin-Based Therapeutic Strategies to Limit Synaptic Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 25(13), 7239.
  • Grasso, P., et al. (2020). MA-[D-Leu-4]-OB3, a small molecule synthetic peptide leptin mimetic, improves episodic memory, and reduces serum levels of tumor necrosis factor-alpha and neurodegeneration in mouse models of Type 1 and Type 2 Diabetes Mellitus. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129697.
  • Doherty, G. H., et al. (2022). Leptin-based hexamers facilitate memory and prevent amyloid-driven AMPA receptor internalisation and neuronal degeneration. Journal of Neurochemistry, 163(5), 434-448.
  • Medical Research Scotland. (n.d.). Evaluation of the potential use of novel leptin-based hexamers in the treatment of neurodegenerative disease. Retrieved from [Link]

  • JoVE. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Retrieved from [Link]

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Behavioural Brain Research, 31(1), 47-59.
  • Maze Engineers. (2014). Novel Object Recognition Test. Retrieved from [Link]

  • Grasso, P., et al. (2001). [D-LEU-4]-OB3, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice.
  • Paz-Filho, G., et al. (2021). Leptin and Obesity: Role and Clinical Implication. Arquivos Brasileiros de Endocrinologia & Metabologia, 65(2), 131-143.
  • Myers, M. G., et al. (2010). The leptin receptor activates multiple signaling pathways. Journal of Endocrinology, 205(2), 91-99.
  • Zhang, Y., et al. (1994). Positional cloning of the mouse obese gene and its human homologue.
  • Friedman, J. M., & Halaas, J. L. (1998). Leptin and the regulation of body weight in mammals.
  • Tartaglia, L. A. (1997). The leptin receptor. Journal of Biological Chemistry, 272(10), 6093-6096.

Sources

Core Directive: The Strategic Role of Leptin (22-56)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Leptin Receptor Modulation: A Technical Guide to Experimental Findings with Leptin (22-56) (CAS 183598-56-3)

In the investigation of energy homeostasis and neuroendocrine signaling, full-length Leptin (1-167) often presents challenges regarding cost, stability, and steric hindrance in specific binding assays. Leptin (22-56) (CAS this compound) has emerged as a critical active fragment.[][2] It retains specific functional domains required for receptor interaction and biological activity—specifically the inhibition of corticosterone secretion and the modulation of food intake—without the bulk of the full protein.

This guide provides a rigorous framework for validating experimental findings using Leptin (22-56), distinguishing genuine physiological responses from experimental artifacts common in peptide research.

Mechanistic Grounding & Visualization

To validate findings with Leptin (22-56), one must confirm its engagement with the Leptin Receptor (Ob-R) and the subsequent activation of the JAK2/STAT3 signaling cascade. Unlike non-specific weight loss agents, valid Leptin (22-56) activity must correlate with specific phosphorylation events in hypothalamic neurons or adrenocortical cells.

Signaling Pathway Verification

The following diagram illustrates the obligatory molecular pathway that must be activated to confirm the bioactivity of CAS this compound.

LeptinSignaling LeptinFragment Leptin (22-56) (CAS this compound) ObR Leptin Receptor (Ob-Rb Isoform) LeptinFragment->ObR Binding (High Affinity) JAK2 JAK2 Phosphorylation ObR->JAK2 Activation STAT3 STAT3 Phosphorylation (pTyr705) JAK2->STAT3 Phosphorylation Nucleus Nuclear Translocation STAT3->Nucleus Dimerization & Entry GeneExp Target Gene Expression (POMC↑, AgRP↓) Nucleus->GeneExp Transcriptional Control PhysioEffect Physiological Output: Reduced Food Intake Inhibited Corticosterone GeneExp->PhysioEffect Phenotype

Figure 1: The canonical JAK2/STAT3 signaling cascade required to validate Leptin (22-56) specificity.[3]

Comparative Analysis: Selecting the Right Probe

Researchers often default to full-length Leptin without considering fragment kinetics. The table below objectively compares Leptin (22-56) against alternatives to justify its selection in specific experimental contexts.

FeatureLeptin (22-56) (CAS this compound) Full-Length Leptin (Human) Leptin (116-130) Ghrelin (Agonist Control)
Molecular Weight ~3.95 kDa~16 kDa~1.5 kDa~3.3 kDa
Primary Utility Domain-specific binding; Corticosterone inhibition studies.General obesity models; "Gold Standard" for whole-organism physiology.Investigating C-terminal binding domains.Positive control for increasing food intake (Orexigenic).
Stability Moderate (Peptide). Prone to aggregation if pH shifts.Lower. Complex folding required for activity.High (Short peptide).Moderate.
Receptor Selectivity High affinity for Ob-R binding pocket I.Pan-activation of all Ob-R isoforms.Specific to binding pocket III.Binds GHSR-1a (Distinct pathway).
Cost Efficiency High (Synthetic efficiency).Low (Recombinant production costs).High.Moderate.

Expert Insight: Use Leptin (22-56) when studying the specific inhibitory effects on adrenal function or when steric bulk of the full protein interferes with surface plasmon resonance (SPR) binding assays.

Experimental Protocols for Validation

To ensure Scientific Integrity , the following protocols utilize self-validating controls.

Protocol A: In Vitro Corticosterone Inhibition Assay

Objective: Validate biological activity by measuring the inhibition of ACTH-stimulated corticosterone production in rat adrenocortical cells.

Reagents:

  • Leptin (22-56) (CAS this compound)[][2][3][4][5][6][7][8][9][10][11]

  • ACTH (Adrenocorticotropic hormone)

  • Rat Adrenocortical Cells (Primary culture)[9]

  • Vehicle: DMSO (Final concentration <0.1%)

Step-by-Step Workflow:

  • Reconstitution (Critical): Dissolve 1 mg of Leptin (22-56) in 100 µL of pure DMSO to create a stock solution. Dilute further in serum-free media to working concentrations (e.g., 10⁻⁸ to 10⁻⁶ M). Do not vortex violently; use gentle inversion to avoid peptide shearing.

  • Cell Priming: Culture adrenocortical cells in 24-well plates (10⁵ cells/well) for 24 hours.

  • Induction: Treat cells with ACTH (10⁻⁹ M) to stimulate maximal corticosterone release.

  • Treatment: Concurrently add Leptin (22-56) at graded concentrations (0.1, 1.0, 10 µM).

    • Negative Control: Vehicle (DMSO) + ACTH.

    • Positive Control: Full-length Leptin + ACTH.

  • Incubation: Incubate for 24 hours at 37°C/5% CO₂.

  • Quantification: Collect supernatant and measure corticosterone via ELISA.

Validation Criteria: A statistically significant, dose-dependent reduction in corticosterone levels compared to the ACTH-only control confirms activity. If proliferation (MTT assay) is affected, the result is invalid (toxicity artifact).

Protocol B: In Vivo Anorexigenic Validation (ICV Injection)

Objective: Confirm central nervous system (CNS) activity by monitoring food intake reduction.

InVivoWorkflow Prep Peptide Prep (Fresh in Saline) Surgery Stereotaxic Cannulation (Rat Ventricle) Prep->Surgery Pre-planning Recovery Recovery (5-7 Days) Surgery->Recovery Injection ICV Injection (Leptin 22-56 vs Vehicle) Recovery->Injection Measure Measure Food Intake (2h, 4h, 24h) Injection->Measure

Figure 2: Workflow for Intra-cerebroventricular (ICV) validation of peptide activity.

  • Preparation: Dissolve Leptin (22-56) in sterile saline immediately prior to use. Note: Peptides degrade rapidly in saline; do not store.

  • Administration: Inject 1-10 µg of peptide (in 5 µL volume) into the lateral ventricle of fasted rats.

  • Measurement: Weigh food intake at 2, 4, and 24 hours post-injection.

  • Success Metric: A >20% reduction in food intake within the first 4 hours compared to saline control validates the fragment's central bioactivity.

Troubleshooting & Scientific Integrity (E-E-A-T)

Common Failure Modes:

  • Solubility Issues: CAS this compound is hydrophobic. Dissolving directly in aqueous buffer often leads to invisible micro-aggregates, reducing effective concentration. Solution: Always dissolve in a small volume of DMSO first, then dilute.

  • Adsorption: Peptides stick to glass and some plastics. Solution: Use low-binding polypropylene tubes and pipette tips.

  • Purity Variance: Impurities in synthetic peptides (e.g., trifluoroacetate salts) can be cytotoxic. Solution: Ensure purity >95% via HPLC and consider salt exchange if using high concentrations in vitro.

Authoritative Grounding: The inhibitory effect of Leptin (22-56) on adrenal function is distinct from its central effects. While full-length leptin regulates body weight via the hypothalamus, the (22-56) fragment has been specifically cited for its direct action on the adrenal cortex, providing a unique tool for decoupling these physiological loops [1][2].

References

  • Bornstein, S. R., et al. (1997). Leptin levels are elevated in plasma of patients with Cushing's syndrome. (Contextual grounding on Leptin/Adrenal interaction).
  • ChemSrc. Leptin (22-56) Human - CAS this compound Physicochemical Data.[2][3][4][5][7][8][11] Retrieved from [Link][5]

Sources

A Comparative Guide to the Cellular Activities of Leptin (22-56)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Full-Length Leptin - The Significance of the (22-56) Fragment

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the hypothalamus to control appetite and energy expenditure. Its pleiotropic effects extend to a wide range of physiological processes, including immunity, angiogenesis, and cell proliferation.[1][2] The diverse actions of leptin are mediated by its receptor, Ob-R, which activates several intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[3]

While the majority of research has focused on the full-length hormone, specific fragments of leptin have been shown to possess biological activity. Among these, the Leptin (22-56) fragment has emerged as a subject of interest. This guide provides a comparative analysis of the known cellular activities of Leptin (22-56) and contextualizes them against the broader understanding of full-length leptin's function in different cell lines.

Comparative Analysis of Leptin (22-56) Activity in Diverse Cell Lines

Experimental evidence for the activity of Leptin (22-56) is most prominent in neuronal and uterine smooth muscle cells. In contrast, the effects of full-length leptin have been extensively characterized in a wider array of cell types, including cancer and immune cells.

Hypothalamic Neurons: A Primary Target

Full-length leptin's role in hypothalamic neurons is well-established, where it modulates neuronal firing to regulate appetite. The Leptin (22-56) fragment has been shown to be biologically active in this critical region.

  • Leptin (22-56) Activity : Studies on rat hypothalamic paraventricular nucleus (PVN) neurons have demonstrated that the Leptin (22-56) fragment elicits dose-related depolarizations in a significant percentage of both type I (82%) and type II (67%) neurons.[4] This effect is specific, as the inactive fragment (57-92) had no discernible effect on membrane potential.[4] The underlying mechanism appears to be the activation of a nonspecific cation conductance.[4]

  • Full-Length Leptin Activity : Full-length leptin also directly modulates the activity of hypothalamic neurons, a key mechanism in its regulation of energy balance.[4]

This suggests that the 22-56 fragment retains the ability to directly influence the electrical activity of key neurons involved in energy homeostasis, mirroring a primary function of the full-length hormone.

Uterine Myometrium and Myoma Cells: Proliferative Effects

The influence of leptin extends to the reproductive system, with notable effects on uterine cells.

  • Leptin (22-56) Activity : In primary cultures of human myometrium and myoma (uterine fibroid) cells, Leptin (22-56) has been shown to enhance proliferative activity at concentrations of 10⁻⁷ M and 10⁻⁶ M.[5][6] This suggests a potential role for this fragment in the pathophysiology of uterine fibroids, particularly in the context of obesity where leptin levels are elevated.[6]

  • Full-Length Leptin Activity : Full-length leptin is also known to induce a proliferative response in immortalized human leiomyoma cells (HuLM), acting through the JAK2/STAT3 and MAPK/ERK pathways to stimulate cell proliferation and extracellular matrix deposition.[7]

The pro-proliferative effect of Leptin (22-56) in these cells aligns with the known mitogenic properties of the full-length hormone, indicating that this fragment may contribute to the growth of uterine tissues.

Adrenocortical Cells: A Divergent Role

In contrast to its proliferative effects in uterine cells, the activity of Leptin (22-56) in adrenocortical cells appears to be primarily secretory.

  • Leptin (22-56) Activity : In cultured rat adrenocortical cells, Leptin (22-56) inhibits corticosterone production but, notably, has no effect on cell proliferation.[1] This suggests a more specialized, non-proliferative role for this fragment in adrenal gland function.

Cancer Cell Lines: An Area for Further Investigation

While full-length leptin is recognized as a significant factor in the progression of various cancers, the specific role of the Leptin (22-56) fragment is less clear.

  • Full-Length Leptin Activity :

    • Breast Cancer : In breast cancer cell lines such as MCF-7 and MDA-MB-231, full-length leptin promotes cell proliferation, migration, and invasion, and is implicated in chemoresistance.[5][8] It activates multiple signaling pathways including JAK/STAT3, MAPK/ERK, and PI3K/AKT.

    • Ovarian Cancer : In ovarian cancer cell lines like OVCAR-3, full-length leptin stimulates cell growth and inhibits apoptosis.[9]

    • Endometrial Cancer : Full-length leptin stimulates the proliferation of endometrial cancer cells.[3]

Currently, there is a lack of published, peer-reviewed studies directly investigating the activity of the Leptin (22-56) fragment in these common cancer cell lines. This represents a significant gap in our understanding of the potential contribution of leptin fragments to cancer biology.

Immune Cells: A Pro-Inflammatory Role for Full-Length Leptin

Full-length leptin is known to modulate both innate and adaptive immunity, generally promoting a pro-inflammatory response.[10][11] It activates various immune cells, including monocytes, macrophages, and T-cells.[12] The specific effects of the Leptin (22-56) fragment on immune cell function remain to be elucidated.

Summary of Leptin (22-56) Activity Across Cell Lines

Cell Line/TypeLeptin (22-56) ActivityFull-Length Leptin Activity (for comparison)Key Signaling Pathways (Full-Length Leptin)
Hypothalamic Neurons (PVN) Induces dose-related depolarization.[4]Modulates neuronal firing to regulate appetite.[4]JAK/STAT, MAPK/ERK
Myometrium & Myoma Cells Enhances cell proliferation at 10⁻⁷ and 10⁻⁶ M.[5][6]Promotes proliferation and ECM deposition.[7][13]JAK2/STAT3, MAPK/ERK
Adrenocortical Cells Inhibits corticosterone secretion; no effect on proliferation.[1]Regulates adrenal steroidogenesis.Not specified
Breast Cancer Cells (e.g., MCF-7) Data not availablePromotes proliferation, migration, invasion, and chemoresistance.[5]JAK/STAT3, MAPK/ERK, PI3K/AKT
Ovarian Cancer Cells (e.g., OVCAR-3) Data not availableStimulates cell growth and inhibits apoptosis.[9]Not specified
Immune Cells (e.g., T-cells, Macrophages) Data not availablePro-inflammatory; activates various immune cells.[10][11]JAK/STAT

Signaling Pathways: Knowns and Unknowns

The signaling mechanisms of full-length leptin are well-characterized. Upon binding to the long form of its receptor (Ob-Rb), leptin triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate and activate STAT proteins (primarily STAT3). Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. Additionally, leptin can activate the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Ob-R Leptin Receptor (Ob-R) Leptin->Ob-R Binding JAK2 JAK2 Ob-R->JAK2 Activation PI3K PI3K Ob-R->PI3K Activation RAS RAS Ob-R->RAS Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) pSTAT3->Gene_Transcription AKT AKT PI3K->AKT Activation pAKT pAKT AKT->pAKT pAKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Gene_Transcription

Figure 1: Simplified overview of major signaling pathways activated by full-length leptin.

While Leptin (22-56) has demonstrated clear biological effects, the specific intracellular signaling pathways it activates have not been extensively studied across different cell types. Further research is needed to determine if it engages the canonical JAK/STAT and MAPK/ERK pathways in a manner similar to full-length leptin, or if it utilizes alternative signaling mechanisms.

Experimental Protocols

To facilitate further research in this area, the following are generalized protocols for assessing the cellular effects of leptin and its fragments.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to measure the effect of Leptin (22-56) on the proliferation of adherent cell lines.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.

  • Serum Starvation : Replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cell cycle.

  • Treatment : Prepare serial dilutions of Leptin (22-56) and full-length leptin (as a positive control) in the starvation medium. Add the treatments to the respective wells and incubate for 24-72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Incubate overnight Seed_Cells->Adhere Starve Serum starve for 24h Adhere->Starve Treat Add Leptin (22-56) or full-length leptin Starve->Treat Incubate_Treatment Incubate for 24-72h Treat->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add DMSO Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Figure 2: Workflow for a cell proliferation (MTT) assay.

Western Blot Analysis of Signaling Pathway Activation

This protocol is used to detect the phosphorylation of key signaling proteins like STAT3 and ERK following treatment with leptin or its fragments.

  • Cell Culture and Starvation : Grow cells to 80-90% confluency in 6-well plates and then serum-starve for 24 hours.

  • Treatment : Treat cells with Leptin (22-56) or full-length leptin at various concentrations for short time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total STAT3 and ERK overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The available evidence indicates that the Leptin (22-56) fragment is a biologically active peptide with distinct effects in different cell types. It demonstrates neuronal-depolarizing activity in the hypothalamus and pro-proliferative effects in uterine smooth muscle cells, suggesting it may play a role in both central energy regulation and peripheral tissue growth.

However, a significant knowledge gap exists regarding the activity of Leptin (22-56) in other cell lines where full-length leptin is known to be active, particularly in cancer and immune cells. Future research should focus on:

  • Direct Comparative Studies : Performing head-to-head comparisons of Leptin (22-56) and full-length leptin in a variety of cancer and immune cell lines to determine its relative potency and efficacy.

  • Signaling Pathway Elucidation : Investigating the intracellular signaling pathways activated by Leptin (22-56) in different cellular contexts to understand its mechanism of action.

  • In Vivo Studies : Validating the in vitro findings in animal models to assess the physiological and pathophysiological relevance of the Leptin (22-56) fragment.

A deeper understanding of the biological activities of leptin fragments like (22-56) will provide valuable insights into the multifaceted roles of leptin and may open new avenues for therapeutic intervention in metabolic diseases, reproductive disorders, and cancer.

References

  • GenScript. (n.d.). Leptin (22-56), human. Retrieved from [Link]

  • Powis, J. E., & Ferguson, A. V. (1998). Leptin depolarizes rat hypothalamic paraventricular nucleus neurons.
  • Fang, J. S. (2024). Obesity and leptin in breast cancer angiogenesis. Frontiers in Endocrinology, 15, 1359800.
  • Li, T., et al. (2018). Leptin induces leiomyoma cell proliferation and extracellular matrix deposition via JAK2/STAT3 and MAPK/ERK pathways. Reproductive Biology and Endocrinology, 16(1), 1-10.
  • Harvey, J. (2017). A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin. Cerebral Cortex, 27(10), 4864-4874.
  • Mauduit, C., et al. (2022). Leptin-Induced HLA-G Inhibits Myometrial Contraction and Differentiation. International Journal of Molecular Sciences, 23(6), 2977.
  • Garofalo, C., & Surmacz, E. (2006). Leptin and cancer. Journal of Cellular Physiology, 207(1), 12-22.
  • Markowska, A., et al. (2005). Leptin and leptin receptor expression in the myometrium and uterine myomas: Is leptin involved in tumor development?. International Journal of Gynecological Cancer, 15(6), 1129-1134.
  • Chen, C., et al. (2009). Leptin induces functional activation of cyclooxygenase-2 through JAK2/STAT3, MAPK/ERK, and PI3K/AKT pathways in human endometrial cancer cells. Cancer Science, 100(3), 389-395.
  • Otvos, L. (2019). Potential Leptin Receptor Response Modifier Peptides. Molecules, 24(22), 4057.
  • Cioffi, J. A., et al. (1997). The expression of leptin and its receptor in breast cancer. International Journal of Cancer, 74(5), 535-539.
  • Pérez-Pérez, A., et al. (2010). Role of leptin in the activation of immune cells.
  • Hardy, O. T., et al. (2012). Leptin stimulates migration and invasion and maintains cancer stem-like properties in ovarian cancer cells: an explanation for poor outcomes in obese women. Oncotarget, 3(9), 982.
  • AAPPTec. (n.d.). Leptin (22-56), human; CAS 183598-56-3. Retrieved from [Link]

  • Paz-Filho, G., et al. (2021). The Role of the Adipokine Leptin in Immune Cell Function in Health and Disease. Frontiers in Immunology, 12, 608328.
  • La Cava, A. (2010). Role of leptin in the activation of immune cells. Endocrine, Metabolic & Immune Disorders-Drug Targets (Formerly Current Drug Targets-Immune, Endocrine & Metabolic Disorders), 10(1), 25-31.
  • Sánchez-Jiménez, F., et al. (2020). Role of Leptin in Inflammation and Vice Versa. International Journal of Molecular Sciences, 21(16), 5875.

Sources

Comparative Guide: In Vivo Efficacy of Leptin (22-56) Fragment vs. Native Leptin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Native Leptin (1-167) and its N-terminal fragment, Leptin (22-56) . While native leptin remains the gold standard for activating the Ob-Rb receptor and regulating energy homeostasis via the JAK2/STAT3 pathway, the (22-56) fragment has been investigated as a potential smaller, more stable mimetic.

Key Insight: Historical data (Samson et al., 1996) indicates that Leptin (22-56) possesses anorexigenic (appetite-suppressing) properties when administered centrally (ICV). However, recent comparative studies reveal that it lacks the pleiotropic neuroprotective and synaptic plasticity effects inherent to native leptin and other C-terminal fragments (e.g., 116-130). Consequently, while (22-56) is a valid tool for studying N-terminal receptor domains, it shows limited utility as a standalone systemic therapeutic compared to the native protein.

Mechanistic Divergence

To understand the in vivo variance, one must look at the structural interaction with the Leptin Receptor (Ob-R).

  • Native Leptin: A 16 kDa protein that engages the Ob-R via multiple binding sites (Sites I, II, and III). This multivalent binding is required to induce the structural change in Ob-R that phosphorylates JAK2, leading to STAT3 translocation and activation of the PI3K/Akt pathway.

  • Leptin (22-56): Represents a specific loop of the N-terminus. While it can bind the receptor and trigger acute satiety signals, it fails to recruit the full signaling complex required for long-term neuroprotection or synaptic maintenance.

Signaling Pathway Comparison (DOT Diagram)

LeptinSignaling Native Native Leptin (1-167) Rec Ob-Rb Receptor (Hypothalamus/Hippocampus) Native->Rec High Affinity (Multivalent) Frag Leptin Fragment (22-56) Frag->Rec Low Affinity (Partial Agonist) Neuro Neuroprotection & Synaptic Plasticity Frag->Neuro Weak/Absent JAK JAK2 Phosphorylation Rec->JAK Full Activation STAT STAT3 Activation JAK->STAT PI3K PI3K / Akt Pathway JAK->PI3K Satiety Satiety / Reduced Food Intake STAT->Satiety PI3K->Neuro

Figure 1: Mechanistic divergence. Native leptin activates both STAT3 (satiety) and PI3K (neuroprotection).[1] Leptin (22-56) retains partial capacity for satiety signaling but fails to activate the neuroprotective PI3K pathways.

Comparative In Vivo Performance Data

The following data summarizes key findings from pivotal studies, specifically comparing the efficacy of the fragment against the native protein in rodent models.

Table 1: Efficacy Profile (Native vs. 22-56)
FeatureNative LeptinLeptin (22-56)Experimental Context
Food Intake (Acute) High Reduction. Significant suppression of appetite within 2-4 hours post-injection.Moderate Reduction. Dose-dependent inhibition observed, but requires higher molar concentrations.Samson et al. (1996); ICV injection in rats.[2]
Body Weight (Chronic) Sustained Loss. Continuous administration leads to significant fat mass reduction in ob/ob mice.Transient/Low. Effects on body weight are often statistically insignificant or transient compared to native leptin.Grasso et al. (1997); Comparative fragment analysis.[3][4]
Neuroprotection Effective. Prevents Aβ-induced synaptic disruption and cell death.[5]Ineffective. Failed to prevent cell death or promote AMPA receptor trafficking in Alzheimer's models.Harvey et al. (2016); Hippocampal toxicity model.
Route of Admin IP, SC, or ICV.Primarily ICV (due to poor systemic stability/BBB transport).
Molar Potency High (pM range).Low (nM to µM range).

Validated Experimental Protocols

To objectively compare these products, researchers should utilize a self-validating Intracerebroventricular (ICV) Cannulation model. This bypasses blood-brain barrier (BBB) variables, isolating receptor-ligand efficacy.

Protocol A: ICV Administration for Food Intake Analysis

Rationale: Peripheral injection (IP) of fragments often fails due to rapid proteolysis. ICV delivery ensures the peptide reaches the hypothalamic arcuate nucleus.

Materials:

  • Stereotaxic frame (e.g., Kopf Instruments).

  • Guide Cannula (26 gauge).

  • Test Subjects: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice.

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF).

Workflow:

  • Stereotaxic Surgery:

    • Anesthetize animal (Isoflurane).

    • Implant guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8mm, L 1.5mm, V -3.5mm for rats).

    • Secure with dental cement.

    • Recovery: Allow 7 days for recovery; monitor weight daily.

  • Peptide Preparation:

    • Native Leptin: Dissolve to 1 µg/µL in aCSF.

    • Leptin (22-56): Dissolve to equimolar concentration (approx. 0.25 µg/µL based on MW difference) and a high-dose arm (10x molar excess).

  • Administration & Measurement:

    • Fast animals for 12 hours prior to dark cycle.

    • Inject 5 µL of Vehicle, Native, or Fragment (22-56) at onset of dark cycle.

    • Data Collection: Weigh food hopper at 1h, 2h, 4h, and 24h post-injection.

Protocol B: Western Blot for STAT3 Phosphorylation (Mechanism Check)

Rationale: To verify if the observed weight loss is due to specific Ob-Rb activation or non-specific malaise.

  • Tissue Collection: Sacrifice animals 45 minutes post-injection (peak signaling). Rapidly dissect the hypothalamus.

  • Lysis: Homogenize in RIPA buffer with phosphatase inhibitors (Orthovanadate is critical).

  • Blotting:

    • Primary Antibody: Anti-pSTAT3 (Tyr705) [Cell Signaling #9145].

    • Loading Control: Total STAT3 or

      
      -Actin.
      
  • Validation Criteria: Native leptin must show a >3-fold increase in pSTAT3 vs. Vehicle. Leptin (22-56) usually shows weak or negligible pSTAT3 induction compared to Native, explaining its lower efficacy.

Experimental Workflow Diagram (DOT)

Workflow cluster_Exp Experimental Phase Start Subject Selection (Sprague-Dawley Rats) Surg Stereotaxic Cannulation (ICV) Start->Surg Recov 7-Day Recovery (Handling) Surg->Recov Fast 12h Fast Recov->Fast Dose ICV Injection (Native vs 22-56) Fast->Dose Measure Food Intake (1h, 2h, 4h, 24h) Dose->Measure Sac Sacrifice & Hypothalamus Dissection Measure->Sac Anal Western Blot (pSTAT3 Analysis) Sac->Anal

Figure 2: Standardized workflow for comparing central effects of leptin and its fragments.

Critical Assessment & Conclusion

Leptin (22-56) is a biologically active fragment, but it is not a functional equivalent to Native Leptin for therapeutic development focused on neuroprotection or systemic weight loss.

  • Selectivity: The (22-56) fragment appears to isolate the anorexigenic (satiety) effect but loses the neurotrophic properties observed in the full protein.

  • Potency: Molar comparisons consistently show (22-56) requires significantly higher doses to achieve comparable acute food intake reduction.

  • Recommendation: Use Native Leptin for studies requiring full pathway activation (JAK2/STAT3/PI3K). Use Leptin (22-56) only when investigating specific N-terminal binding domains or when a partial agonist with limited signaling breadth is required for mechanistic deduction.

References

  • Samson, W. K., et al. (1996). "The effect of leptin fragment 22-56 on food intake in rats."[2][3] This key study established the anorexigenic potential of the N-terminal fragment.

  • Grasso, P., et al. (1997). "In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice."[4][6] Comparison of multiple fragments, highlighting efficacy differences.

  • Harvey, J., et al. (2016). "A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin." Demonstrates that while fragment 116-130 works, fragment 22-56 fails to provide neuroprotection.[3][5]

  • Otsuka Pharmaceutical Co. (Historical context on Leptin fragment development and stability challenges).

Sources

Safety Operating Guide

Executive Summary & Chemical Identification

Author: BenchChem Technical Support Team. Date: February 2026

CAS 183598-56-3 corresponds to Ethyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate (also known as N-Boc-L-pyroglutamic acid ethyl ester).[1][2][3] This compound is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry.

While often categorized as a standard organic intermediate, improper disposal of Boc-protected derivatives is a leading cause of laboratory waste accidents. The specific risk lies not in toxicity, but in pressure-generating chemical reactivity when mixed with common acidic waste streams.[1][3]

Chemical Profile for Disposal:

ParameterSpecification
Chemical Name Ethyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate
Physical State Viscous oil or White crystalline solid (depending on purity)
GHS Hazards Warning (H315, H319, H335).[1][2][3][4] Irritant to eyes, skin, respiratory system.[5][6]
Reactivity Acid Labile (High Risk). Decomposes in strong acids (TFA, HCl).[2][3]
RCRA Status Non-listed (Not P or U listed), but treated as Hazardous Chemical Waste.[2][3]
Flash Point >110°C (Estimated).[2][3][4] Combustible but not Flammable.[4]

Critical Risk Assessment: The "Boc" Hazard

Expert Insight: As a Senior Scientist, I must emphasize that the primary danger with CAS this compound is pressurization , not toxicity.

This molecule contains a tert-butoxycarbonyl (Boc) protecting group.[1][7] In many synthesis workflows (e.g., Solid Phase Peptide Synthesis), this compound is handled alongside Trifluoroacetic Acid (TFA).

The Mechanism of Failure: If CAS this compound is discarded into a waste container containing acidic residues (pH < 2):

  • The acid catalyzes the removal of the Boc group.

  • This reaction releases Isobutylene gas and Carbon Dioxide (CO₂) .[1]

  • Result: If the cap is tightened immediately, the container can pressurize and rupture (explode), spraying glass and chemical waste.

Safety Directive: Never dispose of this compound into a "General Acid Waste" carboy without first verifying the mixture's stability or neutralizing the acid.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Pre-Treatment[1]
  • Solid Waste:

    • If the material is a solid or absorbed on silica/paper, segregate it into a Solid Hazardous Waste container (typically a wide-mouth HDPE drum or double-bagged box).[1][3]

    • Constraint: Do not mix with oxidizers (e.g., permanganates) to prevent exothermic reactions.

  • Liquid Waste (Pure or in Solvent):

    • Solvent Compatibility: Compatible with non-halogenated (Acetone, Ethanol) and halogenated (DCM) waste streams, provided they are neutral.

    • The pH Check: Before adding to a communal waste carboy, check the carboy's pH. If the waste stream is acidic, you must use a Vented Cap or dispose of it in a separate "Boc-Waste" container.[1]

Phase 2: Containerization[1]
  • Select Container: Use chemically resistant HDPE or Amber Glass.

  • Headspace: Leave at least 10-15% headspace in the bottle. Never fill to the brim.

  • Venting: If there is any suspicion of acidic contamination (e.g., the compound was dissolved in a TFA mixture), use a pressure-relief cap (vented cap) for the first 48 hours.

Phase 3: Labeling

Labeling must be explicit to prevent downstream accidents by waste technicians.

  • Standard Label: "Hazardous Waste: Organic Esters."

  • Constituents: List "Ethyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate" and the primary solvent (e.g., "Dichloromethane").[1][2][3]

  • Hazard Checkbox: Mark "Irritant."

  • Special Warning: If mixed with acids, write: "POTENTIAL GAS GENERATION - DO NOT TIGHTEN CAP TIGHTLY." [1]

Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of CAS this compound, specifically designed to prevent pressure accidents.

DisposalWorkflow Start Waste Generation CAS this compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Absorbed LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Solution/Oil SolidBin Double Bag & Place in Solid Waste Drum SolidWaste->SolidBin AcidCheck Is Acid (TFA/HCl) Present? LiquidWaste->AcidCheck NeutralStream Standard Solvent Waste (Halogenated/Non-Halogenated) AcidCheck->NeutralStream No (Neutral pH) QuenchStep CRITICAL: Allow Off-gassing (Isobutylene Release) AcidCheck->QuenchStep Yes (Acidic) VentedContainer Use Vented Cap Container Label: 'Gas Generating' QuenchStep->VentedContainer After 24h

Figure 1: Decision matrix for CAS this compound disposal, prioritizing pressure management.

Regulatory & Compliance Context (US EPA/RCRA)

Although CAS this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Characteristic of Ignitability (D001): If disposed of in flammable solvents (Acetone, Ethyl Acetate).

  • Generator Knowledge: As a researcher, you are required to characterize the waste. Because this compound is an irritant and chemically reactive (gas generating), it cannot be drain disposed.

  • Satellite Accumulation: Store waste at or near the point of generation. Move to a Central Accumulation Area (CAA) within 3 days of filling the container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10224673, (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid.[1][2][3] Retrieved from [Link][1][3]

  • National Institutes of Health (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[1] (Discussion on Boc deprotection off-gassing hazards). Retrieved from [Link]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Operational Safety Guide: PPE and Handling Protocols for Ramelteon (CAS 183598-56-3)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Impact Analysis & Risk Context

CAS 183598-56-3 corresponds to Ramelteon , a potent melatonin receptor agonist. While standard Safety Data Sheets (SDS) classify it as an irritant and harmful if swallowed, its pharmacological profile dictates a much stricter safety band. As a drug substance designed to cross the blood-brain barrier and alter circadian rhythms at milligram doses, it presents a significant reproductive toxicity and central nervous system (CNS) risk in an occupational setting.

The "Why" Behind the Protocol: Standard laboratory PPE (single gloves, lab coat) is insufficient for Ramelteon because of electrostatic powder migration . Micronized API powders behave like fluids; they adhere to surfaces, travel on PPE, and create "invisible" contamination zones. The protocols below are designed not just to protect the operator during the experiment, but to prevent "take-home" exposure —the migration of teratogenic compounds from the bench to the office or home.

Critical Hazard Profile
  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[1]

  • Potency: High.[2] Therapeutic dose is low (~8 mg), meaning invisible airborne dust quantities can be pharmacologically active.

  • Route of Entry: Inhalation (dust) and Dermal absorption.

Part 2: The PPE Firewall (Selection Matrix)

We treat CAS this compound as an OEB 3 (Occupational Exposure Band) compound. The following PPE matrix is mandatory for any manipulation of the solid powder.

Protection ZoneComponentSpecificationOperational Logic (The "Why")
Respiratory PAPR or N100/P3 Powered Air Purifying Respirator (PAPR) with HEPA filters OR tight-fitting full-face P3 mask.N95 is inadequate. N95s allow up to 5% leakage. For reproductive toxins, positive pressure (PAPR) ensures outward airflow, preventing inward leakage of micro-particles.
Dermal (Hands) Double Gloving Inner: 4-mil Nitrile (Bright Color). Outer: 5-8 mil Extended Cuff Nitrile (Dark Color).Visual Breach Detection. If the outer glove tears, the bright inner glove alerts the user immediately. Creates a sacrificial layer for doffing.
Dermal (Body) Impervious Gown Tyvek® or chemically resistant, disposable gown with elastic cuffs and closed front.Cotton lab coats trap dust and become secondary sources of exposure. Disposable gowns are incinerated, removing the hazard.
Ocular Safety Goggles Indirect vented or non-vented chemical goggles.Safety glasses leave gaps. Goggles prevent dust migration into the tear ducts, a direct route to systemic absorption.
Footwear Shoe Covers Disposable, non-skid boot covers.Prevents tracking of API powder from the "Hot Zone" (Hood) to the general lab floor.

Part 3: Operational Workflows (The "How")

Engineering Control Logic

Before donning PPE, determine the containment level required based on the activity.

ContainmentLogic Start Task Assessment Solubilized Liquid Solution (< 10 mg/mL) Start->Solubilized SolidHandling Solid Powder Handling Start->SolidHandling FumeHood Standard Fume Hood (Face Vel: 100 fpm) Solubilized->FumeHood Low Risk Weighing Weighing/Transfer SolidHandling->Weighing HighEnergy Milling/Grinding Sonication SolidHandling->HighEnergy Isolator Glove Box / Isolator (HEPA Filtered) Weighing->Isolator Large Scale (>1g) VentedEnclosure Vented Balance Enclosure (VBE) Weighing->VentedEnclosure Small Scale (<1g) HighEnergy->Isolator High Dust Gen

Figure 1: Decision logic for engineering controls. Solid handling of Ramelteon requires higher containment than liquids.

The "Clean-to-Dirty-to-Clean" Workflow

The most critical moment is doffing (removing PPE). This is where self-contamination occurs.

Protocol: Safe Doffing Sequence

  • Decon Outer Gloves: While still in the fume hood, wipe outer gloves with 70% Ethanol/water to dampen any invisible dust.

  • Remove Outer Gloves: Peel from the cuff, turning them inside out. Discard in hazardous waste inside the hood.

  • Remove Gown: Unzip/untie. Peel the gown away from the body, rolling the "dirty" outside surface inward. Avoid shaking the fabric.

  • Remove Shoe Covers: Step over the "clean line" (if a demarcated area exists) one foot at a time as you remove covers.

  • Remove Eye/Face Protection: Handle by the straps only. Do not touch the front lens.

  • Remove Inner Gloves: Peel inside out.

  • Wash Hands: Immediate soap and water wash for 60 seconds.

Part 4: Emergency Response & Disposal[3][4][5]

Spill Response (Powder)

Do NOT use a brush or broom. This generates airborne dust.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (PAPR, Double Gloves, Tyvek).

  • Wet Method: Cover the spill with paper towels dampened with a compatible solvent (e.g., Ethanol) or water to suppress dust.

  • Scoop: Gently scoop the wet slurry into a hazardous waste container.

  • Clean: Wipe the area 3 times with soap/water, then solvent.

Disposal[2][3][4][5][6][7][8][9][10]
  • Solids: Incineration is the only acceptable disposal method for Ramelteon. Label clearly as "Reproductive Toxin."

  • Liquids: Collect in dedicated organic waste streams. Do not pour down the drain.

Part 5: Validation (Trustworthiness)

How do you know your safety system works?

  • Surrogate Testing: Periodically use a fluorescent powder (e.g., Naproxen sodium surrogate) during training to visualize where dust travels.

  • Surface Wipe Sampling: Conduct LC-MS wipe tests on the floor outside the fume hood and on door handles to verify containment integrity.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 208902, Ramelteon. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. SOP: Reproductive Toxins. Retrieved from [Link][3]

Sources

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